molecular formula C13H25NO5 B8816332 BOC-D-THR(TBU)-OH

BOC-D-THR(TBU)-OH

Cat. No.: B8816332
M. Wt: 275.34 g/mol
InChI Key: LKRXXARJBFBMCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BOC-D-THR(TBU)-OH is a useful research compound. Its molecular formula is C13H25NO5 and its molecular weight is 275.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality BOC-D-THR(TBU)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BOC-D-THR(TBU)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H25NO5

Molecular Weight

275.34 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C13H25NO5/c1-8(18-12(2,3)4)9(10(15)16)14-11(17)19-13(5,6)7/h8-9H,1-7H3,(H,14,17)(H,15,16)

InChI Key

LKRXXARJBFBMCE-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N-α-Boc-O-tert-butyl-D-threonine: A Cornerstone for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-α-Boc-O-tert-butyl-D-threonine, commonly referred to as Boc-D-Thr(tBu)-OH, is a pivotal amino acid derivative in the synthesis of complex and biologically active peptides. Its unique stereochemistry and dual-protection scheme offer strategic advantages in drug discovery and development, particularly in creating peptides with enhanced stability and novel functionalities. This guide provides a comprehensive overview of the physicochemical properties, strategic applications, and detailed methodologies associated with Boc-D-Thr(tBu)-OH, empowering researchers to leverage this critical building block in their synthetic endeavors.

Core Molecular Attributes of Boc-D-Thr(tBu)-OH

A thorough understanding of the fundamental properties of Boc-D-Thr(tBu)-OH is essential for its effective application in peptide synthesis.

PropertyValue
Molecular Formula C₁₃H₂₅NO₅
Molecular Weight 275.34 g/mol
CAS Number 201217-86-9
Appearance White to off-white solid
Stereochemistry (2R, 3S)

The (2R, 3S) stereochemistry designates this molecule as the D-threonine enantiomer. The incorporation of D-amino acids into peptide sequences is a key strategy in drug development to enhance resistance to enzymatic degradation by proteases, thereby improving the pharmacokinetic profile of peptide-based therapeutics.[1]

The Strategic Importance of Dual Protection: Boc and tBu

The utility of Boc-D-Thr(tBu)-OH in solid-phase peptide synthesis (SPPS) is rooted in its dual-protection strategy, which allows for the sequential and controlled formation of peptide bonds.

  • The N-α-Boc Group: The tert-butyloxycarbonyl (Boc) group provides temporary protection for the α-amino group. The Boc group is stable under neutral and basic conditions but is readily cleaved by moderate acids, such as trifluoroacetic acid (TFA), in an inert solvent like dichloromethane (DCM). This differential lability is the cornerstone of the Boc/Bzl (benzyl) protection strategy in SPPS.[2]

  • The O-tBu Group: The side-chain hydroxyl group of threonine is protected by a tert-butyl (tBu) ether. This group is stable to the repetitive TFA treatments required to remove the N-α-Boc group during peptide chain elongation. The tBu group's stability prevents undesirable side reactions, such as O-acylation, during coupling steps. It is only removed under the harsh acidic conditions of the final cleavage step, typically using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3][4]

The interplay between the acid-labile Boc group and the more robust tBu ether provides the necessary orthogonality for the successful stepwise synthesis of complex peptides.

Application in Boc-SPPS: A Mechanistic Overview

Boc-D-Thr(tBu)-OH is a key reagent in the Boc/Bzl strategy for solid-phase peptide synthesis, a methodology pioneered by Bruce Merrifield.[2][5] The process involves the iterative addition of protected amino acids to a growing peptide chain anchored to an insoluble polymer resin.

Boc_SPPS_Cycle Resin Resin-Bound Peptide (Free N-terminus) Coupling Coupling: Add Boc-D-Thr(tBu)-OH + Coupling Reagents (e.g., DCC/HOBt) Resin->Coupling Wash1 Wash Coupling->Wash1 Deprotection Boc Deprotection: Treat with TFA in DCM Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Neutralization Neutralization: Treat with Base (e.g., DIEA) Wash2->Neutralization Wash3 Wash Neutralization->Wash3 Elongated_Resin Resin-Bound Peptide (Elongated by one residue) Wash3->Elongated_Resin Ready for next cycle Elongated_Resin->Coupling Next Amino Acid Addition

Caption: The iterative cycle of Boc solid-phase peptide synthesis (SPPS).

Key Steps in the Boc-SPPS Cycle
  • Deprotection: The cycle begins with the removal of the N-α-Boc group from the resin-bound peptide using a solution of TFA in DCM. This exposes a free amino group for the subsequent coupling reaction.[6][7]

  • Neutralization: The resulting trifluoroacetate salt of the amino group is neutralized with a non-nucleophilic base, such as diisopropylethylamine (DIEA), to generate the free amine.[6][8]

  • Coupling: The carboxylic acid of the incoming Boc-D-Thr(tBu)-OH is activated by coupling reagents, such as dicyclohexylcarbodiimide (DCC) in the presence of an additive like N-Hydroxybenzotriazole (HOBt), to form an active ester. This activated species then reacts with the free amino group on the resin-bound peptide to form a new peptide bond.[7]

  • Washing: After each deprotection, neutralization, and coupling step, the resin is thoroughly washed with solvents like DCM and isopropanol to remove excess reagents and by-products, ensuring the purity of the growing peptide chain.[6]

This cycle is repeated until the desired peptide sequence is assembled.

Experimental Protocol: Incorporation of Boc-D-Thr(tBu)-OH into a Peptide Sequence

The following is a representative protocol for the manual Boc-SPPS of a model peptide containing a D-threonine residue.

Materials:

  • Merrifield resin pre-loaded with the C-terminal amino acid

  • Boc-D-Thr(tBu)-OH

  • Other required Boc-protected amino acids

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxybenzotriazole (HOBt)

  • Dimethylformamide (DMF)

  • Isopropanol (IPA)

  • Peptide synthesis vessel with a fritted disc

Synthesis Cycle for Boc-D-Thr(tBu)-OH Addition
  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in the synthesis vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2 minutes.

    • Drain the TFA/DCM solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[7]

  • Washing: Wash the resin sequentially with DCM (3x), IPA (2x), and DCM (3x).

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin.

    • Agitate for 2 minutes.

    • Drain the solution.

    • Repeat the neutralization step.[6]

  • Washing: Wash the resin with DCM (5x).

  • Coupling of Boc-D-Thr(tBu)-OH:

    • In a separate vessel, dissolve Boc-D-Thr(tBu)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add this solution to the resin.

    • Add DCC (3 equivalents) dissolved in DCM to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), continue agitation or consider a recoupling step.

  • Washing: Wash the resin sequentially with DCM (3x), IPA (2x), and DCM (3x) to remove excess reagents and the dicyclohexylurea (DCU) byproduct.

  • Repeat Cycle: Proceed to the deprotection step for the addition of the next amino acid in the sequence.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups, including the tert-butyl ether on the D-threonine residue, are removed.

Cleavage Peptide_Resin Fully Assembled Peptide-Resin Cleavage_Step Final Cleavage: Anhydrous HF or TFMSA + Scavengers (e.g., anisole) Peptide_Resin->Cleavage_Step Crude_Peptide Crude Peptide (All protecting groups removed) Cleavage_Step->Crude_Peptide Purification Purification: Reverse-Phase HPLC Crude_Peptide->Purification Pure_Peptide Pure Bioactive Peptide Purification->Pure_Peptide

Caption: Workflow for the final cleavage and purification of the synthetic peptide.

This step typically involves treatment with a strong acid cocktail, such as anhydrous hydrogen fluoride (HF) containing scavengers like anisole to trap reactive carbocations generated during deprotection.[9] Following cleavage, the crude peptide is precipitated with cold diethyl ether, collected, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of Boc-D-Thr(tBu)-OH

While commercially available, an understanding of the synthesis of Boc-D-Thr(tBu)-OH provides a comprehensive perspective. A common route involves two key steps:

  • Boc Protection of D-Threonine: The α-amino group of D-threonine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[10]

  • Side-Chain Protection: The hydroxyl group of Boc-D-threonine is then protected as a tert-butyl ether. This can be achieved through acid-catalyzed addition of isobutylene.

Careful control of reaction conditions is crucial to ensure the stereochemical integrity of the final product.

Conclusion

Boc-D-Thr(tBu)-OH is an invaluable tool for the synthesis of peptides with therapeutic potential. Its dual-protection scheme provides the necessary chemical orthogonality for the robust and reliable Boc-SPPS methodology. The incorporation of a D-amino acid offers a strategic advantage in designing peptides with enhanced stability against enzymatic degradation. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to effectively utilize Boc-D-Thr(tBu)-OH in the development of novel peptide-based drugs and research tools.

References

  • Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Available at: [Link]

  • Aapptec Peptides. (n.d.). Boc-D-Amino Acids. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Available at: [Link]

  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Mitchell, A. R. (2008). Bruce Merrifield and solid-phase peptide synthesis: a historical assessment. Biopolymers, 90(3), 175–184. Available at: [Link]

  • Lee, Y., & Lee, C. (2014). Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. Amino acids, 46(12), 2745–2751. Available at: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 19(3), 444–450. Available at: [Link]

  • Liu, H., Li, X., & Li, Y. (2016). Effective synthesis of kynurenine-containing peptides via on-resin ozonolysis of tryptophan residues. Organic & Biomolecular Chemistry, 14(3), 857–861. Available at: [Link]

  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Available at: [Link]

  • Albericio, F., & Carpino, L. A. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Green Chemistry. Available at: [Link]

  • Aapptec. (n.d.). Fmoc-Thr(But)-OH – Threonine derivative utilized in peptide synthesis. Available at: [Link]

  • Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Available at: [Link]

  • Wang, Y., et al. (2014). Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis. Journal of the American Chemical Society, 136(30), 10584-10587. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Solubility of BOC-D-THR(TBU)-OH in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Peptide Synthesis and Drug Discovery

N-α-tert-Butoxycarbonyl-O-tert-butyl-D-threonine, commonly abbreviated as BOC-D-THR(TBU)-OH, is a pivotal building block in the synthesis of peptides and complex organic molecules. Its structure, featuring two bulky tert-butyl protecting groups on both the alpha-amino and the side-chain hydroxyl functionalities, imparts specific physicochemical properties that dictate its behavior in various chemical environments. A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, enhancing yields, ensuring purity, and developing robust purification strategies in both solid-phase and solution-phase peptide synthesis.[1][2] Inadequate solubility can lead to significant challenges, including diminished reaction kinetics, incomplete couplings, and aggregation of the growing peptide chain.[3] This in-depth technical guide provides a comprehensive overview of the solubility of BOC-D-THR(TBU)-OH, offering both qualitative and quantitative data, a detailed analysis of the underlying chemical principles, and a practical experimental protocol for solubility determination.

Physicochemical Properties of BOC-D-THR(TBU)-OH

A foundational understanding of the molecular characteristics of BOC-D-THR(TBU)-OH is essential for interpreting its solubility profile.

PropertyValue
Molecular Formula C₁₃H₂₅NO₅
Molecular Weight 275.34 g/mol
Appearance White to off-white crystalline powder
Melting Point Approximately 95-99 °C

The presence of the two tert-butyl groups significantly increases the compound's lipophilicity and steric hindrance, while the free carboxylic acid provides a site for polar interactions and deprotonation. The interplay of these features governs its solubility in different organic solvents.

Solubility Profile of BOC-D-THR(TBU)-OH in Common Organic Solvents

The solubility of BOC-D-THR(TBU)-OH is a function of the solvent's polarity, hydrogen bonding capacity, and dielectric constant. Generally, as a protected amino acid with a free carboxylic acid, it exhibits good solubility in a range of organic solvents and is poorly soluble in water.[1][2]

SolventSolvent ClassSolubility
N,N-Dimethylformamide (DMF) Polar AproticHighly Soluble (≥ 0.5 M)
N-Methyl-2-pyrrolidone (NMP) Polar AproticHighly Soluble
Dimethyl Sulfoxide (DMSO) Polar AproticHighly Soluble
Dichloromethane (DCM) HalogenatedSoluble
Tetrahydrofuran (THF) EtherSoluble
Ethyl Acetate (EtOAc) EsterModerately Soluble
Acetonitrile (ACN) Polar AproticSparingly Soluble
Methanol (MeOH) Polar ProticSparingly Soluble
Ethanol (EtOH) Polar ProticSparingly Soluble
Isopropanol (IPA) Polar ProticSparingly Soluble
Toluene Aromatic HydrocarbonSparingly Soluble
Hexanes/Heptanes NonpolarInsoluble
Water Polar ProticInsoluble

This table is a synthesis of available data and expert interpretation. For critical applications, experimental verification is strongly recommended.

In-depth Analysis of Solubility Behavior

The observed solubility patterns can be rationalized by considering the intermolecular forces between BOC-D-THR(TBU)-OH and the solvent molecules.

High Solubility in Polar Aprotic Solvents (DMF, NMP, DMSO)

The exceptional solubility of BOC-D-THR(TBU)-OH in polar aprotic solvents like DMF, NMP, and DMSO is a cornerstone of its utility in peptide synthesis.[3][4][5] These solvents possess high dielectric constants and are excellent hydrogen bond acceptors. They effectively solvate the polar carboxylic acid group of the molecule, disrupting the intermolecular hydrogen bonds that can exist between BOC-D-THR(TBU)-OH molecules in the solid state. Furthermore, the alkyl portions of these solvents can interact favorably with the nonpolar tert-butyl groups through van der Waals forces. The designation "clearly soluble" at a concentration of 0.5 M in DMF underscores its high solubility in this key solvent for solid-phase peptide synthesis.

Solubility in Other Common Solvents
  • Dichloromethane (DCM) and Tetrahydrofuran (THF): The solubility in these less polar solvents is still significant. DCM and THF can effectively solvate the bulky, nonpolar tert-butyl groups. While they are not as efficient at solvating the carboxylic acid group as polar aprotic solvents, their ability to disrupt the crystal lattice and interact with the lipophilic portions of the molecule contributes to its dissolution.

  • Ethyl Acetate (EtOAc): The moderate solubility in ethyl acetate is a balance between its ability to interact with the nonpolar regions of the molecule and its limited capacity to solvate the polar carboxylic acid. This property is often exploited in purification schemes, such as recrystallization or column chromatography.

  • Alcohols (Methanol, Ethanol, Isopropanol): The lower solubility in protic solvents like alcohols can be attributed to the strong hydrogen bonding network of the solvent itself. While the alcohols can act as both hydrogen bond donors and acceptors, they are less effective at solvating the large, nonpolar tert-butyl groups compared to polar aprotic solvents. The energy required to disrupt the solvent's hydrogen bonding network to accommodate the solute is less favorable.

  • Nonpolar Solvents (Toluene, Hexanes): As expected, the presence of the polar carboxylic acid group renders BOC-D-THR(TBU)-OH largely insoluble in nonpolar solvents. The energy penalty for disrupting the favorable dipole-dipole and hydrogen bonding interactions between the solute molecules is not compensated by the weak van der Waals interactions with the nonpolar solvent.

Experimental Protocol for Determining the Equilibrium Solubility of BOC-D-THR(TBU)-OH

To ensure the trustworthiness and accuracy of solubility data, a well-defined experimental protocol is essential. The following outlines a standard "shake-flask" method, which is a reliable approach for determining equilibrium solubility.

Materials and Equipment
  • BOC-D-THR(TBU)-OH (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another suitable analytical technique for quantification.

Step-by-Step Methodology
  • Preparation of Solvent: Ensure all organic solvents are of high purity and, if necessary, are degassed to remove dissolved gases that could interfere with analysis.

  • Addition of Excess Solute: Accurately weigh an excess amount of BOC-D-THR(TBU)-OH into a scintillation vial. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach a plateau in concentration.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

  • Dilution: If necessary, accurately dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted solution using a validated HPLC method or another appropriate analytical technique to determine the concentration of BOC-D-THR(TBU)-OH.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L), taking into account any dilution factors.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis weigh Weigh excess BOC-D-THR(TBU)-OH add_solvent Add known volume of solvent weigh->add_solvent Step 1 & 2 shake Agitate at constant temperature (24-48h) add_solvent->shake Step 3 settle Allow solid to settle shake->settle Step 4 filter Filter supernatant settle->filter Step 5 & 6 dilute Dilute sample filter->dilute Step 7 quantify Quantify via HPLC dilute->quantify Step 8 result result quantify->result Calculate Solubility

Caption: Workflow for determining the equilibrium solubility of BOC-D-THR(TBU)-OH.

Practical Implications for Researchers

  • Reaction Solvent Selection: The high solubility in DMF, NMP, and DMSO makes them excellent choices for coupling reactions in both solid-phase and solution-phase synthesis. For reactions where these high-boiling point solvents are not ideal, a mixture of DCM or THF with a more polar co-solvent can be an effective strategy.

  • Purification Strategies: The differential solubility of BOC-D-THR(TBU)-OH can be leveraged for purification. For instance, it can be precipitated from a solution in a good solvent (like DCM) by the addition of a poor solvent (like hexanes). Its moderate solubility in ethyl acetate makes this a suitable solvent for recrystallization or as a component of the mobile phase in column chromatography.

  • Handling and Storage: Due to its crystalline nature and low water solubility, BOC-D-THR(TBU)-OH is generally stable and easy to handle. However, like most amino acid derivatives, it should be stored in a cool, dry place to prevent degradation.

Conclusion

A comprehensive understanding of the solubility of BOC-D-THR(TBU)-OH in organic solvents is not merely academic; it is a practical necessity for any scientist working with this important molecule. This guide has provided a detailed overview of its solubility profile, an explanation of the underlying chemical principles, and a robust experimental protocol for its determination. By leveraging this knowledge, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and successful outcomes in their research and development endeavors.

References

  • Baishixing Co., Ltd. (n.d.). Protecting Amino Acids Supplier. Retrieved February 5, 2026, from [Link]

  • Ima, K., & Kudo, K. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. Journal of Nanotechnology, 2011, 1-7.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. (Doctoral dissertation, University of Rhode Island). Retrieved from [Link]

  • MedSchool Simplified. (2022, April 25). 41. Amino Acids - Physical Properties [Video]. YouTube. [Link]

  • Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 665673.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Amino acid. Retrieved February 5, 2026, from [Link]

  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 177, 413-421.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. (Doctoral dissertation, University of Rhode Island). Retrieved from [Link]

  • Bowden, N. A., et al. (2018). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. Fluid Phase Equilibria, 459, 158-169.
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved February 5, 2026, from [Link]

  • Biotage. (2023, February 6). Green solvents for solid phase peptide synthesis. Retrieved from [Link]

  • Jacobsen, J. (1993). The Solubility of Proteins in Organic Solvents. Peptide Research, 6(4), 193-196.
  • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376.
  • de la Torre, B. G., & Albericio, F. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Green Chemistry, 22(23), 8094-8106.
  • Narita, M., et al. (1987). Prediction and improvement of protected peptide solubility in organic solvents. International Journal of Peptide and Protein Research, 30(3), 305-314.
  • Lopez, J., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Organic Process Research & Development, 25(3), 565-575.
  • Keyte, A., & Stavropoulos, P. (2019). Solvent system for solid phase peptide synthesis. U.S.
  • Ulijn, R. V., et al. (2002). Solvent selection for solid-to-solid synthesis. Biotechnology and Bioengineering, 80(5), 509-515.
  • University of Rochester. (n.d.). Solvent Miscibility Table. Retrieved February 5, 2026, from [Link]

Sources

Spectroscopic Characterization and Quality Control of Boc-D-Thr(tBu)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and QC Specialists.[1]

Strategic Overview

Boc-D-Thr(tBu)-OH [(2R,3S)-2-(tert-butoxycarbonylamino)-3-tert-butoxybutanoic acid] represents a critical building block in the synthesis of protease-resistant peptides and peptidomimetics.[1] The incorporation of the D-enantiomer confers resistance to endogenous proteolytic enzymes, significantly extending the in vivo half-life of peptide therapeutics.[1]

The simultaneous presence of the Boc (tert-butyloxycarbonyl) group on the


-amine and the tBu (tert-butyl)  ether on the threonine side chain dictates a specific synthetic strategy.[1] Unlike Fmoc/tBu chemistry where protection is orthogonal, both Boc and tBu groups are acid-labile.[1] This derivative is typically employed in:
  • Solution-phase synthesis where C-terminal manipulation occurs under neutral/basic conditions.[1]

  • Boc-SPPS where global deprotection is achieved via strong acids (e.g., HF, TFMSA), or where specific cleavage cocktails are tuned to remove the N-terminal Boc while preserving the side chain (though difficult with tBu).[1]

This guide provides a definitive reference for the spectroscopic validation of this molecule, ensuring stereochemical purity and structural integrity prior to synthesis.

Physicochemical Profile

PropertyDataNotes
Chemical Name Boc-D-Thr(tBu)-OH(2R,3S)-configuration
CAS Number 201217-86-9 Distinct from L-isomer (13734-40-2)
Molecular Formula

Molecular Weight 275.34 g/mol
Appearance White to off-white powderHygroscopic; store desicated at +2°C to +8°C
Solubility Soluble in MeOH, EtOH, DMF, DMSO, CH

Cl

Insoluble in water

Spectroscopic Fingerprinting

Accurate interpretation of NMR and MS data is required to distinguish this molecule from its impurities (free amino acid, mono-protected species).[1]

Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl


 (Deuterated Chloroform) is the preferred solvent for Boc-protected amino acids due to excellent solubility and clear separation of amide protons.[1]
Frequency:  400 MHz or higher recommended.
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight (Causality)
5.30 - 5.55 Doublet (br)1HNH (Carbamate)The urethane NH is deshielded by the carbonyl but less so than an amide.[1] Broadening often occurs due to quadrupole relaxation or rotamers.[1]
4.20 - 4.28 dd1H

-CH
Deshielded by the adjacent nitrogen and carbonyl.[1] The chemical shift is diagnostic of the

-carbon stereochemistry when compared to standards.[1]
4.05 - 4.15 Multiplet1H

-CH
The stereocenter bearing the tBu ether.[1] Coupling to both

-CH and

-CH

creates a complex splitting pattern.[1]
1.45 Singlet9HBoc (-C(CH

)

)
Characteristic sharp singlet.[1] Integration is the primary reference for purity calculation.[1]
1.27 Singlet9HtBu (-O-C(CH

)

)
Upfield from Boc due to ether linkage vs. carbamate.[1]
1.15 Doublet3H

-CH

Coupled to the

-proton.[1]

Expert Insight (Rotamers): Boc-amino acids often exhibit rotameric species in NMR at room temperature due to restricted rotation around the carbamate C-N bond.[1] If peaks appear doubled or unusually broad, run the experiment at 50°C (in DMSO-d


) to coalesce the signals.
Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is the standard for QC.[1]

  • Positive Mode (+ve):

    • [M+Na]

      
      :  298.3 Da (Dominant species in clean samples).[1]
      
    • [M+H]

      
      :  276.3 Da.[1]
      
    • Fragment [M - Boc + 2H]

      
      :  ~176.2 Da (Indicates in-source fragmentation, common with high cone voltage).[1]
      
  • Negative Mode (-ve):

    • [M-H]

      
      :  274.3 Da (Deprotonation of the carboxylic acid).[1]
      
Infrared Spectroscopy (FT-IR)[1]
  • 3400 - 3300 cm

    
    :  Broad OH stretch (Carboxylic acid) overlapping with NH stretch.[1]
    
  • 2980 - 2930 cm

    
    :  C-H stretch (Alkyl groups of Boc/tBu).[1]
    
  • 1710 - 1740 cm

    
    :  C=O stretch (Carboxylic acid dimer).[1]
    
  • 1680 - 1700 cm

    
    :  C=O stretch (Urethane/Boc carbonyl).[1] Note: These two carbonyls often merge into a broad, strong band.
    

Stereochemical Validation (Chiral Purity)

Ensuring the "D" configuration is vital.[1] Standard NMR cannot distinguish enantiomers (D vs L) in an achiral environment.[1]

Specific Optical Rotation[1]
  • Parameter:

    
    [1][2]
    
  • Condition: c = 1.0 in Acetic Acid (AcOH).[1]

  • Expected Value: +2.0° to +4.0°

    • Note: The L-isomer (Boc-L-Thr(tBu)-OH) exhibits a rotation of -2.0° to -4.0° under identical conditions.[1]

    • Warning: Solvent choice drastically affects rotation.[1] In Methanol, the sign may invert or magnitude change.[1] Always compare against a Certificate of Analysis (CoA) using the exact same solvent.

Chiral HPLC (Gold Standard)

For enantiomeric excess (ee%) determination >99.5%:

  • Column: Chiralpak AD-H or OD-H.[1]

  • Mobile Phase: Hexane : Isopropanol (with 0.1% TFA to suppress ionization of the free acid).[1]

  • Detection: UV at 210 nm.[1]

Experimental Protocols

Protocol A: NMR Sample Preparation for QC

Objective: Minimize water interference and prevent concentration-dependent shifts.[1]

  • Desiccation: Dry 20 mg of Boc-D-Thr(tBu)-OH in a vacuum desiccator over P

    
    O
    
    
    
    for 2 hours to remove trace moisture.
  • Solvent Addition: Add 0.6 mL of CDCl

    
      (99.8% D) directly to the vial.
    
    • Tip: If the sample is cloudy, filter through a small plug of glass wool into the NMR tube.

  • Acquisition: Set relaxation delay (d1) to >2 seconds to ensure accurate integration of the methyl protons.

Protocol B: Determination of Enantiomeric Purity (Marfey’s Method Variant)

If Chiral HPLC is unavailable, derivatization with a chiral agent allows separation on standard C18 columns.

  • Deprotection: Treat 1 mg of sample with 100

    
    L neat TFA for 30 min (removes Boc/tBu). Dry under N
    
    
    
    .[1]
  • Derivatization: Dissolve residue in 100

    
    L 1M NaHCO
    
    
    
    . Add 50
    
    
    L of 1% FDAA (Marfey's Reagent) in acetone.[1] Heat at 40°C for 1 hour.
  • Analysis: Quench with 20

    
    L 2M HCl. Inject on C18 HPLC.
    
    • Logic: The L-DAA (Diastereomer) and D-DAA will elute at different retention times.[1] Compare with an L-Thr standard.

Visualization of QC Workflow

The following diagram illustrates the logical flow for validating the identity and purity of Boc-D-Thr(tBu)-OH.

QC_Workflow Sample Raw Sample Boc-D-Thr(tBu)-OH Solubility Solubility Check (Clear in CDCl3/DMF?) Sample->Solubility NMR 1H NMR (CDCl3) Confirm Structure & Boc/tBu Ratio Solubility->NMR Pass Reject Reject / Repurify Solubility->Reject Fail (Insoluble/Cloudy) MS ESI-MS (+/-) Confirm MW (275.34) NMR->MS Integrals Correct NMR->Reject Impure/Wrong Shift Rotation Optical Rotation [α]D (+ve in AcOH) MS->Rotation Mass Correct MS->Reject Wrong Mass ChiralHPLC Chiral HPLC Confirm D-Enantiomer >99% Rotation->ChiralHPLC Sign Correct Rotation->Reject Wrong Sign (L-isomer) Release Release for Synthesis ChiralHPLC->Release ee > 99% ChiralHPLC->Reject Racemized

Figure 1: Step-by-step Quality Control decision matrix for Boc-D-Thr(tBu)-OH validation.

References

  • Sigma-Aldrich. Boc-Thr(tBu)-OH (L-Isomer) Product Specification and Optical Rotation Data.[1] Available at: (Accessed 2024).[1]

  • PubChem. Boc-D-Thr(tBu)-OH Compound Summary (CAS 201217-86-9).[1] National Library of Medicine.[1] Available at: [1]

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][3] J. Org.[1][3][4] Chem. 1997, 62, 21, 7512–7515.[1][4] (Standard reference for solvent shifts in CDCl

    
    ).
    
  • Bhushan, R., & Brückner, H. "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 2004, 27, 231–247.[1] (Protocol for enantiomeric resolution).[1]

Sources

Structural Validation of BOC-D-THR(TBU)-OH: A High-Resolution 1H NMR Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Operational Guide Subject: (2R,3S)-2-((tert-butoxycarbonyl)amino)-3-(tert-butoxy)butanoic acid Audience: Senior Organic Chemists, Peptide Scientists, and QC Analysts

Executive Summary & Strategic Importance

In the high-stakes landscape of Solid Phase Peptide Synthesis (SPPS), BOC-D-THR(TBU)-OH represents a critical building block.[1] Its structural integrity is paramount; the tert-butyl ether (tBu) side-chain protection must remain intact to prevent branching or acylation, while the tert-butyloxycarbonyl (Boc) group ensures N-terminal fidelity.

This guide moves beyond basic spectral listing. It provides a causality-driven analysis of the 1H NMR profile, distinguishing the often-convoluted aliphatic region and validating the stereochemical backbone. We utilize DMSO-d6 as the primary solvent for Quality Control (QC) to visualize exchangeable protons (NH, COOH), while referencing CDCl3 for resolution of aliphatic conformers.

Sample Preparation & Experimental Design

Reproducibility in NMR starts at the balance. For protected amino acids, concentration effects can induce aggregation, shifting amide signals and broadening peaks.

Solvation Protocol (Self-Validating System)
  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) ≥ 99.8% D.

    • Why: Unlike CDCl3, DMSO disrupts intermolecular hydrogen bonding, sharpening the amide doublet and allowing observation of the carboxylic acid proton.

  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Logic: Higher concentrations (>20 mg) risk dimer formation; lower concentrations (<5 mg) lose the minor 13C satellites used for calibration checks.

  • Reference: Tetramethylsilane (TMS) or residual DMSO pentet (2.50 ppm).

Acquisition Parameters[2]
  • Pulse Sequence: zg30 (30° excitation pulse) to mitigate relaxation delay artifacts.

  • Transients (Scans): 16–32 (sufficient for S/N > 200:1).

  • Relaxation Delay (D1): ≥ 1.0 sec (ensure integration accuracy of tBu methyls).

Spectral Assignment Strategy

The 1H NMR spectrum of BOC-D-THR(TBU)-OH is defined by three distinct regions. The challenge lies in deconvoluting the "methyl forest" (0.9–1.5 ppm) where the Boc, tBu, and


-Methyl groups reside.
The Aliphatic Region (0.9 – 1.5 ppm)

This region contains ~21 protons. Misintegration here is the primary indicator of incomplete protection or alkylation byproducts.

  • Boc Group (9H, Singlet, ~1.37–1.45 ppm): The carbonyl anisotropy deshields these protons relative to the ether.

  • Side Chain tBu (9H, Singlet, ~1.10–1.20 ppm): The ether oxygen is less deshielding than the carbamate carbonyl.

  • 
    -Methyl (3H, Doublet, ~1.00–1.10 ppm):  Coupled to the 
    
    
    
    -proton (
    
    
    Hz).

Expert Insight (Rotamers): In CDCl3, you may observe "peak doubling" or broadening of the Boc singlet due to restricted rotation around the N-C(O) carbamate bond. In DMSO-d6, these rotamers typically coalesce or sharpen, simplifying integration.

The Backbone Region (3.8 – 4.5 ppm)

This region validates the threonine core structure.

  • 
    -Proton (1H, dd):  Appears at ~3.9–4.1 ppm . It couples to both the Amide NH and the 
    
    
    
    -proton.
  • 
    -Proton (1H, m):  Appears at ~4.0–4.2 ppm .[2] Deshielded by the tBu ether oxygen.
    
The Exchangeable Region (6.0 – 12.5 ppm)

Visible clearly only in dry DMSO-d6.

  • Amide NH (1H, d): ~6.3–6.8 ppm . The doublet splitting (

    
     Hz) confirms the coupling to the 
    
    
    
    -proton.
  • Carboxylic Acid (1H, br s): ~12.0–12.5 ppm . Often broad due to exchange with trace water.

Visualized Workflow: Structural Logic

The following diagram illustrates the logical flow of assigning the spectrum, moving from the most intense signals (methyls) to the most structural specific (backbone coupling).

G cluster_0 Step 1: The Methyl Forest (Integration Check) cluster_1 Step 2: Backbone Connectivity (COSY Logic) Node_Boc Boc Group (~1.4 ppm, 9H, s) Node_Alpha Alpha-H (~4.0 ppm, dd) Node_Boc->Node_Alpha Integral Ratio 9:1 Node_tBu Ether tBu (~1.1 ppm, 9H, s) Node_Gamma Gamma-CH3 (~1.0 ppm, 3H, d) Node_Beta Beta-H (~4.1 ppm, m) Node_Gamma->Node_Beta Vicinal Coupling (J~6Hz) Node_Beta->Node_Alpha Vicinal Coupling Node_NH Amide NH (~6.5 ppm, d) Node_NH->Node_Alpha Vicinal Coupling (J~8Hz)

Figure 1: Connectivity and assignment logic. The Alpha-proton serves as the central "hub" connecting the amide and the side chain.

Standardized Data Table (DMSO-d6)

The following values represent the expected chemical shifts for the L-isomer , which are identical to the D-isomer in achiral solvents.

AssignmentShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Structural Note
COOH 12.0 – 12.6Broad Singlet1H-Disappears with D2O shake
NH (Amide)6.3 – 6.7Doublet1H8.0 – 9.0Couples to

-CH

-CH
4.0 – 4.2Multiplet1H-Deshielded by O-tBu

-CH
3.9 – 4.1dd1H8.5, 4.0Overlap common with

-H
Boc-CH3 1.35 – 1.45Singlet9H-Sharp singlet (rotamers coalesced)
tBu-CH3 1.10 – 1.20Singlet9H-Upfield of Boc

-CH3
1.00 – 1.10Doublet3H6.0 – 6.5Diagnostic for Threonine

Troubleshooting & Impurity Profiling

Even high-purity commercial reagents can degrade. Use this decision tree to identify common issues.

Common Impurities[4]
  • Free Threonine (Deprotection): Loss of Boc signal (~1.4 ppm) and appearance of broad ammonium peaks.

  • t-Butyl Cation Scavenging: If synthesized via isobutylene, look for extraneous singlets in the 1.2–1.5 ppm region.

  • Residual Solvents:

    • Ethyl Acetate:[2][3][4] Quartet (4.03 ppm), Singlet (1.99 ppm), Triplet (1.17 ppm).

    • Dichloromethane:[5][6] Singlet (5.76 ppm in DMSO).

Diagnostic Workflow

QC Start Spectrum Acquired Check_Int Check Integrals (Methyl Region) Start->Check_Int Pass Ratio 9:9:3 (Boc:tBu:Me) Check_Int->Pass Fail Ratio Distortion Check_Int->Fail Rotamer Rotamers? (Broad/Split peaks) Fail->Rotamer Heat Heat to 45°C Rotamer->Heat Yes Impurity Impurity (Sharp extra peaks) Rotamer->Impurity No Heat->Pass Coalescence

Figure 2: QC Decision Tree for spectral validation.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. (Foundational text for amino acid spin systems).
  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176-2179. Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

Technical Analysis of BOC-D-THR(TBU)-OH FT-IR Spectra

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: BOC-D-THR(TBU)-OH (N-α-tert-Butoxycarbonyl-O-tert-butyl-D-threonine) CAS (L-isomer reference): 13734-40-2 (Note: Enantiomers exhibit identical scalar IR spectra).[1][2] Application: Critical intermediate in Solid Phase Peptide Synthesis (SPPS), specifically for introducing Threonine with side-chain protection against acidolysis.[1][2]

This guide provides a definitive spectral fingerprint for BOC-D-THR(TBU)-OH.[1][2] It distinguishes the overlapping carbonyl signals of the carboxylic acid and carbamate (Boc) groups and identifies the diagnostic "gem-dimethyl" doublet characteristic of the tert-butyl moieties.

Molecular Structure & Vibrational Logic

Understanding the spectrum requires mapping the chemical structure to vibrational modes. The molecule possesses three distinct domains that generate signal:

  • The C-Terminus (Carboxylic Acid): A hydrogen-bond donor/acceptor system responsible for broad high-frequency absorption and intense carbonyl signals.[1][2]

  • The N-Terminus (Boc Group): A urethane (carbamate) linker providing secondary amide-like vibrations (Amide I & II).[1][2]

  • The Side Chain (t-Butyl Ether): A bulky, hydrophobic ether protecting the threonine hydroxyl, characterized by specific C-H bending and C-O stretching modes.[2]

Diagram: Functional Group to Wavenumber Mapping

IR_Mapping Molecule BOC-D-THR(TBU)-OH Func_Acid Carboxylic Acid (-COOH) Molecule->Func_Acid Func_Boc Boc Group (Carbamate) Molecule->Func_Boc Func_Ether t-Butyl Ether (Side Chain) Molecule->Func_Ether Peak_OH O-H Stretch (Broad) 3300-2500 cm⁻¹ Func_Acid->Peak_OH Peak_CO_Acid C=O Stretch (Acid) ~1710-1740 cm⁻¹ Func_Acid->Peak_CO_Acid Peak_NH N-H Stretch 3300-3450 cm⁻¹ Func_Boc->Peak_NH Peak_CO_Boc C=O Stretch (Urethane) ~1680-1710 cm⁻¹ Func_Boc->Peak_CO_Boc Peak_Gem Gem-Dimethyl (Doublet) 1365 & 1390 cm⁻¹ Func_Boc->Peak_Gem t-Bu group Func_Ether->Peak_Gem Peak_CO_Ether C-O Stretch 1050-1160 cm⁻¹ Func_Ether->Peak_CO_Ether

Caption: Logical mapping of functional domains to characteristic IR spectral regions.

Detailed Spectral Analysis

Region 1: High Frequency (3600 – 2400 cm⁻¹)

The Hydrogen Bonding Domain[2]

  • N-H Stretch (~3450 – 3300 cm⁻¹): The urethane N-H bond typically appears as a sharp band around 3400 cm⁻¹.[2] In the solid state (powder), hydrogen bonding may broaden this peak and shift it slightly lower (3350 cm⁻¹).[2]

  • O-H Stretch (3300 – 2500 cm⁻¹): The carboxylic acid O-H stretch is the most dominant feature in this region.[2] It appears as a very broad, diffuse band ("the acid beard") that underlies the C-H stretches.[2] It indicates the molecule is protonated (free acid form) rather than a salt.[2]

  • C-H Stretch (3000 – 2850 cm⁻¹): Superimposed on the O-H band are the sharp C-H stretching vibrations from the methyl groups of the tert-butyl moieties and the threonine backbone.

Region 2: The Carbonyl Corridor (1800 – 1500 cm⁻¹)

The Diagnostic "Swords"

This is the most critical region for confirming the integrity of the protecting groups.

  • C=O Stretches (1750 – 1680 cm⁻¹): You will observe two strong bands, often overlapping to form a split peak or a broad band with a shoulder:[2]

    • Acid Carbonyl: Generally higher frequency (~1715–1740 cm⁻¹).[1][2]

    • Urethane (Boc) Carbonyl: Generally lower frequency (~1680–1710 cm⁻¹).[1][2] Note: If the sample is wet or forming strong intermolecular dimers, these bands may merge into a single broad peak centered at 1700 cm⁻¹.

  • Amide II Band (~1500 – 1550 cm⁻¹): A mixed mode of N-H bending and C-N stretching.[1][2] This band confirms the presence of the nitrogen atom in the amide-like environment of the Boc group.

Region 3: The Fingerprint & Ether Region (1400 – 1000 cm⁻¹)

The t-Butyl Signature[2]

  • Gem-Dimethyl Doublet (1390 & 1365 cm⁻¹): This is the fingerprint identifier for tert-butyl groups.[1][2] The symmetric bending of the C-H bonds in the C(CH₃)₃ groups splits into two distinct peaks of medium intensity. The presence of two t-butyl groups (one on the ether, one on the Boc) enhances the intensity of this doublet.

  • C-O Stretches (1300 – 1050 cm⁻¹):

    • Acid C-O: ~1210–1320 cm⁻¹.[1][2]

    • Ether C-O-C: ~1050–1150 cm⁻¹.[1][2] The aliphatic ether linkage of the side chain typically absorbs strongly near 1100 cm⁻¹.

Summary Table of Characteristic Peaks
Frequency (cm⁻¹)Functional GroupModeDiagnostic Value
3300–3450 Urethane N-HStretchConfirms Boc amine protection.[1][2]
2500–3300 Carboxylic Acid O-HStretch (Broad)Confirms free acid (not salt).[1][2]
2930–2980 Alkyl C-HStretchPresence of methyl groups.[1]
1715–1740 Acid C=O[2][3]StretchPrimary carbonyl indicator.[1][2]
1680–1710 Boc C=O[2]StretchSecondary carbonyl (often overlaps).[1][2]
1510–1550 Amide II (N-H)BendConfirms amide linkage.
1390 & 1365 t-Butyl (C-CH₃) Bend (Doublet) Critical ID for tBu/Boc groups.
1100–1160 Ether C-O-CStretchConfirms side-chain protection.[1][2]

Experimental Protocol (Self-Validating)

Method: Attenuated Total Reflectance (ATR-FTIR)

ATR is preferred over KBr pellets for Boc-amino acids to avoid pressure-induced degradation or hygroscopic water absorption.[1][2]

Step-by-Step Workflow
  • System Blanking:

    • Clean the ATR crystal (Diamond or ZnSe) with isopropanol.[1][2]

    • Collect a background spectrum (air) with the same parameters as the sample (e.g., 16 scans, 4 cm⁻¹ resolution).[2]

  • Sample Loading:

    • Place ~5-10 mg of BOC-D-THR(TBU)-OH powder onto the crystal center.[1][2]

    • Critical: Ensure the powder covers the "active spot" (usually the center 2mm).[2]

  • Compression:

    • Lower the pressure arm until the force gauge reads the optimal value (typically 80-100N for solids).[2]

    • Validation: Watch the live preview.[1] The peaks should grow without saturating (Absorbance < 1.5).[2]

  • Acquisition:

    • Scan range: 4000 – 600 cm⁻¹.[1][2]

    • Accumulation: 16–32 scans to improve Signal-to-Noise (S/N) ratio.[1][2]

  • Post-Processing:

    • Apply baseline correction if the baseline drifts significantly.[1]

    • Note: Do not smooth aggressively; it may obscure the t-butyl doublet.[1][2]

QC Workflow Diagram

QC_Workflow Start Start QC Analysis Acquire Acquire Spectrum (ATR-FTIR) Start->Acquire Check_3000 Check 2500-3300 cm⁻¹ Broad O-H present? Acquire->Check_3000 Check_1700 Check 1700 cm⁻¹ Region Strong C=O signals? Check_3000->Check_1700 Yes Fail_Salt FAIL: Possible Salt Form (Missing broad O-H) Check_3000->Fail_Salt No (Sharp peaks only) Check_Doublet Check 1365/1390 cm⁻¹ Gem-dimethyl doublet? Check_1700->Check_Doublet Yes Fail_Deprot FAIL: Boc/tBu Loss (Missing doublet) Check_1700->Fail_Deprot Weak/Shifted Pass PASS: Identity Confirmed Check_Doublet->Pass Yes Check_Doublet->Fail_Deprot No (Single peak)

Caption: Decision tree for quality control of Boc-D-Thr(tBu)-OH using FTIR.

Troubleshooting & Impurities

  • Broad Band at 3400-3600 cm⁻¹ (Water): Boc-amino acids can be hygroscopic.[1][2] A distinct, rounded hump above 3400 cm⁻¹ indicates moisture.[1][2] Dry the sample in a vacuum desiccator over P₂O₅.

  • Loss of 1365/1390 Doublet: If this region shows a single blob or reduced intensity, it suggests acidolytic deprotection (loss of t-butyl groups) has occurred, likely generating isobutene gas and free threonine/hydroxyl groups.[1][2]

  • Shift of C=O to ~1600 cm⁻¹: This indicates carboxylate formation (COO⁻).[1][2] The sample may be a salt (e.g., DCHA salt) rather than the free acid.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 171390237, Fmoc-Thr(tBu)-Thr(tBu)-OH. [Link][1][2]

  • Specac Ltd (2025). Interpreting Infrared Spectra: A Practical Guide. [Link][1][2]

  • LibreTexts Chemistry (2021). IR Spectrum and Characteristic Absorption Bands. [Link]

  • ResearchGate (2025). Infrared spectra of N-tert-butoxycarbonyl-amino acids. [Link]

Sources

A Technical Guide to the Mass Spectrometry Fragmentation of BOC-D-THR(TBU)-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometric behavior of N-α-tert-Butoxycarbonyl-O-tert-butyl-D-threonine (BOC-D-THR(TBU)-OH), a crucial protected amino acid in peptide synthesis. Understanding its fragmentation pattern is paramount for reaction monitoring, quality control, and the overall success of solid-phase and solution-phase peptide synthesis. This document will delve into the core principles of its fragmentation under electrospray ionization (ESI), offering field-proven insights and detailed experimental protocols.

The Significance of Characterizing Protected Amino Acids

In the intricate process of peptide synthesis, protecting groups are essential for selectively blocking reactive functional groups and directing the formation of the desired peptide bonds. The tert-butoxycarbonyl (Boc) group for the amine and the tert-butyl (tBu) group for the hydroxyl function of threonine are widely employed due to their stability under various coupling conditions and their relatively facile cleavage under specific acidic conditions.[1] However, incomplete coupling or premature deprotection can lead to the formation of impurities that can compromise the final peptide's purity, yield, and biological activity. Mass spectrometry is an indispensable tool for the real-time monitoring of these processes, offering high sensitivity and structural information.[2][3]

The Molecular Architecture of BOC-D-THR(TBU)-OH

To predict the fragmentation behavior of BOC-D-THR(TBU)-OH, a thorough understanding of its structure is essential.

Table 1: Chemical Properties of BOC-D-THR(TBU)-OH

PropertyValueSource
Chemical Formula C13H25NO5[4][5]
Molecular Weight 275.34 g/mol [4][5][6][7]
CAS Number 13734-40-2[4][5]

The molecule consists of a D-threonine core with its alpha-amino group protected by a Boc group and its side-chain hydroxyl group protected by a tert-butyl ether.

Caption: Chemical structure of BOC-D-THR(TBU)-OH.

Predicted Fragmentation Pathways under Collision-Induced Dissociation (CID)

Under positive ion ESI-MS, BOC-D-THR(TBU)-OH will primarily be observed as the protonated molecule, [M+H]+, at m/z 276.3. Tandem mass spectrometry (MS/MS) of this precursor ion, typically using collision-induced dissociation (CID), will induce fragmentation at the most labile bonds. The primary fragmentation pathways are dictated by the presence of the Boc and tBu protecting groups.

The most characteristic fragmentation events involve the neutral loss of moieties from the protecting groups:

  • Loss of isobutylene (C4H8, 56 Da) from the Boc group is a hallmark fragmentation for Boc-protected amines. This occurs through a six-membered ring transition state, resulting in a carbamic acid intermediate which then decarboxylates.

  • Loss of the entire Boc group (C5H9O2, 101 Da) as tert-butoxycarbonyl radical.

  • Loss of a tert-butyl group (C4H9, 57 Da) as a tert-butyl cation from either the Boc or the tBu protecting group.

  • Loss of tert-butanol (C4H10O, 74 Da) from the tBu-protected hydroxyl group.

  • Sequential loss of isobutylene from both the Boc and tBu groups.

  • Decarboxylation (loss of CO2, 44 Da) from the carboxylic acid terminus.

Fragmentation_Pathways M_H [M+H]⁺ m/z 276.3 M_H_minus_56 [M+H - C₄H₈]⁺ m/z 220.3 M_H->M_H_minus_56 - 56 Da (isobutylene) M_H_minus_100 [M+H - C₅H₈O₂]⁺ m/z 176.3 M_H->M_H_minus_100 - 100 Da (Boc group) M_H_minus_57 [M+H - C₄H₉]⁺ m/z 219.3 M_H->M_H_minus_57 - 57 Da (tert-butyl) M_H_minus_74 [M+H - C₄H₁₀O]⁺ m/z 202.3 M_H->M_H_minus_74 - 74 Da (tert-butanol) M_H_minus_56_minus_56 [M+H - 2(C₄H₈)]⁺ m/z 164.3 M_H_minus_56->M_H_minus_56_minus_56 - 56 Da (isobutylene) M_H_minus_100_minus_56 [M+H - C₅H₈O₂ - C₄H₈]⁺ m/z 120.3 M_H_minus_100->M_H_minus_100_minus_56 - 56 Da (isobutylene) Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_MS_Analysis Mass Spectrometry Analysis cluster_Data_Analysis Data Analysis Dissolve Dissolve BOC-D-THR(TBU)-OH in Methanol/Acetonitrile Dilute Dilute to 1-10 µg/mL in 50:50 ACN:H₂O with 0.1% Formic Acid Dissolve->Dilute Infusion Direct Infusion via Syringe Pump (10 µL/min) Dilute->Infusion MS1_Scan MS1 Scan (m/z 50-500) to identify [M+H]⁺ Infusion->MS1_Scan MS2_Scan MS/MS Scan of m/z 276.3 (CID Energy Ramp) MS1_Scan->MS2_Scan Identify_Fragments Identify Fragment Ions MS2_Scan->Identify_Fragments Confirm_Structure Confirm Structure and Assess Purity Identify_Fragments->Confirm_Structure

Caption: A typical experimental workflow for the MS analysis of BOC-D-THR(TBU)-OH.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The expected fragmentation pattern, with the characteristic neutral losses of 56 Da and 100 Da, serves as an internal confirmation of the identity of the compound. Any deviation from this pattern should prompt an investigation into the sample's purity or potential degradation. For quantitative applications, the use of an internal standard, such as an isotopically labeled version of the analyte, is highly recommended to ensure accuracy and reproducibility.

Conclusion

A comprehensive understanding of the mass spectrometric fragmentation of BOC-D-THR(TBU)-OH is a critical asset for any scientist involved in peptide synthesis. The predictable and characteristic fragmentation pathways, dominated by the loss of moieties from the Boc and tBu protecting groups, allow for confident identification and purity assessment. By employing the experimental protocols outlined in this guide, researchers can effectively leverage mass spectrometry to ensure the quality of their starting materials and intermediates, ultimately leading to the successful synthesis of high-purity peptides.

References

  • Reddy, P. N., Srinivas, R., Kumar, M. R., Sharma, G. V. M., & Jadhav, V. B. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651–662. [Link]

  • Aapptec Peptides. Boc-Thr(tBu)-OH. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14019895, Boc-Tyr-D-Ser(tBu)-OH. [Link]

  • Tureček, F., & de Hoffmann, E. (2004). The mclafferty rearrangement. Journal of Mass Spectrometry, 39(9), 963-976.
  • Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222.
  • Harrison, A. G. (2009). The gas-phase chemistry of protonated molecules. Mass spectrometry reviews, 28(4), 579-601.
  • Paizs, B., & Suhai, S. (2005). Fragmentation of protonated peptides. Mass spectrometry reviews, 24(4), 508-548.
  • A beginner's guide to mass spectrometry–based proteomics. (2020). Essays in Biochemistry, 64(5), 707-719. [Link]

  • Yalcin, T., & Harrison, A. G. (1996). Ion chemistry of protonated threonine and its C-terminal methyl ester. Journal of the American Society for Mass Spectrometry, 7(10), 1026-1033.

Sources

An In-Depth Technical Guide to BOC-D-THR(TBU)-OH: Application in Solid-Phase Peptide Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Protected Amino Acids in Peptide Therapeutics

The synthesis of peptides with high purity and yield is a cornerstone of modern drug development and biomedical research. The strategic use of protecting groups for the reactive side chains of amino acids is fundamental to achieving this goal. This guide provides a comprehensive technical overview of N-α-Boc-D-threonine(O-tert-butyl), formally known as BOC-D-THR(TBU)-OH. We will delve into its chemical properties, its pivotal role in Boc-strategy solid-phase peptide synthesis (SPPS), and provide a detailed, field-proven protocol for its successful incorporation into peptide chains. This document is intended to serve as a practical resource for scientists at the bench, providing not just the "how" but also the critical "why" behind experimental choices.

BOC-D-THR(TBU)-OH: Core Data and Supplier Information

BOC-D-THR(TBU)-OH is a protected amino acid derivative specifically designed for use in Boc-based solid-phase peptide synthesis. The tert-butoxycarbonyl (Boc) group on the alpha-amino function provides temporary protection, while the tert-butyl (tBu) ether safeguards the hydroxyl group of the threonine side chain.

Chemical and Physical Properties
PropertyValueSource
CAS Number 201217-86-9[1][2][3]
Molecular Formula C13H25NO5[1]
Molecular Weight 275.3 g/mol [1]
Appearance White powder[1]
Purity (HPLC) ≥ 98%[1]
Storage Conditions 0-8°C[1]
Verified Suppliers

A reliable supply of high-purity reagents is critical for reproducible results in peptide synthesis. The following table lists several reputable suppliers of BOC-D-THR(TBU)-OH.

SupplierProduct Number/IdentifierNoted Purity
Chem-Impex-≥ 98% (HPLC)[1]
J&K ScientificCPTD783863-
ChemicalBook--
Alfa Aesar--
GL Biochem (Shanghai) Ltd.--
Shanghai Hanhong Scientific Co.,Ltd.--

The Strategic Advantage of the Tert-Butyl (tBu) Side-Chain Protection

The choice of a side-chain protecting group is a critical decision in peptide synthesis, directly impacting the efficiency of coupling reactions and the prevention of undesirable side reactions. For threonine, which possesses a secondary hydroxyl group, effective protection is essential to prevent O-acylation during the activation and coupling of the subsequent amino acid.[4]

The tert-butyl (tBu) ether is the protecting group of choice for the threonine side chain in the Boc strategy for several key reasons:

  • Acid Lability: The tBu group is readily cleaved under the strongly acidic conditions used for the final cleavage of the peptide from the resin (e.g., anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA)), but remains stable during the milder acidic conditions used for the repetitive removal of the N-α-Boc group (typically trifluoroacetic acid (TFA) in dichloromethane (DCM)).[5][6] This orthogonality is a fundamental principle of successful SPPS.

  • Steric Hindrance: The bulky nature of the tBu group effectively shields the hydroxyl oxygen, preventing its participation in side reactions.

  • Stability: The tBu ether is stable to the basic conditions sometimes employed for in situ neutralization steps during the coupling cycle.

In contrast, other protecting groups like the benzyl (Bzl) ether, while also used, require harsher cleavage conditions and can sometimes lead to side reactions. The tBu group offers a robust and reliable method for threonine protection within the Boc-SPPS workflow.[6][7]

Experimental Protocol: Incorporation of BOC-D-THR(TBU)-OH in Boc-SPPS

This section provides a detailed, step-by-step protocol for the incorporation of BOC-D-THR(TBU)-OH into a growing peptide chain on a solid support. This protocol assumes a manual synthesis on a Merrifield resin, a common solid support for Boc-SPPS.

Workflow Overview

SPPS_Workflow Resin Resin with N-terminal Boc-protected amino acid Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Washing_1 Wash Deprotection->Washing_1 Wash Neutralization Neutralization (DIEA/DCM) Washing_2 Wash Neutralization->Washing_2 Wash Coupling Coupling of BOC-D-THR(TBU)-OH Washing_3 Wash Coupling->Washing_3 Wash Washing Washing Steps (DCM, IPA) Next_Cycle Ready for Next Cycle Washing_1->Neutralization Washing_2->Coupling Washing_3->Next_Cycle

Figure 1: General workflow for a single coupling cycle in Boc-SPPS.
Detailed Step-by-Step Methodology

Materials and Reagents:

  • Peptide-resin with a free N-terminal amino group (from the previous cycle's deprotection and neutralization)

  • BOC-D-THR(TBU)-OH

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Diisopropylethylamine (DIEA)

  • Coupling reagents: e.g., Dicyclohexylcarbodiimide (DCC) and N-Hydroxybenzotriazole (HOBt), or a pre-activated uronium/phosphonium salt like HBTU.

  • Trifluoroacetic acid (TFA)

  • Scavengers for cleavage (e.g., anisole, thioanisole)

  • Isopropyl alcohol (IPA)

Protocol:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel. This allows the reagents to penetrate the resin beads effectively.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 1-2 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes. The TFA cleaves the Boc protecting group, exposing the N-terminal amine.[5][8][9] The resulting amine is protonated as a trifluoroacetate salt.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x) and IPA (1x) to remove residual acid and byproducts.

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin and agitate for 5-10 minutes. This step is crucial to deprotonate the N-terminal ammonium salt to the free amine, which is necessary for the subsequent coupling reaction.[5]

    • Drain the neutralization solution and wash the resin with DCM (3x).

  • Coupling of BOC-D-THR(TBU)-OH:

    • In situ Activation (DCC/HOBt):

      • In a separate vial, dissolve BOC-D-THR(TBU)-OH (3 equivalents relative to the resin substitution) and HOBt (3 equivalents) in a minimal amount of DMF.

      • Add DCC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at 0°C. The HOBt is crucial to suppress racemization.

      • Filter the pre-activated solution to remove the dicyclohexylurea (DCU) byproduct and add the filtrate to the resin.

    • Uronium/Phosphonium Salt Activation (e.g., HBTU):

      • In a separate vial, dissolve BOC-D-THR(TBU)-OH (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.

      • Add DIEA (6 equivalents) to the solution to activate the carboxylic acid.

      • Immediately add the activated solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling step should be repeated ("double coupling").

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

The resin is now ready for the next cycle of deprotection and coupling.

Mechanism of Boc Deprotection

The selective removal of the Boc group is a critical step that relies on the stability of the tert-butyl cation.

Boc_Deprotection cluster_0 Boc-Protected Amine cluster_1 Protonation cluster_2 Formation of Carbamic Acid and t-Butyl Cation cluster_3 Decarboxylation Boc_Amine R-NH-C(=O)O-tBu Protonated R-NH-C(=O+H)O-tBu Boc_Amine->Protonated + H+ (TFA) Carbamic_Acid R-NH-COOH Protonated->Carbamic_Acid tButyl_Cation (CH3)3C+ Protonated->tButyl_Cation Free_Amine R-NH2 Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2

Figure 2: Mechanism of acid-catalyzed Boc deprotection.

The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[9][10]

Potential Side Reactions and Mitigation Strategies

While Boc-SPPS is a robust methodology, several side reactions can occur, particularly with sterically hindered amino acids like threonine.

  • Incomplete Coupling: Due to the steric bulk of the tBu group and the β-branched nature of the threonine side chain, coupling of the subsequent amino acid to BOC-D-THR(TBU)-OH can be sluggish.

    • Mitigation: Employ "double coupling" by repeating the coupling step. Using more potent coupling reagents like HATU or COMU can also enhance efficiency.[11]

  • Racemization: While less common with urethane-protected amino acids like Boc derivatives, racemization can still occur, especially with excessive pre-activation times or the use of strong bases.

    • Mitigation: Use additives like HOBt to suppress racemization. Minimize pre-activation times and avoid excess base.

  • Alkylation by the t-Butyl Cation: During the final cleavage with strong acid, the liberated t-butyl cations can alkylate nucleophilic side chains, particularly tryptophan and methionine.

    • Mitigation: The final cleavage cocktail should always include "scavengers" such as anisole, thioanisole, or triisopropylsilane (TIS) to trap the reactive carbocations.

Conclusion: A Reliable Building Block for Advanced Peptide Synthesis

BOC-D-THR(TBU)-OH is an indispensable reagent for the synthesis of complex peptides using the Boc strategy. Its robust side-chain protection minimizes the risk of O-acylation and other side reactions, ensuring the integrity of the threonine residue throughout the synthesis. A thorough understanding of its chemical properties, the rationale behind the choice of the tBu protecting group, and the nuances of the coupling and deprotection steps are essential for its successful application. By following the detailed protocols and mitigation strategies outlined in this guide, researchers and drug development professionals can confidently incorporate BOC-D-THR(TBU)-OH into their synthetic workflows, paving the way for the creation of novel and potent peptide-based therapeutics.

References

  • CsBioChina. Boc-D-Tyr(tBu)-OH. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Aapptec Peptides. Boc-Thr(tBu)-OH [13734-40-2]. [Link]

  • Aapptec Peptides. Boc-D-Tyr(tBu)-OH [507276-74-6]. [Link]

  • Merck Millipore. Novabiochem® Coupling reagents. [Link]

  • The Journal of Organic Chemistry. tert-Butyl group as thiol protection in peptide synthesis. [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • ACS Publications. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. [Link]

  • Digital CSIC. Greening Fmoc/tBu Solid-Phase Peptide Synthesis. [Link]

  • Chemistry LibreTexts. 26.7: Peptide Synthesis. [Link]

  • ACS Publications. Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. [Link]

  • ResearchGate. Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. [Link]

  • PNAS. Protein chemical synthesis by serine and threonine ligation. [Link]

  • AAPPTec. Fmoc-Thr(But)-OH – Threonine derivative utilized in peptide synthesis. [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of Boc-D-Thr(tBu)-OH in Boc-SPPS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed to address the specific chemical paradox of using Boc-D-Thr(tBu)-OH within a Boc-SPPS (Solid Phase Peptide Synthesis) workflow.

Topic: Standard Protocol for Using Boc-D-Thr(tBu)-OH in Boc-SPPS
Content Type: Detailed Application Note & Protocol
Audience: Senior Researchers, Peptide Chemists, and Drug Development Scientists[1][2][3]

Executive Summary: The Orthogonality Paradox

In standard Solid Phase Peptide Synthesis (SPPS), the selection of side-chain protection is dictated by the N-terminal deprotection strategy.[1]

  • Boc-SPPS (Standard): Uses TFA (Trifluoroacetic acid) for N-terminal Boc removal.[2][1][3][4] Side chains must be acid-stable (e.g., Benzyl/Bzl, cHex) and removed by strong acid (HF/TFMSA) at the end.[2][1][3][5]

  • Fmoc-SPPS (Standard): Uses Piperidine (Base) for N-terminal Fmoc removal.[2][1][3] Side chains are acid-labile (e.g., tBu, Trt) and removed by TFA at the end.[2][1][6]

The Reagent: Boc-D-Thr(tBu)-OH presents a chemical conflict.[2][1][3] It possesses an acid-labile N-terminal group (Boc ) and an acid-labile side-chain group (tBu ).[2][1][3][4][5]

The Core Directive: Consequently, Boc-D-Thr(tBu)-OH cannot be used as an internal residue in standard Boc-SPPS without losing side-chain protection during the subsequent deprotection cycle.[2][1][3] It is strictly classified as a Terminal Capping Reagent or a Solution-Phase Building Block .[2][1][3]

Chemical Logic & Strategic Positioning

Mechanism of Failure in Internal Positioning

If Boc-D-Thr(tBu)-OH is incorporated into the middle of a peptide chain using standard Boc protocols:

  • Coupling: The residue couples successfully.

  • Deprotection (Cycle N+1): The resin is treated with 50% TFA/DCM to remove the N-terminal Boc group for the next coupling.[1]

  • Side Reaction: The tBu ether on the Threonine side chain is also cleaved by the TFA.

  • Consequence: The Threonine hydroxyl (-OH) becomes free.[1][3] During the next activation step, this free -OH acts as a nucleophile, attacking the activated amino acid, leading to O-acylation (branching) and sequence termination.[2]

The Valid Use Case: N-Terminal Incorporation

This reagent is invaluable when the D-Threonine residue is the final (N-terminal) amino acid in the sequence.[2]

  • Why use it over Boc-D-Thr(Bzl)-OH?

    • Cleaner Cleavage: If the final cleavage is performed using TFMSA (Trifluoromethanesulfonic acid) or "Low-HF" conditions, the tBu group cleaves rapidly and cleanly, often with fewer scavenger requirements than Benzyl ethers.

    • Solubility: The tBu group alters the lipophilicity profile, potentially improving coupling rates for difficult N-terminal sequences compared to the Bzl derivative.

Visualization: The Stability Decision Tree

ProtectionLogic Start Select Threonine Derivative for Boc-SPPS PosQ Is the Residue N-Terminal (Final) or Internal? Start->PosQ Internal INTERNAL POSITION PosQ->Internal Internal Terminal N-TERMINAL (FINAL) PosQ->Terminal N-Terminal Conflict CRITICAL CONFLICT: TFA removes Boc AND tBu. Internal->Conflict ResultGood Result: Stable Protection until Global Cleavage Terminal->ResultGood ResultBad Result: Free Side Chain -OH Risk: O-Acylation / Branching Conflict->ResultBad RecInternal RECOMMENDATION: Use Boc-D-Thr(Bzl)-OH ResultBad->RecInternal RecTerminal RECOMMENDATION: Boc-D-Thr(tBu)-OH is Permissible ResultGood->RecTerminal

Figure 1: Decision logic for selecting Threonine protection in Boc chemistry. Note the critical failure point for internal tBu usage.

Experimental Protocol: N-Terminal Incorporation

Context: This protocol assumes the peptide chain has been assembled up to the penultimate residue (n-1) on a standard Boc-compatible resin (e.g., MBHA, PAM, or Merrifield).[2][1][3]

Materials & Reagents
ComponentSpecificationFunction
Amino Acid Boc-D-Thr(tBu)-OH Target Residue (Excess: 3.0 - 4.0 eq)
Activator DIC (Diisopropylcarbodiimide)Coupling Agent (Equimolar to AA)
Additive Oxyma Pure or HOBtRacemization Suppressor (Equimolar to AA)
Solvent DMF (Anhydrous)Reaction Medium
Deprotection 50% TFA in DCMRemoval of previous Boc group
Neutralization 5% DIEA in DCMNeutralization of TFA salts
Step-by-Step Workflow
Step 1: Deprotection of Penultimate Residue
  • Wash: DCM (3 x 1 min).

  • Deprotection: Treat resin with 50% TFA / DCM (1 x 2 min, then 1 x 20 min).[2][1][3]

    • Note: Ensure efficient mixing.[1]

  • Wash: DCM (3 x 1 min).

  • Neutralization: Treat with 5% DIEA / DCM (2 x 2 min).

    • Validation: Kaiser Test (Ninhydrin) should be Positive (Blue beads).[2][1][3]

Step 2: Activation & Coupling of Boc-D-Thr(tBu)-OH

Rationale: Pre-activation is avoided to minimize racemization of the sensitive D-stereocenter, although tBu protection offers steric shielding.[1][3]

  • Dissolution: Dissolve Boc-D-Thr(tBu)-OH (3 eq relative to resin loading) and Oxyma Pure (3 eq) in a minimal volume of DMF.[2][1][3]

  • Activation: Add DIC (3 eq) to the amino acid solution.

  • Incubation: Immediately add the mixture to the resin-bound peptide.

  • Reaction: Shake/agitate at Room Temperature for 60–120 minutes .

  • Monitoring: Perform Kaiser Test.

    • Negative (Colorless): Coupling complete. Proceed to Step 3.

    • Positive (Blue): Incomplete. Recouple using HATU/DIEA (0.9 eq HATU to avoid over-activation).

Step 3: Final Cleavage (Global Deprotection)

Since this is the final residue, the tBu group is removed simultaneously with the cleavage of the peptide from the resin.

Option A: HF Cleavage (Standard High Acid) [2][1][3]

  • Reagents: Anhydrous HF (10 mL/g resin), p-Cresol (scavenger, 10% v/v).

  • Conditions: 0°C for 60 minutes.

  • Outcome: Removes N-terminal Boc, Side-chain tBu, and cleaves resin linker.[2][1][3][4]

Option B: TFMSA Cleavage (Alternative)

  • Reagents: TFMSA / TFA / DMS / m-Cresol (10:50:30:10).[2][1][3]

  • Conditions: 0°C to RT for 2–3 hours.

  • Outcome: Effectively cleaves tBu and Bzl groups without the need for HF apparatus.

Troubleshooting & "Rescue" Protocols

Scenario: Accidental Internal Use

Problem: You inadvertently coupled Boc-D-Thr(tBu)-OH in the middle of a sequence and then exposed it to TFA. Diagnosis: The tBu group is gone. You have a free hydroxyl group on the Threonine. Risk: If you proceed with the next coupling, the activated amino acid will esterify the Threonine-OH (branching).[1]

The Rescue Protocol (Acetylation/Capping): If the sequence allows (i.e., if the Threonine side chain is not strictly required for biological activity or if you accept a modified analog):

  • Do NOT couple the next amino acid yet.

  • Acetylate: Treat the resin with Acetic Anhydride / Pyridine / DCM (1:1:2) for 30 minutes.

    • Result: This will acetylate the N-terminus (if deprotected) AND the free Side-chain OH.[2][1][3]

    • Wait: This terminates the peptide.[5]

  • Correct Rescue: There is no perfect chemical rescue to restore the tBu group on solid phase.

    • Action:Abort and restart synthesis using Boc-D-Thr(Bzl)-OH .

    • Reasoning: O-acylation is difficult to detect by HPLC in crude mixtures (mass difference is +AA mass, same as linear peptide, but retention time differs).[1][3] It creates a mixture of linear and branched peptides that are hard to separate.

References

  • Merrifield, R. B. (1963).[2][1][3] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.[1] Link[2][1][3]

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992).[2][1][3] In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180-193.[2][1][3] Link[2][1][3]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[2][1][3] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[2][1][3] Link[2][1][3]

    • Citation Note: Comprehensive review detailing the stability profiles of tBu (acid labile) vs Bzl (HF labile) groups.
  • Houghten, R. A. (1985).[2][1][3] General method for the rapid solid-phase synthesis of large numbers of peptides: specificity of antigen-antibody interaction at the level of individual amino acids.[2] Proceedings of the National Academy of Sciences, 82(15), 5131-5135.[2][1] Link[2][1][3]

Sources

Application Notes and Protocols for Coupling Boc-D-Thr(tBu)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Sterically Hindered Amino Acid Incorporation

In the intricate world of solid-phase peptide synthesis (SPPS), the incorporation of every amino acid presents a unique set of challenges. Among these, the coupling of sterically hindered residues, such as Boc-D-Thr(tBu)-OH, demands a nuanced and informed approach. The bulky tert-butyl (tBu) protecting group on the threonine side chain, in conjunction with the N-terminal Boc protecting group, creates significant steric hindrance around the carboxylic acid moiety. This steric shield can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to incomplete coupling reactions, lower yields, and the formation of deletion sequences.

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to effectively couple Boc-D-Thr(tBu)-OH. We will delve into the rationale behind the selection of appropriate coupling reagents, provide detailed, field-proven protocols, and offer troubleshooting strategies to overcome common hurdles. Our focus is not merely on the "how" but, more critically, on the "why," empowering you to make informed decisions in your peptide synthesis endeavors.

The Crucial Role of the Coupling Reagent: A Mechanistic Overview

The success of a coupling reaction hinges on the efficient activation of the carboxylic acid. The ideal coupling reagent for a sterically hindered amino acid like Boc-D-Thr(tBu)-OH should rapidly generate a highly reactive activated species that can overcome the steric barrier without promoting side reactions, most notably racemization. The choice of coupling reagent is, therefore, a critical determinant of the success of the synthesis.[1]

We will explore three major classes of coupling reagents: carbodiimides, phosphonium salts, and aminium/uronium salts.

Carbodiimide Reagents: The Classical Approach

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are among the earliest and most widely used coupling reagents.[2] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to rearrangement into an unreactive N-acylurea and can also lead to racemization.

To mitigate these side reactions, an additive such as 1-hydroxybenzotriazole (HOBt) is almost always used in conjunction with carbodiimides. HOBt intercepts the O-acylisourea intermediate to form a more stable and less racemization-prone HOBt-ester, which then reacts with the amine to form the peptide bond.[1] For solid-phase synthesis, DIC is preferred over DCC because the resulting diisopropylurea byproduct is soluble in common solvents like DMF and DCM, facilitating its removal.[1][2]

Mechanism of DIC/HOBt Coupling:

DIC_HOBt_Mechanism Boc_AA Boc-D-Thr(tBu)-OH O_Acylisourea O-Acylisourea Intermediate Boc_AA->O_Acylisourea + DIC DIC DIC DIC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt DIU Diisopropylurea O_Acylisourea:e->DIU:w HOBt HOBt HOBt->HOBt_Ester Peptide_Bond Peptide Bond Formation HOBt_Ester->Peptide_Bond + H₂N-Peptide-Resin Peptide_N_Terminus H₂N-Peptide-Resin Peptide_N_Terminus->Peptide_Bond HATU_Mechanism Boc_AA Boc-D-Thr(tBu)-OH Carboxylate Carboxylate Anion Boc_AA->Carboxylate + Base Base Base (e.g., DIPEA) Base->Carboxylate Isouronium_Salt O-Acyl(tetramethyl)isouronium Salt Carboxylate->Isouronium_Salt + HATU HATU HATU HATU->Isouronium_Salt OAt_Ester OAt Active Ester Isouronium_Salt->OAt_Ester + HOAt⁻ TMU Tetramethylurea Isouronium_Salt:e->TMU:w Peptide_Bond Peptide Bond Formation OAt_Ester->Peptide_Bond + H₂N-Peptide-Resin Peptide_N_Terminus H₂N-Peptide-Resin Peptide_N_Terminus->Peptide_Bond

Caption: HATU coupling mechanism.

Comparative Analysis of Recommended Coupling Reagents

The selection of the optimal coupling reagent is a balance between reactivity, cost, and potential side reactions. For the challenging coupling of Boc-D-Thr(tBu)-OH, a careful consideration of these factors is paramount.

Coupling ReagentClassRelative ReactivityKey AdvantagesPotential Disadvantages
DIC/HOBt CarbodiimideModerateCost-effective; well-established protocols.Slower reaction times; potential for N-acylurea formation and racemization.
HBTU Aminium SaltHighFaster coupling than DIC/HOBt; good for many standard and difficult couplings.Can cause guanidinylation of the N-terminus if used in excess. [2]
HATU Aminium SaltVery HighGenerally more efficient than HBTU for sterically hindered residues; lower rates of racemization. [2]Higher cost; can also cause guanidinylation if used in excess. [2]

Experimental Protocols

The following protocols are designed to provide a robust starting point for the successful coupling of Boc-D-Thr(tBu)-OH. It is recommended to monitor the coupling reaction progress using a qualitative method such as the ninhydrin (Kaiser) test. For difficult couplings, a double coupling strategy may be necessary.

Workflow for a Typical Coupling Cycle

Coupling_Workflow Start Start with N-terminally deprotected peptide-resin Wash1 Wash with DMF Start->Wash1 Preactivation Pre-activate Boc-D-Thr(tBu)-OH with Coupling Reagent and Base Wash1->Preactivation Coupling Add activated amino acid to resin and allow to react Preactivation->Coupling Monitoring Monitor reaction with Ninhydrin Test Coupling->Monitoring Decision Is coupling complete? Monitoring->Decision Wash2 Wash with DMF Decision->Wash2 Yes Double_Couple Perform a second coupling Decision->Double_Couple No Next_Cycle Proceed to next deprotection/ coupling cycle Wash2->Next_Cycle Double_Couple->Coupling

Sources

Application Note & Protocol Guide: Strategic Selection of Coupling Reagents for Sterically Hindered Amino Acids – HBTU vs. HATU for Boc-D-Thr(tBu)-OH

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Sterically Hindered Couplings

In the realm of peptide synthesis, the formation of an amide bond is the fundamental reaction. However, not all amino acid couplings are straightforward. Sterically hindered amino acids, such as the β-branched threonine residue, particularly when protected with bulky groups like tert-butyl (tBu), present a significant synthetic challenge. The bulky nature of Boc-D-Thr(tBu)-OH physically obstructs the approach of the nucleophilic amine to the activated carboxyl group, leading to sluggish reaction kinetics, incomplete couplings, and an increased risk of side reactions, most notably racemization.

The choice of coupling reagent is therefore paramount to the success of incorporating such challenging residues into a peptide sequence. This guide provides a detailed comparative analysis of two widely used aminium-based coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). We will delve into their mechanisms of action, comparative efficiencies, and provide detailed, field-proven protocols for the coupling of Boc-D-Thr(tBu)-OH, enabling researchers to make an informed decision to maximize yield and peptide purity.

Mechanistic Insights: Why the Reagent Matters

Both HBTU and HATU are aminium/uronium salts that activate the carboxylic acid of an N-protected amino acid to facilitate amide bond formation. The core mechanism involves the formation of a more reactive species that is readily attacked by the amine component.

HBTU Activation Pathway

HBTU activates a carboxylic acid by forming a stabilized HOBt (1-hydroxybenzotriazole) ester intermediate. In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HBTU to form the HOBt active ester, releasing tetramethylurea as a byproduct. This active ester is then susceptible to nucleophilic attack by the free amine of the growing peptide chain to form the desired peptide bond.[1]

HBTU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Boc_AA Boc-AA-COO⁻ HBTU HBTU Boc_AA->HBTU Attack Active_Ester Boc-AA-OBt HBTU->Active_Ester Forms TMU Tetramethylurea HBTU->TMU Releases Peptide_Amine H₂N-Peptide Active_Ester->Peptide_Amine Nucleophilic Attack Peptide_Bond Boc-AA-CO-NH-Peptide Active_Ester->Peptide_Bond HOBt HOBt Active_Ester->HOBt Releases Peptide_Amine->Peptide_Bond Forms

Figure 1: Simplified workflow for HBTU-mediated peptide coupling.

HATU Activation and the "HOAt Advantage"

HATU is structurally analogous to HBTU but is based on 1-hydroxy-7-azabenzotriazole (HOAt) instead of HOBt. This seemingly minor change has a profound impact on its reactivity. The HOAt leaving group is more reactive than HOBt due to the electron-withdrawing effect of the pyridine nitrogen atom.[2]

More significantly, this nitrogen atom provides anchimeric assistance during the coupling step.[2][3] It is thought to stabilize the incoming amine through a hydrogen-bonded, 7-membered cyclic transition state, which lowers the activation energy of the reaction and significantly accelerates the rate of aminolysis.[2] This intramolecular catalysis makes HATU exceptionally efficient, especially for overcoming the steric barriers presented by amino acids like Boc-D-Thr(tBu)-OH.

HATU_Mechanism cluster_activation_hatu Activation Step cluster_coupling_hatu Coupling Step with Anchimeric Assistance Boc_AA_H Boc-AA-COO⁻ HATU HATU Boc_AA_H->HATU Attack Active_Ester_H Boc-AA-OAt HATU->Active_Ester_H Forms TMU_H Tetramethylurea HATU->TMU_H Releases Peptide_Amine_H H₂N-Peptide Active_Ester_H->Peptide_Amine_H Nucleophilic Attack Transition_State 7-Membered Transition State Active_Ester_H->Transition_State H-Bond Peptide_Amine_H->Transition_State Peptide_Bond_H Boc-AA-CO-NH-Peptide Transition_State->Peptide_Bond_H Forms HOAt HOAt Transition_State->HOAt Releases

Figure 2: HATU-mediated coupling highlighting anchimeric assistance.

Head-to-Head Comparison: HBTU vs. HATU

For the challenging coupling of Boc-D-Thr(tBu)-OH, experimental evidence and mechanistic principles consistently favor HATU. While HBTU is a robust reagent for many standard couplings, its performance diminishes when faced with significant steric hindrance.

FeatureHBTUHATURationale & Field Insights
Reactivity GoodExcellent HATU's HOAt-based active ester is inherently more reactive than the HOBt ester formed by HBTU.[2]
Coupling Time Moderate to Long (e.g., 1-4 hours)Fast (e.g., 10-60 minutes)The anchimeric assistance from the pyridine nitrogen in HATU significantly accelerates the coupling reaction, often reducing required times by a factor of 2-4 or more compared to HBTU for difficult couplings.[4][5]
Efficiency ModerateHigh For sterically hindered residues, HATU consistently provides higher yields and minimizes the need for double-coupling cycles, saving time and expensive reagents.[5][6]
Racemization Risk ModerateLow The faster reaction kinetics of HATU reduce the exposure time of the activated amino acid to the basic reaction medium, thereby minimizing the opportunity for base-catalyzed epimerization at the α-carbon.[4][7] HOBt, the leaving group in HBTU activation, is also known to play a role in reducing racemization.[1]
Side Reactions GuanidinylationGuanidinylationBoth reagents can react with the free N-terminal amine to form a stable guanidinium species, capping the peptide chain.[4] This is mitigated by using a slight excess of the amino acid relative to the coupling reagent or by pre-activating the acid before adding it to the amine.
Cost LowerHigher HATU is generally more expensive than HBTU. However, its higher efficiency can lead to overall cost savings by avoiding failed syntheses, repeated coupling steps, and complex purifications.
Byproducts Tetramethylurea (TMU), HOBtTetramethylurea (TMU), HOAtByproducts for both are water-soluble, facilitating removal during aqueous workup or HPLC purification.[8]

Decision Workflow: Choosing Your Reagent

For the specific task of coupling Boc-D-Thr(tBu)-OH, the choice is clear. However, for general peptide synthesis strategy, this workflow can guide your decision.

Decision_Tree Start Start: Assess Coupling Difficulty IsHindered Is the amino acid sterically hindered? (e.g., β-branched, N-methyl, bulky PG) Start->IsHindered IsStandard Standard Coupling? (e.g., Ala, Gly, Leu) IsHindered->IsStandard No UseHATU Use HATU (Recommended for Boc-D-Thr(tBu)-OH) IsHindered->UseHATU Yes ConsiderCost Is cost a primary constraint? IsStandard->ConsiderCost UseHBTU Use HBTU (Cost-effective for routine steps) ConsiderCost->UseHBTU No DoubleCouple Use HBTU, but anticipate a potential double coupling ConsiderCost->DoubleCouple Yes DoubleCouple->UseHATU If fails

Figure 3: Decision workflow for selecting HBTU vs. HATU.

Experimental Protocols: Solid-Phase Synthesis (SPPS)

The following are detailed, self-validating protocols for the manual solid-phase peptide synthesis (SPPS) coupling of Boc-D-Thr(tBu)-OH onto a resin-bound peptide with a free N-terminal amine.

Prerequisites:

  • Resin: Swell the peptide-resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin with the growing peptide chain) in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Deprotection: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (typically with 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.

  • Reagents: Use high-purity, anhydrous DMF. All reagents should be handled under an inert atmosphere (Nitrogen or Argon) to prevent moisture contamination.

Protocol 1: High-Efficiency Coupling with HATU (Recommended)

This protocol is optimized for the challenging coupling of Boc-D-Thr(tBu)-OH, prioritizing yield and minimizing racemization.

Materials:

  • Boc-D-Thr(tBu)-OH (1.5 equivalents relative to resin loading)

  • HATU (1.45 equivalents)

  • DIPEA (3.0 equivalents)

  • Anhydrous DMF

Procedure:

  • Pre-activation: In a separate reaction vessel, dissolve Boc-D-Thr(tBu)-OH (1.5 eq.) and HATU (1.45 eq.) in anhydrous DMF (approx. 5 mL per gram of resin).

  • Base Addition: Add DIPEA (3.0 eq.) to the solution from Step 1. The solution may change color. Allow the mixture to pre-activate for 1-2 minutes at room temperature. This step is critical to form the OAt-active ester before the amine is introduced, minimizing the risk of guanidinylation of the peptide.

  • Coupling: Add the activated amino acid solution to the vessel containing the deprotected and washed peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 45-60 minutes. For particularly difficult sequences, the reaction time can be extended to 2 hours.

  • Monitoring: Perform a Kaiser test (or other appropriate ninhydrin-based test) on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates a complete reaction.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 x 10 mL/g resin) to remove excess reagents and byproducts.

  • Proceed: The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Standard Coupling with HBTU

This protocol can be used for less hindered amino acids or when cost is a primary concern. For Boc-D-Thr(tBu)-OH, be prepared for the possibility of a double coupling.

Materials:

  • Boc-D-Thr(tBu)-OH (2.0 equivalents relative to resin loading)

  • HBTU (2.0 equivalents)

  • DIPEA (4.0 equivalents)

  • Anhydrous DMF

Procedure:

  • Reagent Preparation: In a separate reaction vessel, dissolve Boc-D-Thr(tBu)-OH (2.0 eq.) in anhydrous DMF (approx. 5 mL per gram of resin).

  • Coupling Cocktail Addition: To the vessel containing the deprotected and washed peptide-resin, add the amino acid solution from Step 1, followed by a solution of HBTU (2.0 eq.) in DMF, and finally add the DIPEA (4.0 eq.).

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test. For this coupling, it is not uncommon for the test to remain positive (blue beads), indicating an incomplete reaction.

  • Decision Point:

    • If Kaiser test is negative: Proceed to Step 6.

    • If Kaiser test is positive: Drain the vessel, wash once with DMF, and repeat Steps 2-4 (a "double coupling").

  • Washing: Once a negative Kaiser test is achieved, drain the reaction vessel and wash the resin thoroughly with DMF (3 x 10 mL/g resin).

  • Proceed: The resin is now ready for the next cycle.

Byproduct Management and Purification

The primary byproducts for both reactions are tetramethylurea (TMU) and the respective triazole (HOBt or HOAt ). Both TMU and the triazoles are highly soluble in DMF and are largely removed during the standard DMF washes in SPPS.[8]

Following cleavage of the peptide from the resin (e.g., with a TFA cocktail), these byproducts are also soluble in the cleavage mixture. Standard post-cleavage workup procedures are highly effective at removing these residual impurities:

  • Precipitation & Washing: Precipitating the crude peptide in cold diethyl ether will leave the majority of the highly soluble TMU and triazole byproducts in the ether.[9] Repeated washing/trituration of the peptide pellet with cold ether is recommended.

  • Reverse-Phase HPLC: Any remaining traces of these polar byproducts are easily separated from the typically more hydrophobic peptide product during standard reverse-phase HPLC purification.

Conclusion and Recommendation

For the coupling of sterically demanding amino acids like Boc-D-Thr(tBu)-OH , HATU is the unequivocally superior reagent . Its enhanced reactivity, driven by the anchimeric assistance of the HOAt leaving group, leads to faster reaction times, higher coupling efficiencies, and a significantly lower risk of racemization compared to HBTU.[4][5] While HBTU is a reliable and cost-effective workhorse for routine peptide synthesis, its limitations become apparent in challenging contexts. The investment in the more expensive HATU reagent for such critical steps is justified by the significant savings in time, materials (by avoiding double couplings), and the increased likelihood of obtaining a final peptide product of high purity and yield.

References

  • Aapptec Peptides. Coupling Reagents.[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Miranda, L. P., & Alewood, P. F. (1999). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 96(4), 1181–1186. [Link]

  • El-Faham, A., & Albericio, F. (2016). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 20(9), 1563–1573. [Link]

  • Collins, J. M., et al. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. American Laboratory, 40(12), 16-18. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.[Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(11), 2781–2792. [Link]

  • Carpino, L. A., et al. (2002). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Angewandte Chemie International Edition, 41(3), 441-445. [Link]

  • Wikipedia. HATU.[Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU.[Link]

  • Dalal Institute. Anchimeric Assistance.[Link]

  • Kent, S. B. H. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry.[Link]

  • Gundu, S., et al. (2014). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 12(42), 8498-8502. [Link]

  • Subirós-Funosas, R., et al. (2013). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Green Chemistry, 15(7), 1771-1780. [Link]

  • Isidro-Llobet, A., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis (pp. 3-26). Humana Press. [Link]

  • ResearchGate. Yields of the peptide coupling reactions and comparison of HBTU and HATU.[Link]

  • Bodem, J. B., et al. (2005). Chemistry of peptide synthesis. CRC press. [Link]

  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Anchimeric assistance (neighboring group participation).[Link]

  • Aapptec Peptides. Post Cleavage Purification and Analysis of Peptides; TFA removal.[Link]

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Application Note & Protocol: High-Fidelity TFA-Mediated Deprotection of Boc-D-Thr(tBu)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the efficient and high-fidelity removal of the tert-butyloxycarbonyl (Boc) and tert-butyl (tBu) protecting groups from N-α-Boc-D-Threonine(O-tert-butyl)-OH using trifluoroacetic acid (TFA). We delve into the underlying chemical mechanisms, the critical role of cationic scavengers in preventing side reactions, and provide a validated, step-by-step protocol suitable for both standalone deprotection and as a terminal step in solid-phase peptide synthesis (SPPS). This guide is intended for researchers, chemists, and process development professionals engaged in peptide synthesis and medicinal chemistry, offering field-proven insights to ensure high yield and purity of the final D-Threonine product.

Scientific Foundation: The Principle of Acid-Labile Protection

In multi-step organic synthesis, particularly in peptide chemistry, protecting groups are indispensable for temporarily masking reactive functional groups to ensure specific chemical transformations occur at desired locations. The Boc (on the α-amine) and tBu (on the threonine side-chain hydroxyl) groups are mainstays of the "Boc/Bzl" protection strategy. Their widespread use stems from their stability under a broad range of nucleophilic and basic conditions, while being exquisitely sensitive to strong, anhydrous acids like trifluoroacetic acid (TFA).[1][2]

This acid lability is rooted in the electronic stability of the tert-butyl cation, a key intermediate formed during the cleavage process.[1][3] The simultaneous deprotection of both the N-terminal Boc and the side-chain tBu ether in a single acid-catalyzed step is a cornerstone of efficiency in synthesizing complex peptides containing residues like Threonine or Serine.[4][5]

The Deprotection Mechanism: An Electrophilic Cascade

The TFA-mediated deprotection is not merely a simple hydrolysis; it is a carefully controlled electrophilic cleavage. The process can be dissected into several key steps, initiated by the strong acidic environment.

  • Protonation: The process begins with the protonation of the carbonyl oxygen on the Boc group and the ether oxygen on the tBu group by TFA. Protonation of the carbonyl is generally considered the initial and key step for the Boc group, as it activates the group for cleavage.[6][7]

  • Carbocation Formation: The protonated intermediates are unstable. They collapse through heterolytic cleavage of the C-O bond, releasing the highly stable tertiary carbocation, the tert-butyl cation (t-Bu⁺).[1][3] In the case of the Boc group, this also generates an unstable carbamic acid intermediate.

  • Decarboxylation & Product Release: The carbamic acid rapidly decarboxylates, releasing carbon dioxide (CO₂) and the free primary amine of D-Threonine.[6] The protonated hydroxyl group is also liberated.

  • Fate of the tert-Butyl Cation: The liberated t-Bu⁺ is a potent electrophile. In the absence of a nucleophilic trapping agent, it can either be deprotonated by the trifluoroacetate anion to form isobutylene gas or react with nucleophilic sites on the desired product, leading to unwanted side reactions.[7][8]

G Start Boc-D-Thr(tBu)-OH + TFA Protonated Protonated Intermediates (Boc & tBu groups) Start->Protonated Carbocation Formation of tert-Butyl Cation (tBu⁺) + Carbamic Acid & Free -OH Protonated->Carbocation C-O bond cleavage CarbamicAcid Carbamic Acid Intermediate Scavenged tBu⁺ Trapped by Scavengers (e.g., TIS-H) Carbocation->Scavenged Quenching SideReaction Alkylation Side Products (Undesirable) Carbocation->SideReaction FinalProduct Deprotected D-Thr-OH + CO₂ CarbamicAcid->FinalProduct Decarboxylation

Caption: Mechanism of TFA-mediated deprotection of Boc-D-Thr(tBu)-OH.

The Imperative of Scavengers: Preventing Realkylation

The success of a TFA deprotection hinges on controlling the reactivity of the liberated tert-butyl cations. These electrophiles can re-alkylate nucleophilic sites on the desired amino acid, such as the hydroxyl group of threonine or the indole ring of tryptophan if present in a peptide sequence.[8][9] This leads to the formation of impurities that can be difficult to remove, reducing overall yield and purity.

To mitigate this, "scavengers" are added to the TFA cleavage cocktail. These are nucleophilic reagents designed to efficiently and irreversibly trap the carbocations.[10]

  • Triisopropylsilane (TIS): An excellent scavenger that acts as a hydride donor, reducing the tert-butyl cation to isobutane.[10][11] It is highly effective at preventing reattachment to sensitive residues.

  • Water (H₂O): Serves to trap tert-butyl cations by forming tert-butanol. It is a common and effective component of many cleavage cocktails.[4]

  • Thioanisole: Particularly useful for protecting methionine from alkylation and assisting in the deprotection of arginine residues.[4][12]

  • 1,2-Ethanedithiol (EDT): Often used when cleaving peptides containing cysteine to prevent side reactions involving the thiol group.

For the specific deprotection of Boc-D-Thr(tBu)-OH, a simple and highly effective cocktail is sufficient.

ComponentTypical % (v/v)Purpose
TFA 95%Primary reagent for acid-catalyzed cleavage.
Water 2.5%Scavenger for tert-butyl cations.
Triisopropylsilane (TIS) 2.5%Potent reducing scavenger for tert-butyl cations.[10]

Table 1: Standard TFA Cleavage Cocktail for Threonine-Containing Peptides.

Validated Experimental Protocol

This protocol outlines the deprotection of 1 gram of Boc-D-Thr(tBu)-OH. All operations involving TFA must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Materials and Reagents
  • Boc-D-Thr(tBu)-OH (Starting Material)

  • Trifluoroacetic Acid (TFA), Reagent Grade (≥99%)

  • Triisopropylsilane (TIS), (≥98%)

  • Deionized Water

  • Cold Diethyl Ether (anhydrous, pre-chilled to 0-4 °C)

  • Dichloromethane (DCM) or other suitable solvent for dissolving the starting material

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Centrifuge and centrifuge tubes (if needed for pelleting)

  • Vacuum filtration apparatus (Büchner funnel) or means for decanting

  • Nitrogen or Argon line for drying

Deprotection Workflow

Caption: Experimental workflow for TFA-mediated deprotection.

Step-by-Step Methodology
  • Prepare Cleavage Cocktail: In a clean, dry flask within an ice bath, carefully prepare 10 mL of the cleavage cocktail. Slowly add 9.5 mL of TFA, followed by 0.25 mL of deionized water, and finally 0.25 mL of TIS. Mix gently. Causality: Preparing the cocktail cold and adding TFA first minimizes potential exothermic reactions.

  • Dissolve Substrate: In a separate round-bottom flask, dissolve 1 g of Boc-D-Thr(tBu)-OH in a minimal amount of a suitable solvent like dichloromethane (approx. 5-10 mL). Ensure complete dissolution.

  • Initiate Reaction: Add the prepared cleavage cocktail (10 mL) to the dissolved substrate at room temperature with vigorous stirring. The reaction volume should be sufficient to ensure good mixing.

  • Reaction Time: Allow the reaction to stir at room temperature for 2-3 hours. The reaction is typically complete within this timeframe.[13]

  • Product Precipitation: In a separate, larger flask, place approximately 100-150 mL of cold (0-4 °C) diethyl ether. While stirring the ether vigorously, slowly add the reaction mixture dropwise. A white precipitate of the D-Threonine TFA salt should form immediately. Causality: The deprotected amino acid salt is insoluble in non-polar solvents like ether, enabling efficient isolation.

  • Isolate and Wash: Isolate the solid precipitate by vacuum filtration or by centrifugation followed by decantation of the ether. Wash the solid pellet/powder thoroughly with cold diethyl ether (3 x 30 mL) to remove residual TFA and soluble organic by-products (e.g., t-butanol, scavenged cation products).[14]

  • Drying: Dry the resulting white solid under high vacuum for several hours to remove all traces of ether. The final product is D-Threonine trifluoroacetate salt.

Reaction Monitoring and Product Characterization

A self-validating protocol requires clear analytical checkpoints.

  • Thin Layer Chromatography (TLC): Monitor the reaction progress by spotting the reaction mixture on a silica plate. The disappearance of the starting material spot (which is less polar) and the appearance of a new, highly polar spot at the baseline (indicative of the amino acid salt) signifies reaction completion.

  • Mass Spectrometry (MS): The most definitive method for confirming deprotection.[15]

    • Starting Material (Boc-D-Thr(tBu)-OH): Expected [M+H]⁺ = 276.18 g/mol .

    • Final Product (D-Thr-OH): Expected [M+H]⁺ = 120.06 g/mol .

  • Nuclear Magnetic Resonance (NMR): ¹H NMR of the final product will confirm the absence of the characteristic signals for the Boc group (singlet at ~1.4 ppm, 9H) and the tBu group (singlet at ~1.3 ppm, 9H).[16]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Incomplete Deprotection Insufficient reaction time or TFA concentration. Inactive TFA (absorbed water).Extend the reaction time to 4 hours. Ensure TFA is fresh and anhydrous. A two-step cleavage can also be beneficial for stubborn protections.[4]
Low Yield Product loss during precipitation/work-up. Product is partially soluble in ether.Ensure the ether is sufficiently cold (<4 °C). Use a larger volume of ether for precipitation. Minimize transfer steps.
Presence of Side Products (by MS) Inefficient scavenging of tert-butyl cations leading to re-alkylation.Increase the proportion of TIS in the cleavage cocktail to 5%. Ensure scavengers are fresh and added correctly.
Product is an oil/gummy solid Incomplete removal of TFA or scavenger by-products.Perform additional washes with cold diethyl ether. If the problem persists, re-dissolve the product in a minimal amount of water and lyophilize to obtain a powder.[14]

References

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]

  • Fiveable. (n.d.). TFA Deprotection Definition. Fiveable Chemistry. [Link]

  • The Organic Chemistry Tutor. (2022). Boc Deprotection Mechanism. YouTube. [Link]

  • Guria, S., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(7), 2115–2126. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2016). BOC Deprotection. [Link]

  • Verma, S., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. RSC Advances, 5(104), 85655-85660. [Link]

  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange. [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. [Link]

  • E-EROS Encyclopedia of Reagents for Organic Synthesis. (2001). Trifluoroacetic Acid. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]

  • Bruns, K., et al. (2000). Acid-labile protecting groups for the synthesis of lipidated peptides. Journal of Peptide Science, 6(9), 439-449. [Link]

  • Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry. [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Google Patents. (2021). CN113135979A - Solid-phase synthesis method of peptide.
  • Vagner, J., et al. (2008). Introduction to Peptide Synthesis. Methods in Molecular Biology, 494, 1-20. [Link]

  • Ley, S. V., et al. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 24(5), 854-860. [Link]

  • ResearchGate. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. [Link]

  • ResearchGate. (2018). Synthesis of peptides by reactive extrusion. [Link]

  • Pearson, D. A., et al. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Journal of Organic Chemistry, 54(16), 3882-3893. [Link]

  • ResearchGate. (2016). How to confirm BOC deprotection by TFA?. [Link]

  • Wikipedia. (n.d.). Peptide synthesis. [Link]

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Technical Guide: Incorporation of D-Threonine via BOC-D-THR(TBU)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The incorporation of D-Threonine into peptide sequences is a critical strategy in modern drug development to enhance proteolytic stability and induce specific secondary structures (e.g., β-turns) distinct from their L-counterparts.

BOC-D-THR(TBU)-OH (N-α-t-Butyloxycarbonyl-O-t-butyl-D-threonine) represents a specialized building block that offers a distinct advantage: Simultaneous Acidolytic Deprotection . Unlike standard Boc-chemistry reagents that require hazardous Hydrogen Fluoride (HF) for side-chain deprotection, or standard Fmoc-chemistry reagents that require base deprotection, this derivative allows for a "Global Deprotection" strategy using Trifluoroacetic Acid (TFA).

Core Utility Matrix
Application DomainPrimary UtilityMechanism
Solution Phase Synthesis HF-Free Boc Strategy Enables Boc-based assembly of short peptides where the final deprotection of both N-terminus and Side-chain occurs in a single mild acid step (TFA).
Fmoc SPPS N-Terminal Capping Used as the final residue to introduce D-Thr. The final resin cleavage (TFA) simultaneously removes the N-terminal Boc and side-chain tBu, yielding the free amine.
Fragment Condensation Orthogonal Protection Allows assembly of protected fragments where the N-term and Side-chain are removed together, leaving other acid-stable groups intact (if designed correctly).

Chemical Profile & Handling

  • Compound: BOC-D-THR(TBU)-OH

  • CAS Number: 13734-40-2 (L-isomer analog ref; D-isomer specific CAS varies by vendor)

  • Molecular Weight: ~275.34 g/mol

  • Solubility: Soluble in DCM, DMF, EtOAc.[1] Limited solubility in water.[2]

  • Acid Sensitivity: High . Both the N-Boc and O-tBu groups are cleaved by TFA.

Critical Handling Note: Do NOT use this reagent in the middle of a standard Boc-SPPS chain. The TFA treatment required to remove the N-terminal Boc for the next coupling cycle will prematurely strip the tBu side-chain protection, leading to side-chain branching or acetylation.

Experimental Protocols

Protocol A: Solution Phase Coupling (The "Global Deprotection" Strategy)

Context: Synthesizing a short pharmaceutical peptide in solution where HF use is prohibited.

Phase 1: Activation & Coupling

Reagents: EDC.HCl, HOBt (or HOAt for hindered amines), DIEA, DMF/DCM.

  • Dissolution: Dissolve 1.1 eq of BOC-D-THR(TBU)-OH and 1.1 eq of HOBt in minimal DMF (or DCM if solubility permits). Cool to 0°C.

  • Activation: Add 1.1 eq of EDC.HCl . Stir for 15 minutes at 0°C to form the active ester.

    • Expert Insight: Pre-activation at low temperature minimizes the risk of racemization (D

      
       L conversion) and O-acyl urea formation.
      
  • Coupling: Add 1.0 eq of the Amine Component (e.g., H-AA-OR) and 2.0-3.0 eq of DIEA (Base).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor via TLC or HPLC.

    • Target: Disappearance of the amine component.[3]

  • Workup: Dilute with EtOAc. Wash sequentially with 5% KHSO₄ (removes basic impurities), Sat. NaHCO₃ (removes unreacted acid), and Brine. Dry over Na₂SO₄ and concentrate.

Phase 2: Global Deprotection (TFA Cleavage)

Reagents: TFA, DCM, Scavengers (Water, TIS).

  • Preparation: Dissolve the protected peptide in DCM (concentration ~0.1 M).

  • Acidolysis: Add an equal volume of TFA Cocktail (TFA:DCM:H₂O:Triisopropylsilane = 50:45:2.5:2.5).

    • Why Scavengers? The cleavage of the tBu ether generates tert-butyl cations.[4][5] Without scavengers (TIS/Water), these cations will alkylate electron-rich side chains (Trp, Tyr, Met) irreversibly.

  • Timing: Stir at room temperature for 60–90 minutes.

  • Isolation: Evaporate volatiles under reduced pressure (rotary evaporator, <40°C).

  • Precipitation: Add cold Diethyl Ether to the oily residue to precipitate the peptide salt. Centrifuge and wash 2x with ether.

Protocol B: N-Terminal Introduction in Fmoc SPPS

Context: Adding D-Threonine as the final residue on a solid support.

Workflow:

  • Resin Prep: Ensure the preceding Fmoc-amino acid on the resin is deprotected (Fmoc removed via 20% Piperidine).

  • Coupling:

    • Dissolve BOC-D-THR(TBU)-OH (3-5 eq) and HATU (3-5 eq) in DMF.

    • Add DIEA (6-10 eq).

    • Add to resin immediately. Shake for 45–60 minutes.

    • Note: Threonine is

      
      -branched and sterically hindered. HATU is preferred over HBTU/DIC for efficient coupling.
      
  • Final Cleavage:

    • Wash resin with DCM.[3][6]

    • Treat with Cleavage Cocktail (TFA/TIS/H₂O 95:2.5:2.5) for 2–3 hours.

    • Result: The high concentration of TFA cleaves the peptide from the resin, removes the N-terminal Boc, and removes the Side-chain tBu simultaneously.

Critical Control Points & Troubleshooting

Racemization & Epimerization

D-Threonine has two chiral centers (


 and 

).
  • Risk: Strong base or over-activation can cause inversion at the

    
    -carbon (yielding L-Thr) or the 
    
    
    
    -carbon (yielding D-allo-Thr).
  • Control: Use HOBt/HOAt as additives.[7] Avoid using DMAP. Keep activation times short and temperatures low (0°C) during the initial activation step.

Scavenger Selection

The tBu group is a rich source of carbocations.[3][4]

  • If Peptide contains Trp/Met: Use DODT (3,6-Dioxa-1,8-octanedithiol) or EDT in the cleavage cocktail.

  • If Peptide contains Tyr: TIS (Triisopropylsilane) is usually sufficient.

Solubility Issues

Boc-D-Thr(tBu)-OH is hydrophobic.

  • Issue: Precipitation during aqueous workup in solution phase.

  • Fix: Ensure the organic phase (EtOAc) is ample. If the peptide is very hydrophobic, use DCM/Isopropanol (3:1) for extractions.[6]

Visualized Workflows

Figure 1: Strategic Decision Matrix

G Start Start: Incorporate D-Thr Reagent Reagent: BOC-D-THR(TBU)-OH Start->Reagent Method_Check Select Synthesis Method Reagent->Method_Check Soln_Phase Solution Phase Synthesis Method_Check->Soln_Phase SPPS_Boc Standard Boc SPPS Method_Check->SPPS_Boc SPPS_Fmoc Fmoc SPPS Method_Check->SPPS_Fmoc Action_Soln Protocol A: Coupling -> Global TFA Deprotection (Recommended) Soln_Phase->Action_Soln Compatible Action_Boc STOP: TFA removes side-chain prematurely. Use Boc-D-Thr(Bzl)-OH instead. SPPS_Boc->Action_Boc Incompatible Action_Fmoc Protocol B: Use ONLY as N-Terminal Residue. Final cleavage removes all groups. SPPS_Fmoc->Action_Fmoc Conditional

Caption: Decision matrix for selecting the correct synthesis strategy. Note the incompatibility with standard Boc-SPPS cycles.

Figure 2: Reaction Mechanism & Scavenging

Reaction Substrate Peptide-Boc-D-Thr(tBu) TFA TFA Treatment (Acidolysis) Substrate->TFA Intermediate Free Peptide + [t-Butyl Cations] TFA->Intermediate Product Clean D-Thr Peptide (Side-chain OH free) Intermediate->Product With Scavenger SideProduct Alkylated Side-Chains (Trp-tBu, Met-tBu) Intermediate->SideProduct No Scavenger Scavenger Scavengers (TIS / Water / EDT) Scavenger->Intermediate Quenches Cations

Caption: Mechanism of Global Deprotection showing the critical role of scavengers in preventing side-chain alkylation.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

    • Context: Comprehensive review of orthogonality in peptide synthesis, detailing the acid lability of Boc and tBu groups.
  • BenchChem Technical Support. (2025). A Technical Guide to H-Thr(tBu)-OH: Chemical Properties and Application. Link

    • Context: Specific solubility and stability data for Threonine(tBu) derivatives.[2]

  • Albericio, F. (2000). Orthogonal Protecting Groups for N-Amino and C-Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers. Link

    • Context: Discusses the strategic use of Boc/tBu in convergent synthesis str
  • Sigma-Aldrich. (n.d.). Product Specification: Boc-Thr(tBu)-OH. Link

    • Context: Verification of commercial availability and physiochemical properties.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

    • Context: Protocols for suppressing racemization during the coupling of hindered amino acids like Threonine.

Sources

Application Note: High-Efficiency Synthesis of D-Thr Containing Peptidomimetics using BOC-D-THR(TBU)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of Boc-D-Thr(tBu)-OH (N-alpha-t-Butoxycarbonyl-O-t-butyl-D-threonine) in the synthesis of complex bioactive peptides. Unlike standard reagents used in Solid-Phase Peptide Synthesis (SPPS), this derivative offers a unique "Global Acid Lability" profile. It enables the synthesis of D-Threonine-containing peptides using Boc chemistry without the need for Hydrofluoric Acid (HF) cleavage, or as a specialized N-terminal capping reagent in convergent synthesis strategies.

Target Audience: Synthetic Organic Chemists, Peptide Scientists, and Process Development Engineers.

Technical Analysis & Strategic Application

The "All-Acid-Labile" Advantage

In standard Boc chemistry, the side chain of Threonine is typically protected with a Benzyl (Bzl) group (Boc-Thr(Bzl)-OH).[1] The Bzl group is stable to Trifluoroacetic Acid (TFA) but requires strong acids like anhydrous HF or TFMSA for removal.

  • The Problem: HF is hazardous, requires specialized Teflon equipment, and is not scalable for many industrial processes.

  • The Solution: Boc-D-Thr(tBu)-OH utilizes a tert-butyl (tBu) side-chain protection. Both the N-terminal Boc group and the side-chain tBu group are cleaved by TFA.

When to Use This Reagent

This reagent is NOT suitable for the middle of a stepwise Boc SPPS chain, as TFA treatment to remove the N-Boc would prematurely deprotect the side chain, leading to branching.

Correct Applications:

  • Solution Phase Synthesis: For the rapid synthesis of short peptide fragments where simultaneous deprotection of all groups is desired using mild acid (TFA).

  • N-Terminal Residue Introduction: When D-Thr is the final amino acid in a sequence. Coupling Boc-D-Thr(tBu)-OH allows for a single final TFA step to deprotect the N-terminus, the side chain, and cleave the peptide from acid-labile resins (e.g., Wang or Rink Amide in Fmoc/tBu hybrid strategies).

  • "Green" Boc Strategies: avoiding HF entirely in the production of D-amino acid peptides.

Comparative Protection Logic
FeatureStandard Boc ReagentStandard Fmoc ReagentTarget Reagent
Compound Boc-D-Thr(Bzl)-OHFmoc-D-Thr(tBu)-OHBoc-D-Thr(tBu)-OH
N-Term Removal TFA (Acid)Piperidine (Base)TFA (Acid)
Side-Chain Removal HF (Strong Acid)TFA (Acid)TFA (Acid)
Orthogonality Yes (Boc vs Bzl)Yes (Fmoc vs tBu)No (Global Acid Lability)
Primary Use Stepwise SPPSStepwise SPPSSolution Phase / N-Cap

Experimental Protocols

Protocol A: Solution Phase Coupling of Boc-D-Thr(tBu)-OH

Objective: To couple Boc-D-Thr(tBu)-OH to a free amine of a peptide fragment in solution.

Materials:

  • Boc-D-Thr(tBu)-OH (1.2 eq)

  • Coupling Reagent: EDC.HCl (1.2 eq) / HOBt (1.2 eq) OR HATU (1.1 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 eq)

  • Solvent: DMF (Anhydrous) or DCM/DMF mixture.

Step-by-Step Methodology:

  • Activation: Dissolve Boc-D-Thr(tBu)-OH and HOBt in minimal DMF. Cool to 0°C. Add EDC.HCl and stir for 15 minutes to form the active ester.

    • Expert Note: If using HATU, add HATU to the amino acid solution, then add DIPEA immediately before adding the amine component.

  • Coupling: Add the amine-component (peptide fragment with free N-terminus) to the activated mixture.

  • Reaction: Adjust pH to ~8 using DIPEA. Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir overnight.

  • Monitoring: Monitor reaction progress via TLC or LC-MS. Look for the disappearance of the amine component.

  • Work-up: Dilute with Ethyl Acetate. Wash successively with:

    • 5% Citric Acid or KHSO4 (removes basic impurities/unreacted amine).

    • Water.

    • 5% NaHCO3 (removes unreacted acid).

    • Brine.

  • Drying: Dry organic layer over MgSO4, filter, and concentrate in vacuo.

Protocol B: Global Deprotection (The "HF-Free" Method)

Objective: Simultaneous removal of N-Boc and O-tBu groups to yield the free peptide.

The Cocktail: TFA / TIS / H2O (95:2.5:2.5)

  • Causality: The cleavage of tBu groups generates tert-butyl carbocations.[2] Without scavengers (Triisopropylsilane - TIS, and Water), these cations will re-attach to nucleophilic side chains (Trp, Tyr, Met), causing permanent alkylation damage.

Step-by-Step Methodology:

  • Preparation: Dissolve the protected peptide in the Cleavage Cocktail (approx. 10 mL per gram of peptide).

  • Reaction: Stir at Room Temperature for 2 to 4 hours.

    • Validation: Check by HPLC after 2 hours. The tBu ether cleavage is generally faster than N-Boc, but complete removal ensures high purity.

  • Precipitation: Concentrate the TFA solution to ~10% volume under nitrogen flow (do not use high heat).

  • Isolation: Pour the residue into cold Diethyl Ether (-20°C). The peptide should precipitate as a white solid.

  • Washing: Centrifuge, decant ether, and wash the pellet 2x with fresh cold ether to remove scavengers and organic byproducts.

  • Lyophilization: Dissolve the pellet in water/acetonitrile (50:50) and lyophilize to obtain the crude peptide powder.

Visualizing the Strategy

The following diagram illustrates the decision logic and chemical pathway for using Boc-D-Thr(tBu)-OH versus standard derivatives.

G Start Peptide Synthesis Requirement Decision Is D-Thr the N-Terminal Residue or Solution Phase Synthesis? Start->Decision StandardPath NO: Stepwise Elongation Decision->StandardPath No TargetStrategy YES: Terminal/Solution Phase Decision->TargetStrategy Yes UseBzl Use Boc-D-Thr(Bzl)-OH (Requires HF Cleavage) StandardPath->UseBzl Boc Chemistry UseFmoc Use Fmoc-D-Thr(tBu)-OH (Standard Fmoc SPPS) StandardPath->UseFmoc Fmoc Chemistry Reagent Select Boc-D-Thr(tBu)-OH TargetStrategy->Reagent Coupling Coupling (EDC/HOBt) Reagent->Coupling Deprotection Global Deprotection (TFA / TIS / H2O) Coupling->Deprotection Result Free Peptide (HF-Free) Deprotection->Result Removes Boc & tBu simultaneously

Figure 1: Decision matrix for selecting Boc-D-Thr(tBu)-OH to avoid HF cleavage in peptide synthesis.

Troubleshooting & Critical Parameters

Solubility Issues

D-amino acids can sometimes induce aggregation or gelation in solution phase synthesis due to disrupted secondary structures compared to native L-isomers.

  • Mitigation: If the reaction mixture gels during coupling, add chaotropic salts (e.g., LiCl) or use a solvent mixture of DCM/TFE (Trifluoroethanol) to disrupt hydrogen bonding.

Cation Scavenging (The "tBu" Risk)

The primary risk when deprotecting Boc-D-Thr(tBu)-OH is the generation of a high volume of tert-butyl cations.

  • Symptom: Mass spectrometry shows +56 Da adducts (t-butylation) on Tryptophan or Tyrosine residues.

  • Fix: Increase the scavenger load. Use TFA/TIS/Water/DODT (92.5:2.5:2.5:2.5) if Cysteine or Methionine is present. DODT (3,6-Dioxa-1,8-octanedithiol) is a superior scavenger to EDT and less malodorous.

Racemization Control

While Boc/tBu chemistry minimizes racemization compared to ester hydrolysis, activation of the carboxyl group can still lead to oxazolone formation.

  • Protocol Control: Maintain low temperature (0°C) during the activation step. Use HOBt or Oxyma Pure as an additive to suppress racemization. Avoid using excess base (DIPEA) during the activation phase; add base only when the amine component is introduced.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Carpino, L. A. (1957). Oxidative Reactions of Hydrazines. IV. Elimination of Nitrogen from 1,1-Disubstituted-2-arenesulfonhydrazides. Journal of the American Chemical Society, 79(16), 4427–4431. (Foundational work on t-butyl carbamates). Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Comprehensive review of orthogonality including Boc/tBu strategies). Link

  • Aapptec. (n.d.). Boc-D-Thr(Bzl)-OH vs Boc-D-Thr(tBu)-OH Usage Guidelines. Peptide Synthesis Notes. Retrieved from

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. (Contextualizes acid-labile side chain strategies). Link

Sources

Application Note & Protocol: Strategic Use of BOC-D-THR(TBU)-OH in Automated Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Protected Threonine in Peptide Synthesis

In the intricate process of solid-phase peptide synthesis (SPPS), the precise assembly of amino acids into a predetermined sequence is paramount. Each amino acid building block must be appropriately protected to prevent unwanted side reactions and ensure the fidelity of the final peptide. BOC-D-THR(TBU)-OH, or N-α-(tert-butoxycarbonyl)-O-(tert-butyl)-D-threonine, is a critical reagent for incorporating D-threonine into a peptide chain, particularly within the Boc/Bzl protection strategy.[1]

The choice of D-threonine can be strategic for designing peptides with enhanced stability against enzymatic degradation or for mimicking specific peptide conformations. This application note provides a comprehensive guide to the effective use of BOC-D-THR(TBU)-OH in automated peptide synthesizers, detailing the underlying chemical principles, step-by-step protocols, and troubleshooting strategies.

Causality of Protection Scheme:

  • N-α-Boc Group: The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino group.[1][] Its key feature is its lability to moderately acidic conditions, typically trifluoroacetic acid (TFA), while remaining stable to the basic conditions used for neutralization.[][3] This differential stability is the cornerstone of the Boc-SPPS strategy.[1][4]

  • O-t-Butyl Group: The hydroxyl side chain of threonine is reactive and can undergo acylation during coupling steps if left unprotected. The tert-butyl (tBu) ether provides robust protection for this hydroxyl group.[5] It is stable to the repetitive TFA treatments used for Boc deprotection but can be removed during the final, strong acid cleavage from the resin.[1][5]

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is essential for its successful application.

PropertyValueSignificance in SPPS
Molecular Formula C13H25NO5Defines the mass for accurate reagent weighing and molar calculations.
Molecular Weight 275.34 g/mol Crucial for preparing solutions of precise concentrations for the synthesizer.
Appearance White to off-white crystalline powderVisual confirmation of reagent quality.
Solubility Soluble in DMF, DCM, NMPEnsures complete dissolution in the solvents commonly used in automated synthesizers, preventing line blockages.
Storage 2-8°C, desiccatedProtects the reagent from degradation due to moisture and heat, preserving its reactivity.

The Boc-SPPS Workflow: A Step-by-Step Mechanistic Overview

The incorporation of BOC-D-THR(TBU)-OH into a growing peptide chain on a solid support follows a cyclical process.

SPPS_Workflow Resin Resin with N-terminal amine Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection 1. Neutralization Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization 2. Coupling Coupling Neutralization->Coupling 4. Activation BOC-D-THR(TBU)-OH Activation Activation->Coupling 3. Wash Wash (DCM/DMF) Coupling->Wash 5. NextCycle Next Cycle or Final Cleavage Wash->NextCycle 6.

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Detailed Protocols for Automated Synthesizers

The following protocols are generalized for automated batchwise SPPS systems. Specific parameters may need to be optimized based on the synthesizer model, peptide sequence, and resin type.

Reagent Preparation
  • BOC-D-THR(TBU)-OH Solution: Prepare a 0.5 M solution in N,N'-Dimethylformamide (DMF). Ensure the amino acid derivative is fully dissolved before placing it on the synthesizer.

  • Activating Agent: Prepare a 0.5 M solution of a suitable coupling reagent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in DMF.

  • Base: Prepare a 2.0 M solution of N,N-Diisopropylethylamine (DIEA) in N-Methyl-2-pyrrolidone (NMP).[6]

  • Deprotection Solution: Prepare a solution of 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[7]

Automated Synthesis Cycle for BOC-D-THR(TBU)-OH Incorporation

This protocol assumes a starting scale of 0.1 mmol on a suitable resin (e.g., PAM or MBHA resin).[7]

StepActionReagents & SolventsDurationPurpose & Rationale
1Resin Swelling DCM, then DMF20-30 minTo allow reagents to penetrate the resin beads effectively.
2Boc Deprotection 25-50% TFA in DCM1 x 2 min, 1 x 20 minTo remove the N-α-Boc group, exposing the free amine for the next coupling. The two-step process ensures complete removal.[7]
3Washing DCM (3x), IPA (2x), DMF (3x)~10 minTo remove residual TFA and by-products. Isopropanol (IPA) helps to shrink and then re-swell the resin, improving washing efficiency.[7]
4Neutralization 10% DIEA in DMF2 x 2 minTo neutralize the protonated amine (TFA salt) to the free amine, which is necessary for the coupling reaction.[1][4]
5Washing DMF (3x)~5 minTo remove excess DIEA.
6Coupling BOC-D-THR(TBU)-OH (5 eq), HBTU (5 eq), DIEA (10 eq) in DMF45-60 minTo form the peptide bond between the activated threonine derivative and the N-terminal amine on the resin.[6]
7Washing DMF (3x), DCM (3x)~10 minTo remove excess reagents and by-products from the coupling reaction.
8Monitoring (Optional) Kaiser Test (Ninhydrin test)~5 minTo confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[8]
Monitoring the Coupling Reaction: The Kaiser Test

The Kaiser test is a reliable method for detecting free primary amines on the resin.[8]

  • Collect a few resin beads from the reactor.

  • Wash the beads with ethanol and add 2-3 drops of each of the three Kaiser test reagents.

  • Heat at 100°C for 5 minutes.

    • Blue beads: Incomplete coupling (free amine present). Repeat the coupling step.

    • Yellow/Colorless beads: Complete coupling. Proceed to the next cycle.

Final Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and the side-chain protecting groups (including the t-butyl group on threonine) must be removed.[9]

Cleavage_Workflow Start Peptide-Resin (Fully Protected) Cleavage Cleavage Cocktail (e.g., HF or TFMSA) Start->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis Final Lyophilized Peptide Analysis->Final

Caption: Post-synthesis peptide cleavage and purification workflow.

A common and highly effective method for Boc-SPPS is using anhydrous hydrogen fluoride (HF).[7][9]

HF Cleavage Protocol:

  • Cleavage Cocktail: A typical HF cleavage cocktail includes HF as the strong acid and scavengers to trap reactive carbocations generated during deprotection.[4] A common mixture is HF:p-cresol (90:10, v/v).

  • Procedure:

    • Dry the peptide-resin thoroughly under vacuum.

    • Place the resin in a specialized HF cleavage apparatus.

    • Cool the apparatus to -5 to 0°C.

    • Condense the HF into the reaction vessel.

    • Stir the mixture for 1-2 hours at 0°C.

    • Evaporate the HF under a stream of nitrogen.

    • Wash the resulting peptide-resin mixture with cold diethyl ether to remove the scavengers.

    • Extract the crude peptide with a suitable solvent (e.g., 10% acetic acid).

    • Lyophilize the aqueous solution to obtain the crude peptide powder.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Incomplete Coupling Steric hindrance: The sequence around the D-threonine may be sterically demanding. Peptide aggregation: The growing peptide chain may be aggregating, preventing reagent access.[10]Double couple: Repeat the coupling step. Use a stronger coupling reagent: Consider using HATU or COMU.[11][12] Modify synthesis conditions: Use NMP as a solvent or add chaotropic salts to disrupt aggregation.[10]
Deletion of Threonine Inefficient activation or coupling: Insufficient reaction time or reagent concentration.Increase coupling time: Extend the coupling time to 2 hours. Increase reagent equivalents: Use up to a 10-fold excess of the amino acid and coupling reagents.
Side Product Formation Alkylation by t-butyl cations: During final cleavage, the t-butyl cation can alkylate sensitive residues like Trp or Met.[4][13]Use appropriate scavengers: Add scavengers like thioanisole or ethanedithiol to the cleavage cocktail to trap the t-butyl cations.[14]

Quality Control: Analysis and Purification

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for both analyzing the purity of the crude peptide and for its purification.[15][16][17][18] A C18 column is often suitable for peptides of this nature.[19]

  • Mass Spectrometry (MS): Essential for confirming the identity of the synthesized peptide by verifying its molecular weight.[20][21] Techniques like MALDI-TOF or ESI-MS are commonly used.[21][22] Tandem MS (MS/MS) can be used to sequence the peptide and confirm the incorporation of D-threonine.[23][24]

Conclusion

BOC-D-THR(TBU)-OH is an indispensable reagent for the synthesis of D-threonine-containing peptides using Boc-SPPS. A thorough understanding of its protective group chemistry, coupled with optimized, automated protocols and diligent monitoring, enables the efficient and high-fidelity synthesis of complex peptides. The protocols and troubleshooting guide provided herein serve as a robust starting point for researchers to successfully incorporate this valuable building block into their synthetic targets.

References

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]

  • Boc Solid Phase Peptide Synthesis Methods. (n.d.). Retrieved from [Link]

  • Minimal Protection Strategies for SPPS. (n.d.). DriveHQ. Retrieved from [Link]

  • BOC Deprotection. (2026, January 21). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved from [Link]

  • Peptide Synthesis with the Boc Protecting Group. (2020, April 21). YouTube. Retrieved from [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. Retrieved from [Link]

  • Overview of peptide and protein analysis by mass spectrometry. (n.d.). PubMed. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Efficient Purification of Synthetic Peptides at High and Low pH. (n.d.). Agilent. Retrieved from [Link]

  • tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. (2012). The Royal Society of Chemistry. Retrieved from [Link]

  • Principles and Practice of Solid-Phase Peptide Synthesis. (n.d.). Oxford Academic. Retrieved from [Link]

  • Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. (2019). Chemical Communications (RSC Publishing). DOI:10.1039/C9CC08421E. Retrieved from [Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (n.d.). Organic Process Research & Development - ACS Publications. Retrieved from [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.). Organic Process Research & Development - ACS Publications. Retrieved from [Link]

  • Peptide Purification. (n.d.). AAPPTec. Retrieved from [Link]

  • A beginner's guide to mass spectrometry–based proteomics. (2020, September 9). Portland Press. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry. (n.d.). Retrieved from [Link]

  • A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • A Mild and Selective Method for the Cleavage of tert-Butyl Esters. (2025, August 6). ResearchGate. Retrieved from [Link]

  • HPLC Analysis and Purification of Peptides. (n.d.). PMC. Retrieved from [Link]

  • What do you do when your peptide synthesis fails? (2023, February 7). Biotage. Retrieved from [Link]

  • Taming Aggregation. (2025, December 18). American Peptide Society. Retrieved from [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Retrieved from [Link]

  • Threonine tert-butyl ester. (n.d.). PubChem. Retrieved from [Link]

  • Why is tert-Butyl (tBu) often not listed as protecting group for alcohol? (2015, July 16). ResearchGate. Retrieved from [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Phenomenex. Retrieved from [Link]

  • Mass Spectrometry for Peptide and Protein Analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies. (n.d.). Xtalks. Retrieved from [Link]

  • Video: Peptide Identification Using Tandem Mass Spectrometry. (2023, April 30). JoVE. Retrieved from [Link]

Sources

Application Note: A Guide to Large-Scale Solid-Phase Synthesis of Peptides Incorporating Boc-D-Thr(tBu)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The increasing prominence of peptide-based therapeutics in modern medicine has created a substantial demand for robust and scalable manufacturing processes. While Fmoc/tBu chemistry is prevalent, the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy remains a powerful and often preferred method for the large-scale production of complex, hydrophobic, or aggregation-prone peptides.[1][2] This guide provides a detailed examination of the Boc-SPPS workflow, with a specific focus on the strategic incorporation of Boc-D-Thr(tBu)-OH. We will explore the underlying chemical principles, provide field-proven protocols for multi-kilogram scale synthesis, and discuss the critical process parameters and quality control measures necessary for successful GMP-level manufacturing.

Introduction: The Strategic Value of Boc Chemistry in Peptide Manufacturing

Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, revolutionized the field by anchoring a growing peptide chain to an insoluble resin, thereby simplifying the purification process at each step.[3] The choice between the two dominant SPPS strategies—Fmoc/tBu and Boc/Bzl—is a critical decision in process development.

The Boc/Bzl strategy utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection and more acid-stable protecting groups, typically benzyl-based, for side-chain protection.[4] The key advantage of this approach lies in its "final deprotection" strategy, where repetitive mild acidolysis for Boc removal is followed by a single, strong acid-mediated step (typically using hazardous hydrogen fluoride, HF) to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups.[1][2] This methodology is particularly advantageous for:

  • Long and Difficult Sequences: The peptide-resin is repeatedly exposed to acidic conditions (TFA for Boc removal), which keeps the peptide chain protonated and solvated, thus minimizing the inter-chain aggregation that can plague Fmoc-based synthesis of hydrophobic sequences.[2][5]

  • Base-Sensitive Peptides: The avoidance of the repetitive base treatments (e.g., piperidine) used in Fmoc chemistry prevents side reactions such as aspartimide formation or modifications to base-labile moieties.

The focus of this guide, Boc-D-Thr(tBu)-OH , is a specialized building block. The D-configuration of the threonine is a design choice to enhance metabolic stability or enforce a specific peptide conformation. The side-chain hydroxyl group of threonine is protected by a tert-butyl (tBu) ether, which is stable to the trifluoroacetic acid (TFA) used for Nα-Boc removal but is readily cleaved during the final HF step. This protection is essential to prevent undesired O-acylation during peptide coupling.

Foundational Principles of Large-Scale Boc-SPPS

Scaling SPPS from the laboratory bench to industrial reactors (often exceeding 1000 liters) introduces significant engineering and chemical challenges.[6] Success depends on a deep understanding of the underlying chemistry and precise control over the process environment.

The Principle of Differential Acid Lability

The entire Boc-SPPS strategy hinges on the carefully calibrated difference in acid lability between the Nα-Boc group and the side-chain protecting groups (e.g., Benzyl, Tosyl, or in our case, tert-butyl ether).

  • Temporary Nα-Boc Group: Removed by moderately strong acids like 25-50% TFA in a suitable solvent such as dichloromethane (DCM).[4][7]

  • "Permanent" Side-Chain Protection: Designed to be stable to repeated TFA treatments but are cleaved by very strong acids like HF.[2][4]

This differential stability ensures the integrity of the side chains throughout the iterative elongation process.

Equipment and Process Considerations for Scale-Up

Large-scale SPPS is performed in jacketed, batch-mode reactors equipped with mechanical agitators.[6] Unlike lab-scale shakers or nitrogen bubbling, mechanical stirring is required to ensure efficient and homogenous mixing of large resin volumes. Key operational differences include:

  • Solvent and Reagent Handling: Solvents and pre-dissolved reagents are pumped into the reactor from external vessels, requiring precise metering and control.

  • Filtration and Washing: The resin bed is retained by a filter at the bottom of the reactor. Draining solvents and performing washes are time-consuming steps that must be optimized to ensure complete removal of reagents and byproducts without excessive solvent use.[6]

  • Thermal Control: Reactor jackets allow for precise temperature control, which can be critical for managing exotherms during coupling or for performing reactions at specific temperatures to minimize side reactions.

Comprehensive Protocol for Large-Scale Synthesis

This protocol outlines a self-validating system for the synthesis of a generic peptide incorporating Boc-D-Thr(tBu)-OH. In-process controls are integrated to ensure reaction completion at each critical stage.

Phase 1: Resin Preparation and First Amino Acid Coupling
  • Resin Selection: For peptides with a C-terminal carboxylic acid, a Merrifield or PAM (phenylacetamidomethyl) resin is typically used.[7] PAM resins offer greater stability to the repetitive TFA deprotection steps, minimizing premature chain loss.[7] For C-terminal amides, an MBHA (methylbenzhydrylamine) resin is the support of choice.[7]

  • Resin Loading & Swelling: Add the selected resin to the synthesis vessel. Wash with Dichloromethane (DCM) to remove fines. Swell the resin in DCM (approx. 15-20 L per kg of resin) for 1-2 hours with gentle agitation. Drain the solvent.

  • First Amino Acid Attachment (for Merrifield/PAM): The first Boc-amino acid is typically attached as a cesium salt to minimize racemization.[7] This step is often performed prior to loading the resin into the large-scale vessel.

Phase 2: The Peptide Elongation Cycle

The following cycle is repeated for each amino acid in the sequence, including the specific incorporation of Boc-D-Thr(tBu)-OH.

Boc_SPPS_Cycle Start Peptide-Resin (Nα-Boc Protected) Deprotection Step 1: Nα-Boc Deprotection (25-50% TFA in DCM) Start->Deprotection Wash1 Step 2: DCM & IPA Washes Deprotection->Wash1 Neutralization Step 3: Neutralization (5-10% DIEA in DCM) Wash1->Neutralization Wash2 Step 4: DCM & DMF Washes Neutralization->Wash2 Coupling Step 5: Amino Acid Coupling (Boc-AA, DIC/HOBt in DMF/DCM) Wash2->Coupling Wash3 Step 6: DMF & DCM Washes Coupling->Wash3 IPC Step 7: In-Process Control (Kaiser Test) Wash3->IPC IPC->Coupling Test Positive (Recouple) End Peptide-Resin (N+1) (Nα-Boc Protected) IPC->End Test Negative

Caption: Boc-SPPS Elongation Cycle Workflow.

Step-by-Step Methodology:

  • Nα-Boc Deprotection:

    • Procedure: Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 20-30 minutes.[7] A preliminary 5-minute pre-wash with the TFA solution can be beneficial.[7]

    • Causality: TFA is a moderately strong acid that protonates the Boc group's carbonyl oxygen, leading to the cleavage of the tert-butyl-oxygen bond and formation of a stable tert-butyl cation.[8] The resulting carbamic acid intermediate spontaneously decarboxylates to release the free N-terminal amine as a trifluoroacetate salt.

    • Scavengers: When synthesizing peptides containing sensitive residues like Tryptophan (Trp) or Methionine (Met), the addition of scavengers (e.g., 0.5% dithioethane) to the TFA solution is critical to quench the reactive tert-butyl cations and prevent alkylation of the side chains.[2][4]

  • Washing:

    • Procedure: Drain the deprotection solution and wash the resin thoroughly to remove residual TFA and cleaved byproducts. A typical sequence is DCM (3x), followed by Isopropanol (IPA) (2x) to shrink the resin and help extract trapped acids, and finally DCM (3x).[7]

    • Causality: Incomplete removal of TFA will neutralize the base in the next step, preventing effective neutralization and subsequent coupling.

  • Neutralization:

    • Procedure: Treat the peptide-resin with a 5-10% solution of a hindered base, typically Diisopropylethylamine (DIEA), in DCM for 2x10 minutes.[4]

    • Causality: The N-terminal amine is protonated as a TFA salt after deprotection. It must be converted back to the free amine (a nucleophile) before it can attack the activated carboxyl group of the next amino acid.[4]

  • Washing:

    • Procedure: Drain the neutralization solution and wash the resin thoroughly with DCM (3x) followed by the coupling solvent (e.g., DMF) (3x) to remove excess DIEA and prepare the resin for the coupling reaction.

    • Causality: Residual DIEA can interfere with the activation step of the incoming amino acid.

  • Amino Acid Coupling (Incorporating Boc-D-Thr(tBu)-OH):

    • Procedure: In a separate, clean vessel, pre-activate the incoming Boc-amino acid (e.g., Boc-D-Thr(tBu)-OH) (2-3 equivalents) with a coupling reagent. A common and effective combination for large-scale synthesis is Diisopropylcarbodiimide (DIC) (1 eq. relative to the amino acid) and 1-Hydroxybenzotriazole (HOBt) (1 eq. relative to the amino acid) in DMF or a DCM/DMF mixture.[9] The activation is typically allowed to proceed for 15-30 minutes before the solution is transferred to the reaction vessel containing the neutralized peptide-resin. The coupling reaction is run for 1-4 hours.

    • Causality: Carbodiimides like DIC activate the carboxylic acid of the incoming amino acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an HOBt-ester, which is less prone to racemization and side reactions (like N-acylurea formation) and is highly efficient at acylating the N-terminal amine.[9][10] DIC is often preferred over Dicyclohexylcarbodiimide (DCC) at scale because the resulting diisopropylurea byproduct is more soluble in common solvents, simplifying its removal during washes.[10]

  • In-Process Control (IPC) - Verifying Reaction Completion:

    • Procedure: After the coupling reaction, take a small sample of the resin beads, wash them thoroughly, and perform a qualitative test for free primary amines (e.g., the Kaiser test).

    • Causality: This is a self-validating step. A negative Kaiser test (beads remain yellow) indicates that all available N-terminal amines have been acylated and the coupling is complete. A positive test (beads turn dark blue) indicates incomplete coupling. In this case, a second coupling (a "recouple") must be performed before proceeding to the next cycle to avoid the formation of deletion sequences, which are difficult to remove during purification.

Phase 3: Final Cleavage and Global Deprotection

This is the most hazardous step in Boc-SPPS and requires specialized equipment and stringent safety protocols.

  • Procedure: The dried peptide-resin is treated with anhydrous Hydrogen Fluoride (HF) at approximately 0°C for 45-60 minutes.[7] A "cleavage cocktail" containing scavengers is essential. A common mixture is HF:anisole (9:1 v/v).[7] Anisole acts as a scavenger for the highly reactive carbocations generated from the cleavage of side-chain protecting groups (like the tert-butyl group from Thr(tBu)).

  • Causality: HF is a powerful acid capable of cleaving the ester or amide linkage to the resin and all benzyl- and tert-butyl-based side-chain protecting groups simultaneously.[2]

  • Work-up: After the reaction, the HF is carefully removed by evaporation under a stream of nitrogen. The crude peptide is precipitated with cold diethyl ether, filtered, and washed to remove residual scavengers and cleaved protecting groups.

Phase 4: Large-Scale Purification and Isolation
  • Purification: The crude peptide is typically purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[11][12]

    • Method: A C18-silica stationary phase is common, using a gradient of acetonitrile in water, with 0.1% TFA as an ion-pairing agent to improve peak shape and resolution.[11][12]

    • Scale-Up: Scaling from analytical to preparative HPLC requires careful method development to maximize loading capacity while maintaining resolution.[13]

  • Isolation: Fractions containing the peptide at the desired purity are pooled. The solvent is removed, often through lyophilization (freeze-drying), to yield the final peptide as a stable, fluffy white powder.[12]

Data Presentation: Key Process Parameters

The following table summarizes typical quantitative parameters for a large-scale Boc-SPPS cycle. Values are relative to the initial functional capacity of the resin (mmol/g).

Step Reagent / Solvent Equivalents / Volume Typical Time Rationale & Key Considerations
Resin Swelling Dichloromethane (DCM)15-20 L / kg resin1-2 hoursEnsures all reactive sites within the polymer matrix are accessible.
Nα-Boc Deprotection 25-50% TFA in DCM10-15 L / kg resin20-30 minConcentration of TFA can be adjusted based on the lability of specific side-chain protecting groups.
Neutralization 5-10% DIEA in DCM10-15 L / kg resin2 x 10 minTwo shorter neutralization steps are more effective than one long one.
Amino Acid Coupling Boc-AA-OH2.0 - 3.0 eq.1-4 hoursExcess is used to drive the reaction to completion.
DIC2.0 - 3.0 eq.(Pre-activation)Equimolar to the amino acid.
HOBt2.0 - 3.0 eq.(Pre-activation)Minimizes racemization and side reactions.[9]
Final Cleavage Anhydrous HF / Anisole10 mL / g resin (9:1)45-60 min @ 0°CEXTREME HAZARD. Requires specialized HF cleavage apparatus.[1]

Conclusion

The large-scale synthesis of peptides via Boc-SPPS, particularly those incorporating specialized residues like Boc-D-Thr(tBu)-OH, is a robust and well-established industrial process. While it involves hazardous reagents, its advantages in mitigating aggregation for difficult sequences make it an indispensable tool in pharmaceutical manufacturing. Success at scale is not merely an amplification of laboratory procedures; it demands a thorough understanding of the underlying chemical principles, meticulous optimization of process parameters, and the implementation of rigorous in-process controls to ensure a consistent, high-quality final product. This guide provides the foundational knowledge and a validated framework for researchers and drug development professionals to confidently approach the challenges of large-scale peptide production.

References

  • Vertex AI Search. Boc Solid Phase Peptide Synthesis Methods. 9

  • Vertex AI Search. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. 1

  • Royal Society of Chemistry. Greening the synthesis of peptide therapeutics: an industrial perspective.

  • Wiley Online Library. Large-Scale Synthesis of Peptides.

  • ChemPep Inc. Boc Solid Phase Peptide Synthesis.

  • BenchChem. Understanding Boc protection and deprotection in peptide synthesis.

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.

  • National Institutes of Health (NIH). Introduction to Peptide Synthesis.

  • YouTube. Peptide Synthesis with the Boc Protecting Group.

  • ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.

  • Organic Chemistry Portal. Boc-Protected Amino Groups.

  • AAPPTec. Coupling Reagents.

  • Thermo Fisher Scientific. Analysis and Purification of Synthetic Peptides by Liquid Chromatography.

  • ResearchGate. Comparison of Boc and Fmoc SPPS.

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Bachem. Peptide Purification Process & Methods: An Overview.

  • Digital CSIC. Greening Fmoc/tBu Solid-Phase Peptide Synthesis.

  • National Institutes of Health (NIH). Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis.

  • ACS Publications. Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone.

  • Dovepress. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

  • Frontiers in Bioengineering and Biotechnology. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.

  • ResearchGate. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.

  • Agilent. Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns.

  • ResearchGate. Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone.

  • BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?.

  • ResearchGate. Large-scale synthesis of peptides.

  • ChemRxiv. Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning.

  • PubMed. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR.

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Troubleshooting & Optimization

Navigating Challenges with BOC-D-THR(TBU)-OH in Solid-Phase Peptide Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common side reactions encountered when using BOC-D-THR(TBU)-OH. As your dedicated scientific resource, this document provides in-depth explanations, preventative strategies, and optimized protocols to ensure the successful incorporation of this critical amino acid derivative into your peptide sequences.

Introduction: The Role and Challenges of Threonine in Boc-SPPS

BOC-D-THR(TBU)-OH is a cornerstone building block in Boc-based Solid-Phase Peptide Synthesis (SPPS). The Nα-Boc group provides temporary protection of the alpha-amino group, which is removed by moderate acid (typically trifluoroacetic acid, TFA), while the tert-butyl (tBu) ether safeguards the side-chain hydroxyl group. This orthogonal protection scheme is designed to prevent unwanted side reactions during peptide elongation. However, the inherent chemical nature of the threonine side chain presents specific challenges that can lead to impurities and reduced yield if not properly managed. This guide will address the most prevalent of these issues: dehydration (β-elimination) and O-acylation .

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues observed during the synthesis of threonine-containing peptides in a practical question-and-answer format.

Q1: I'm observing a significant impurity with a mass loss of 18 Da in my threonine-containing peptide. What is the likely cause?

A1: Dehydration (β-elimination) of the Threonine Residue

This mass loss of 18 Da (the mass of a water molecule) is a classic indicator of dehydration of the threonine residue, leading to the formation of dehydrobutyrine (Dhb). This occurs via a β-elimination mechanism.

  • Causality & Mechanism: The dehydration of threonine is particularly problematic when using carbodiimide-based coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) alone. The activation of the carboxylic acid of the incoming amino acid by the carbodiimide forms a highly reactive O-acylisourea intermediate. This intermediate can be attacked by the hydroxyl group of the threonine side chain, but more critically, the basicity of the reaction environment can promote the abstraction of the α-proton of the activated threonine residue. This leads to the elimination of the hydroxyl group and the formation of a double bond, resulting in the dehydrobutyrine residue. The use of strong bases for neutralization can also exacerbate this side reaction.

  • Visualizing the Mechanism:

    G Dehydration of Threonine during Carbodiimide Coupling cluster_0 Activation cluster_1 Side Reaction Pathway cluster_2 Desired Pathway BocThr Boc-Thr(tBu)-OH Oacyl O-Acylisourea Intermediate BocThr->Oacyl Activation DCC DCC/DIC DCC->Oacyl Enolate Enolate Intermediate Oacyl->Enolate α-proton abstraction Peptide Coupled Peptide Oacyl->Peptide Nucleophilic attack by N-terminus Base Base Base->Enolate Dhb Dehydrobutyrine (Dhb) Residue (-18 Da) Enolate->Dhb β-elimination of OH Resin Resin-Bound Peptide (Free N-terminus) Resin->Peptide

    Caption: Dehydration pathway of threonine during SPPS.

  • Troubleshooting & Prevention:

    • Choice of Coupling Reagent: Avoid using carbodiimides (DCC, DIC) as the sole activating agent for threonine residues. The addition of a hydroxylamine derivative like 1-hydroxybenzotriazole (HOBt) is crucial.[1][2] The carbodiimide reacts with HOBt to form an HOBt active ester, which is less reactive than the O-acylisourea intermediate and less prone to promoting dehydration.[1][3]

    • Optimized Coupling Protocol: Utilize a pre-activation step where BOC-D-THR(TBU)-OH is mixed with DIC and HOBt for a short period before adding to the resin. This allows for the formation of the safer HOBt active ester.

    • Alternative Reagents: Consider using phosphonium-based (PyBOP, PyAOP) or aminium/uronium-based (HBTU, HATU) coupling reagents. These reagents form active esters that are generally less likely to cause dehydration compared to carbodiimides alone.[4]

    • Base Management: If using a separate neutralization step after Boc deprotection, ensure it is brief and followed promptly by the coupling step. In-situ neutralization protocols, where the neutralization and coupling occur simultaneously, can also help minimize base-mediated side reactions.[5]

Q2: My peptide mass spectrum shows an unexpected addition of a mass corresponding to the previously coupled amino acid on the threonine residue. What could be happening?

A2: O-Acylation of the Threonine Side Chain

This side reaction occurs when the tert-butyl (tBu) protecting group on the threonine side-chain is prematurely cleaved, exposing the hydroxyl group. This free hydroxyl group can then be acylated by the incoming activated amino acid, leading to a branched peptide impurity.

  • Causality & Mechanism: The tBu ether protecting group is designed to be stable to the moderate acidic conditions used for Nα-Boc deprotection (e.g., 25-50% TFA in DCM) but labile to strong acids like HF used in final cleavage. However, with repeated cycles of TFA treatment, some degree of premature deprotection of the Thr(tBu) can occur. The resulting free hydroxyl group is a nucleophile that can compete with the N-terminal amine for the activated carboxylic acid of the next amino acid to be coupled. This results in the formation of an ester linkage at the threonine side chain. It is imperative to use side-chain protection for hydroxyl-containing amino acids in SPPS to avoid such side reactions.[6][7]

  • Visualizing the Workflow and Side Reaction:

    G O-Acylation of Threonine Workflow start Peptide-Resin with Boc-Thr(tBu) deprotection Boc Deprotection (TFA/DCM) start->deprotection premature_deprotection Premature tBu Cleavage (Side Reaction) deprotection->premature_deprotection minor pathway coupling Coupling of Next Boc-AA deprotection->coupling major pathway premature_deprotection->coupling o_acylation O-Acylation (Branched Peptide) coupling->o_acylation correct_coupling Correct Peptide Elongation coupling->correct_coupling

    Caption: Workflow illustrating the O-acylation side reaction.

  • Troubleshooting & Prevention:

    • Minimize TFA Exposure: While complete Boc deprotection is necessary, avoid unnecessarily long exposure times to the TFA solution. Adhere to established protocols, which typically involve a short pre-wash followed by a longer deprotection step (e.g., 1-2 minutes then 15-20 minutes).[8]

    • Ensure High-Quality Reagents: Use high-purity BOC-D-THR(TBU)-OH to ensure the integrity of the tBu protecting group.

    • Monitor Synthesis Carefully: If synthesizing a particularly long peptide with multiple threonine residues, consider taking small resin samples at intermediate steps to monitor for the accumulation of side products.

    • Capping: While not a direct prevention of O-acylation, a capping step with acetic anhydride after the coupling of BOC-D-THR(TBU)-OH can block any unreacted N-termini. This will not prevent O-acylation but can simplify the purification of the final product by terminating deletion sequences.

Summary of Side Reactions and Preventative Measures

Side ReactionMass ChangePrimary CauseRecommended Preventative Actions
Dehydration -18 DaOverly reactive coupling intermediates (e.g., from DCC/DIC alone); excessive base.Use DIC/HOBt for coupling; consider phosphonium or aminium/uronium reagents; use in-situ neutralization.
O-Acylation + Mass of acylating AAPremature cleavage of the tBu side-chain protecting group during TFA deprotection steps.Minimize TFA exposure time during Boc deprotection; ensure high-quality reagents.

Recommended Experimental Protocol: Coupling of BOC-D-THR(TBU)-OH

This protocol is optimized to minimize the risk of dehydration.

Reagents:

  • BOC-D-THR(TBU)-OH (3 equivalents relative to resin loading)

  • Diisopropylcarbodiimide (DIC) (3 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (3 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • TFA/DCM solution (e.g., 50% v/v) for Boc deprotection

  • Neutralization solution (e.g., 5% DIEA in DCM)

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF.

  • Boc Deprotection:

    • Treat the resin with the TFA/DCM solution for 2 minutes.

    • Drain the solution.

    • Treat the resin again with the TFA/DCM solution for 20 minutes.

    • Wash the resin thoroughly with DCM followed by DMF.

  • Neutralization:

    • Treat the resin with the neutralization solution for 2 x 2 minutes.

    • Wash the resin with DMF.

  • Coupling (Pre-activation Method):

    • In a separate vessel, dissolve BOC-D-THR(TBU)-OH and HOBt in DMF.

    • Add DIC to the solution and allow it to pre-activate for 5-10 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin-bound peptide.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Capping (Optional): If desired, treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIEA) in DMF to cap any unreacted amino groups.

References

  • Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. (2023). PMC. [Link]

  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (n.d.). Springer Nature. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

  • Total wash elimination for solid phase peptide synthesis. (n.d.). ResearchGate. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]

  • Technical Support Information Bulletin 1163. (n.d.). Aapptec Peptides. [Link]

  • SYNTHESIS NOTES. (n.d.). Aapptec Peptides. [Link]

  • β-Elimination Side Reactions. (n.d.). ResearchGate. [Link]

  • A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. (n.d.). PMC. [Link]

  • Introduction to Peptide Synthesis. (n.d.). PMC. [Link]

  • Discovery of l-threonine transaldolases for enhanced biosynthesis of beta-hydroxylated amino acids. (2023). PMC. [Link]

  • Stability of OTBS in TFA/DCM : r/chemistry. (2013). Reddit. [Link]

  • Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS? (2014). ResearchGate. [Link]

  • Predicting Reaction Mechanisms for the Threonine-Residue Stereoinversion Catalyzed by a Dihydrogen Phosphate Ion. (2022). ACS Omega. [Link]

  • Principles and Practice of Solid-Phase Peptide Synthesis. (n.d.). Oxford Academic. [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017). Chemistry Stack Exchange. [Link]

  • Improved acylation of pseudoproline: masked threonine in flow peptide chemistry. (n.d.). ChemRxiv. [Link]

  • Can TBDMS protecting group be cleaved under 25% TFA/DCM? (2020). ResearchGate. [Link]

  • Trifluoroacetamides. (n.d.). Organic Chemistry Portal. [Link]

  • Procedures to Improve Difficult Couplings. (n.d.). ResearchGate. [Link]

  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? (2019). Nature. [Link]

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Technical Support Center: Coupling Optimization for BOC-D-THR(TBU)-OH

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support Knowledge Base for advanced peptide chemists. It addresses the specific challenges of coupling Boc-D-Thr(tBu)-OH , a derivative combining significant steric hindrance with specific protecting group considerations.

Product: Boc-D-Thr(tBu)-OH CAS: (Generic reference for Boc-D-Thr(tBu)-OH derivatives) Application: Solid Phase Peptide Synthesis (SPPS) & Solution Phase Synthesis Difficulty Level: High (Steric Hindrance + Kinetic Isotope/Isomer Effects)

⚠️ Critical Compatibility Alert: Orthogonality Check

Before proceeding, verify your synthesis strategy. Boc-D-Thr(tBu)-OH contains two acid-labile protecting groups:

  • N-α-Boc: Cleaved by TFA (Trifluoroacetic acid).

  • Side-chain tBu: Cleaved by TFA.

  • If used in Standard Boc SPPS: The side-chain tBu group will be removed during the first TFA deprotection cycle intended to remove the N-terminal Boc. This leaves the Threonine hydroxyl free for O-acylation in subsequent steps.

    • Verdict: Only use this derivative if it is the N-terminal residue (capping) or if you specifically intend to deprotect the side chain immediately.

  • If used in Fmoc SPPS: This derivative is typically used to introduce an N-terminal Boc group (as a "cap") that remains stable to piperidine but cleaves during global resin cleavage.

Part 1: Troubleshooting Guide (Q&A)

Issue 1: Incomplete Coupling (Deletion Sequences)

User Question: I am observing a deletion of the D-Thr residue in my crude peptide. Kaiser test remains slightly positive even after double coupling. Why is this happening?

Technical Diagnosis: This is a classic case of steric hindrance compounded by isomeric kinetics .

  • Beta-Branching: Threonine is beta-branched (like Valine and Isoleucine).[1] The bulky tert-butyl (tBu) protection on the side chain adds significant mass near the reaction center, physically blocking the nucleophilic attack of the amino component.

  • D-Configuration: D-amino acids often exhibit different aggregation properties on-resin compared to L-isomers. If the growing peptide chain forms beta-sheets, the D-residue may struggle to access the N-terminus.

Corrective Action:

  • Switch Reagents: Move from carbodiimides (DIC/HOBt) to stronger aminium/uronium salts. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the gold standard for hindered couplings due to the "neighboring group effect" of the HOAt leaving group [1].

  • Solvent System: Use NMP (N-methylpyrrolidone) instead of DMF. NMP disrupts inter-chain hydrogen bonding more effectively, improving resin swelling and site accessibility.

  • Chaotropic Salts: Add 0.4M LiCl or KSCN to the coupling mixture to disrupt beta-sheet aggregation [2].

Issue 2: Low Chirality / Racemization

User Question: I see a +18 mass unit impurity or diastereomers in my HPLC. Is the D-Thr racemizing?

Technical Diagnosis: Yes. Activated esters of D-amino acids are prone to racemization (conversion to L-Thr) via the oxazolone mechanism , especially when:

  • Excess Base is used: Strong bases (like DBU) or excess tertiary amines (DIPEA) promote proton abstraction from the alpha-carbon.

  • Prolonged Activation: Pre-activating the amino acid for >2-3 minutes allows oxazolone formation before the amine attacks.

Corrective Action:

  • Base Management: Use TMP (2,4,6-Trimethylpyridine/Collidine) instead of DIPEA. TMP is a weaker, more sterically hindered base that minimizes proton abstraction while sufficient for activation [3].

  • Protocol Shift: Use DIC/Oxyma Pure . This combination is less basic than HATU/DIPEA and shows superior racemization suppression for sensitive residues like Cys and His, and is highly effective for D-amino acids [4].

Issue 3: Poor Solubility

User Question: The Boc-D-Thr(tBu)-OH does not dissolve completely in DCM or DMF at 0.2M.

Technical Diagnosis: Boc-protected D-amino acids with bulky hydrophobic side chains (tBu) can crystallize or gelate in pure DCM.

Corrective Action:

  • Cosolvent: Dissolve the amino acid in a minimal amount of DMSO or NMP first, then dilute with DMF. Avoid DCM for the coupling reaction itself if aggregation is suspected.

Part 2: Optimized Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU/HOAt)

Best for difficult sequences where yield is the priority.

Reagents:

  • Boc-D-Thr(tBu)-OH (4.0 eq relative to resin loading)

  • HATU (3.9 eq)

  • HOAt (3.9 eq) - Optional but recommended for extreme sterics

  • DIPEA (8.0 eq)

  • Solvent: NMP (anhydrous)

Workflow:

  • Dissolution: Dissolve Amino Acid and HATU in NMP.

  • Activation: Add DIPEA. Mix for exactly 30 seconds. (Do not over-activate).

  • Coupling: Add solution immediately to the resin.

  • Reaction Time: 2 x 60 minutes (Double Couple).

  • Monitoring: Perform a Chloranil test (more sensitive for secondary amines or hindered primaries) rather than Kaiser.

Protocol B: Low-Racemization Coupling (DIC/Oxyma)

Best for preserving D-configuration integrity.

Reagents:

  • Boc-D-Thr(tBu)-OH (3.0 eq)

  • DIC (Diisopropylcarbodiimide) (3.0 eq)

  • Oxyma Pure (Ethyl cyano(hydroxyimino)acetato-O2-tri-1-pyrrolidinylphosphonium hexafluorophosphate) (3.0 eq)

  • Solvent: DMF/DCM (1:1)

Workflow:

  • Dissolution: Dissolve Amino Acid and Oxyma in solvent.

  • Activation: Add DIC. Allow to activate for 2 minutes.

  • Coupling: Add to resin.

  • Reaction Time: 2 hours (Single couple) or 1 hour (Microwave at 50°C, max 25W). Note: Keep microwave temp lower for D-amino acids.

Part 3: Decision Logic & Visualization

Figure 1: Troubleshooting Decision Tree for Boc-D-Thr(tBu)-OH

This diagram outlines the logical flow for diagnosing low yields or impurities during coupling.

CouplingLogic Start Issue: Low Coupling Yield (Boc-D-Thr(tBu)-OH) CheckAgg Check Aggregation (Is sequence hydrophobic?) Start->CheckAgg AggYes Yes: Aggregation Likely CheckAgg->AggYes Difficult Seq AggNo No: Steric Issue Only CheckAgg->AggNo Standard Seq SolventSwitch Switch Solvent to NMP Add LiCl or KSCN AggYes->SolventSwitch ReagentSwitch Switch to HATU/HOAt (Max Activation) AggNo->ReagentSwitch SolventSwitch->ReagentSwitch CheckRac Check Racemization (Isomer purity?) ReagentSwitch->CheckRac RacYes Racemization Detected CheckRac->RacYes D/L mix found Microwave Microwave Assist? (Max 50°C for D-AA) CheckRac->Microwave Pure but Slow OptBase Use DIC/Oxyma OR Collidine (TMP) Base RacYes->OptBase Microwave->OptBase Optimize

Caption: Decision matrix for optimizing coupling conditions based on aggregation risk and racemization data.

Figure 2: Steric Hindrance & Activation Pathway

Visualizing why the beta-branching requires specific activation strategies.

Mechanism BocThr Boc-D-Thr(tBu)-OH (Bulky Beta-Branch) Activation Activation (HATU/DIPEA) BocThr->Activation ActiveEster OAt-Active Ester (Stabilized) Activation->ActiveEster Coupled Peptide Bond Formed ActiveEster->Coupled Fast Attack (NMP/HOAt effect) SideReaction Oxazolone Formation (Racemization Risk) ActiveEster->SideReaction Slow Attack (Excess Base) Resin Resin-Amine (Nucleophile) Resin->Coupled

Caption: Kinetic pathway showing the competition between successful coupling and oxazolone-mediated racemization.

Part 4: Quantitative Comparison of Reagents

ParameterDIC / HOBtDIC / Oxyma PureHATU / DIPEAPyAOP / TMP
Coupling Speed SlowMediumFastest Very Fast
Racemization Risk LowLowest MediumLow
Steric Handling PoorGoodExcellent Excellent
Stability (tBu) SafeSafeSafeSafe
Rec. Use Case StandardD-Amino Acids Difficult/Bulky High Value/Late Stage

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[2] Journal of the American Chemical Society, 115(10), 4397-4398.

  • Seidel, C., et al. (2016). Chaotropic salts: A simple method to improve the synthesis of difficult sequences. Journal of Peptide Science.

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[2][3] Tetrahedron, 60(11), 2447-2467.

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394-9403.

Sources

minimizing racemization of BOC-D-THR(TBU)-OH during activation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level Technical Support resource for peptide chemists. It prioritizes mechanistic understanding and actionable protocols over generic advice.

Subject: Minimizing Racemization of BOC-D-Thr(tBu)-OH During Activation Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The Steric-Electronic Conflict

User Query: “I am observing stereochemical impurities when coupling BOC-D-Thr(tBu)-OH. How do I stop this?”

Root Cause Analysis: Coupling Boc-D-Thr(tBu)-OH presents a specific "perfect storm" for racemization (specifically


-epimerization):
  • Steric Hindrance: The threonine side chain is

    
    -branched, and the tert-butyl protection adds significant bulk. This slows down the acylation rate, requiring longer activation times.
    
  • Electronic Activation: To overcome the steric wall, chemists often use stronger activation (e.g., HATU).

  • The Risk: Prolonged activation time + strong base (DIEA/NMM) = Oxazolone Formation . The activated carbonyl oxygen attacks the carbamate nitrogen, forming a 5-membered ring (oxazolone) which rapidly enolizes, destroying the chiral integrity at the

    
    -carbon.
    

The Solution: You must decouple "activation strength" from "basicity." The protocol below utilizes a Base-Free Carbodiimide/Oxime strategy or a Collidine-Buffered approach to minimize proton abstraction.

Core Protocols (Self-Validating Systems)

Method A: The "Safety First" Protocol (Recommended)

System: DIC / Oxyma Pure (Base-Free) Why: Eliminates tertiary amines (DIEA) entirely during the activation step. Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to HOBt in suppressing racemization while maintaining high acylation rates.

Step-by-Step:

  • Dissolution: Dissolve Boc-D-Thr(tBu)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF/DCM (1:1 v/v).

    • Note: DCM lowers the dielectric constant, stabilizing the activated ester against racemization better than pure DMF.

  • Cooling: Chill the solution to 0°C (Ice bath).

  • Activation: Add DIC (Diisopropylcarbodiimide) (3.0 eq).[1]

  • Pre-activation: Stir at 0°C for exactly 2-3 minutes .

    • Critical: Do not exceed 5 minutes. Long pre-activation allows oxazolone accumulation.

  • Coupling: Add the cold mixture directly to the resin (or amine component).

  • Reaction: Allow to warm to Room Temperature (RT) naturally. Agitate for 60–90 minutes.

Validation:

  • In-Process Control: Kaiser Test (Qualitative) or Chloranil Test (if coupling to secondary amine).

  • Post-Cleavage: C18 HPLC. Look for a "shoulder" or split peak preceding the main peak (D-Thr diastereomers often elute slightly earlier than L-Thr forms, or vice versa depending on the peptide sequence).

Method B: The "Hard Coupling" Protocol (For sterically crowded N-termini)

System: HATU / TMP (Collidine) Why: If Method A fails (incomplete coupling), use HATU. However, replace DIEA with 2,4,6-Trimethylpyridine (Collidine) . Collidine is a weaker base (pKa ~7.4 vs DIEA ~10.5) and is sterically hindered, making it poor at abstracting the


-proton but sufficient to drive the reaction.

Step-by-Step:

  • Dissolution: Dissolve Boc-D-Thr(tBu)-OH (3.0 eq) and HATU (2.9 eq) in DMF.

  • Cooling: Chill to 0°C .

  • Base Addition: Add Collidine (6.0 eq).

  • Immediate Transfer: Do NOT pre-activate. Add immediately to the resin.

    • Mechanism:[2][3][4][5][6][7] Uronium reagents (HATU) react instantly. Pre-activation only serves to generate the oxazolone.

  • Reaction: Agitate for 45–60 minutes.

Troubleshooting & FAQs

Q1: Why is the D-isomer more problematic than the L-isomer? A: Chemically, they are identical. However, if you are synthesizing a peptide where the other residues are L-amino acids, the racemization of D-Thr creates a diastereomer (e.g., L-Phe-L-Thr -L-Ala instead of L-Phe-D-Thr -L-Ala). Diastereomers have different physical properties (NMR, HPLC retention), making them detectable impurities. If you were making an all-D peptide, the racemization would produce the L-enantiomer, which is harder to detect without chiral chromatography.

Q2: I see a split peak on HPLC. Is it racemization or incomplete coupling? A:

  • Racemization: Usually appears as a shoulder or a closely eluting peak (often <1 min separation). Mass Spec (MS) will show the same mass for both peaks.

  • Incomplete Coupling: Results in a Deletion Sequence (Des-Thr). MS will show a mass difference of [Molecular Weight of Thr(tBu) - H2O].

  • Action: If masses are identical, it is racemization. Switch to Method A and lower temperature to 0°C.

Q3: Can I use HBTU instead of HATU? A: Avoid it for sensitive D-amino acids. HBTU generates the OBt ester, which is less reactive than the OAt ester generated by HATU. Slower reaction = longer exposure to base = higher racemization risk. Furthermore, HBTU often comes as a tetrafluoroborate salt, which can be less soluble and slower than the hexafluorophosphate salt (HATU).

Q4: Does the solvent really matter? A: Yes. Polar aprotic solvents like DMF and DMSO stabilize the charged transition states of the racemization pathway (enolization). Mixing in DCM (Dichloromethane) or using NMP (N-methylpyrrolidone) can alter the polarity. However, solubility of the peptide-resin often dictates the use of DMF. The 1:1 DMF/DCM mix in Method A is the best compromise.

Mechanistic Visualization

Diagram 1: The Oxazolone Racemization Pathway

This diagram illustrates why base and heat are the enemy. The activated ester cyclizes, and the base removes the proton at the chiral center (


), destroying the stereochemistry.

RacemizationMechanism cluster_prevention Prevention Strategy Start Boc-D-Thr(tBu)-Active Ester Oxazolone 5(4H)-Oxazolone (Azlactone Ring) Start->Oxazolone Cyclization (Slowed by Boc) Enol Enol Intermediate (Achiral/Planar) Oxazolone->Enol Base (DIEA) Abstracts H+ L_Isomer L-Thr Product (Impurity) Oxazolone->L_Isomer Amine Attack (After Enolization) D_Isomer D-Thr Product (Desired) Oxazolone->D_Isomer Amine Attack (Fast Coupling) Enol->Oxazolone Reprotonation Advice Use Weak Base (Collidine) or Base-Free (DIC/Oxyma) to block Enolization

Caption: The primary racemization pathway via oxazolone formation.[7][8] High pH (strong base) accelerates the transition from Oxazolone to the achiral Enol form.

Diagram 2: Activation Protocol Decision Tree

Use this logic flow to select the correct experimental conditions.

DecisionTree Start Start: Coupling Boc-D-Thr(tBu)-OH Check1 Is the N-terminus hindered? (e.g., N-Me amino acid, bulky side chain) Start->Check1 MethodA Method A: Base-Free DIC + Oxyma Pure (0°C -> RT) Check1->MethodA No (Standard) MethodB Method B: Weak Base HATU + Collidine (0°C, No Pre-activation) Check1->MethodB Yes (Difficult) Validation Check HPLC/MS Split Peak? MethodA->Validation MethodB->Validation DoubleCouple Double Couple Repeat Method A Validation->DoubleCouple Low Yield (Des-Thr) Alternative Switch to Amino Acid Fluoride or DEPBT Validation->Alternative Racemization Detected

Caption: Workflow for selecting coupling conditions. Method A is the default for stereochemical preservation; Method B is for difficult sequences.

Comparative Data: Coupling Reagents

Reagent SystemActivation SpeedRacemization RiskRecommended For
DIC / Oxyma HighVery Low Standard Protocol (Method A) . Best balance of speed and purity.
HATU / DIEA Very HighHigh Avoid for D-Thr/Cys/His unless absolutely necessary.
HATU / Collidine HighModerateDifficult couplings where DIC fails.
HBTU / DIEA ModerateModerate/HighObsolete for sensitive couplings; replaced by HATU or Oxyma.
DEPBT / DIEA ModerateLowExcellent alternative if Oxyma is unavailable.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[3][4] Tetrahedron, 60(11), 2447-2467. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[9] An efficient peptide coupling additive.[3][4][10][11] Journal of the American Chemical Society, 115(10), 4397-4398. [Link]

Sources

Technical Support Center: Troubleshooting BOC-D-THR(TBU)-OH Solubility in DMF

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for BOC-D-THR(TBU)-OH. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this crucial protected amino acid in their synthetic workflows. We understand that achieving complete and rapid dissolution of starting materials is paramount for the success of your peptide synthesis, and insolubility can lead to significant downstream complications, including incomplete couplings, lower yields, and difficult purification.

This document provides a comprehensive, in-depth analysis of potential solubility issues with BOC-D-THR(TBU)-OH in N,N-Dimethylformamide (DMF) and offers practical, field-tested solutions. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to not only solve immediate problems but also to prevent future occurrences.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions our application scientists receive regarding the solubility of BOC-D-THR(TBU)-OH in DMF.

Q1: Is BOC-D-THR(TBU)-OH expected to be soluble in DMF?

A1: Yes, generally, BOC-D-THR(TBU)-OH is considered to be soluble in DMF. One supplier of the similar compound, Boc-D-Thr-OH, specifies that it is "clearly soluble" at a concentration of 1 mmole in 2 ml of DMF[1]. While BOC-D-THR(TBU)-OH has an additional bulky, hydrophobic tert-butyl (tBu) group, DMF is a powerful polar aprotic solvent known for its excellent solvating properties for a wide range of protected amino acids used in peptide synthesis.[2][3] However, factors such as the quality of the DMF, the concentration of the solution, and the specific lot of the amino acid derivative can influence the dissolution rate and overall solubility.

Q2: I'm observing a hazy or cloudy solution after adding BOC-D-THR(TBU)-OH to DMF. What could be the cause?

A2: A hazy or cloudy solution is a clear indicator of incomplete dissolution. Several factors could be at play:

  • DMF Quality: The presence of impurities in the DMF, particularly water or amines (from DMF degradation), can significantly impact the solubility of protected amino acids.[4][5] Water can promote aggregation through hydrogen bonding, while amine impurities can react with the BOC group.

  • Concentration: You may be attempting to create a supersaturated solution. While there isn't extensive quantitative solubility data publicly available for BOC-D-THR(TBU)-OH, it's crucial to work within reasonable concentration ranges for peptide coupling reactions (typically 0.1 M to 0.5 M).

  • Temperature: Room temperature may not be sufficient for rapid dissolution, especially for higher concentrations. Gentle warming can often facilitate solubility.

  • Reagent Quality: The purity of your specific lot of BOC-D-THR(TBU)-OH can affect its solubility. Impurities or variations in the crystalline structure can lead to dissolution issues.

Q3: Can I use sonication or vortexing to improve solubility?

A3: Yes, both sonication and vigorous vortexing are excellent first-line approaches to facilitate the dissolution of BOC-D-THR(TBU)-OH in DMF. These methods increase the interaction between the solvent and the solute particles, breaking down aggregates and accelerating the dissolution process. For peptides with solubility issues, sonication is a recommended technique.[6]

Q4: Are there alternative solvents I can use if I continue to have problems with DMF?

A4: While DMF is a standard solvent, other highly polar aprotic solvents can be used in peptide synthesis. N-methyl-2-pyrrolidone (NMP) is a common alternative with similar or sometimes better solvating properties than DMF, particularly for hydrophobic sequences.[7] Dimethyl sulfoxide (DMSO) is another powerful solvent, though it is more viscous and can complicate downstream processing.[2] It's important to note that switching solvents may require re-optimization of your coupling protocols.

Systematic Troubleshooting Workflow

If you are encountering solubility issues with BOC-D-THR(TBU)-OH in DMF, follow this systematic workflow to diagnose and resolve the problem.

Diagram: Troubleshooting Workflow for BOC-D-THR(TBU)-OH Solubility

cluster_0 Initial Observation cluster_1 Immediate Actions cluster_2 Solvent & Reagent Verification cluster_3 Advanced Strategies A Incomplete dissolution of BOC-D-THR(TBU)-OH in DMF B Apply Mechanical Agitation (Vortex/Sonicate) A->B Step 1 C Gentle Warming (30-40°C) B->C If still insoluble D Verify DMF Quality (Anhydrous, High Purity) C->D If still insoluble E Perform Small-Scale Solubility Test with Fresh Reagents D->E Concurrent Check H Consult Certificate of Analysis D->H Review Specs F Consider Alternative Solvents (e.g., NMP) E->F If issue persists G Adjust Concentration F->G Optimize

Sources

optimizing coupling time and temperature for BOC-D-THR(TBU)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Peptide Synthesis & Optimization Subject: Optimization of Coupling Time and Temperature for Boc-D-Thr(tBu)-OH Ticket ID: #OPT-DTHR-001 Status: Open Support Tier: Senior Application Scientist[1]

Executive Summary & Chemical Context

User Query: "How do I optimize the coupling time and temperature for Boc-D-Thr(tBu)-OH to maximize yield while minimizing racemization?"

The Challenge: Coupling Boc-D-Thr(tBu)-OH presents a "perfect storm" of peptide synthesis challenges:

  • Steric Hindrance: The

    
    -branched threonine side chain creates significant steric bulk, slowing down the nucleophilic attack of the incoming amine.
    
  • Chiral Instability: As a D-amino acid, it is prone to racemization (conversion to L-Thr or D-allo-Thr) during activation, particularly because the slow coupling rate leaves the activated ester vulnerable to oxazolone formation for longer periods.

  • Orthogonality Risks: The tert-butyl (tBu) side chain protection is acid-labile.[2] In standard Boc SPPS (using TFA for deprotection), the tBu group is not stable . This building block is typically restricted to N-terminal capping , solution-phase synthesis , or convergent strategies where global deprotection follows immediately.

Critical Protocol Directives (The "Must-Dos")

Before optimizing time/temp, you must validate your reagent system.[3]

A. The "Safe" Protocol (Low Racemization)

Best for: Routine couplings, high-purity requirements.[1]

  • Reagents: DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).[1]

  • Stoichiometry: 3 eq AA : 3 eq DIC : 3 eq Oxyma.

  • Base: None. (Absence of exogenous base prevents alpha-proton abstraction).

  • Temperature: Pre-activation at 0°C (5 min), Coupling at Room Temperature (RT).

  • Time: 60–120 minutes.[1]

B. The "Power" Protocol (Difficult Sequences)

Best for: Aggregated sequences or severe steric hindrance.[1]

  • Reagents: HATU or COMU.[1][4][5]

  • Base: Sym-Collidine (2,4,6-trimethylpyridine) .[1]

    • Why? Collidine is a weaker base than DIPEA/NMM, significantly reducing racemization risk while sufficiently activating the uronium salt.

  • Temperature: RT. Avoid heating D-Thr derivatives >40°C.

  • Time: 30–60 minutes.

Troubleshooting Guide & FAQs

Q1: My coupling yield is low (<80%). Should I increase the temperature?

Answer: Proceed with extreme caution. While heating (e.g., microwave at 50–75°C) accelerates coupling for bulky residues like Threonine, it exponentially increases the rate of racemization for D-amino acids.

  • Recommendation: Instead of heat, use Double Coupling .

    • Couple for 45 min at RT (Standard).

    • Drain and wash.[2][3]

    • Re-couple with fresh reagents (different mechanism, e.g., switch from DIC/Oxyma to HATU/Collidine) for 30 min.

Q2: I am seeing significant racemization (D-Thr converting to L-Thr). Why?

Answer: This is likely due to Oxazolone Formation promoted by excess base or prolonged activation.

  • Diagnosis: Did you use DIPEA with HATU? Did you pre-activate for >5 minutes?

  • Fix:

    • Switch to DIC/Oxyma (Base-free).[1]

    • If using HATU, reduce base to 2.0 equivalents and switch to Collidine .

    • Minimize Pre-activation: Add the coupling reagent to the AA immediately before adding to the resin.

Q3: I lost the side-chain protection (tBu) during synthesis. What happened?

Answer: You likely exposed the resin to TFA (Trifluoroacetic acid) during a Boc deprotection cycle after coupling this residue.[1]

  • Mechanism: Boc removal requires ~50% TFA.[1][6] The tBu ether on Threonine is also cleaved by TFA.

  • Rule: Boc-D-Thr(tBu)-OH can generally only be used as the final N-terminal residue .[1] If you need to elongate the chain further, you must use Boc-D-Thr(Bzl)-OH (Benzyl protection), which is stable to TFA and cleaved by HF/TFMSA.[1]

Optimization Data & Decision Matrix

Table 1: Coupling Reagent Performance for Beta-Branched D-Amino Acids
ParameterDIC / Oxyma PureHATU / DIPEAHATU / CollidineCOMU / Collidine
Coupling Speed ModerateFastFastVery Fast
Racemization Risk Lowest HighLow-ModerateLow
Steric Efficiency GoodExcellentExcellentExcellent
Recommended Temp RT0°C to RTRTRT
Standard Time 60-120 min30-60 min30-60 min15-30 min
Figure 1: Optimization Workflow Logic

OptimizationStrategy Start Start: Coupling Boc-D-Thr(tBu)-OH CheckPos Is this the N-Terminal Residue? Start->CheckPos Warning STOP: tBu is TFA labile. Switch to Boc-D-Thr(Bzl)-OH CheckPos->Warning No (Internal) MethodSelect Select Coupling Strategy CheckPos->MethodSelect Yes (Final) Standard Standard Protocol DIC + Oxyma Pure RT, 60 min MethodSelect->Standard Standard Seq Difficult Sterically Demanding HATU + Collidine RT, 45 min MethodSelect->Difficult Aggregated Seq Eval Evaluate Kaiser Test / LCMS Standard->Eval Difficult->Eval Success Coupling Complete Proceed to Cleavage Eval->Success >99% Conv. Fail Incomplete Coupling Eval->Fail <99% Conv. Recouple Double Couple Switch Reagent Class (e.g., DIC -> HATU) Fail->Recouple Recouple->Eval

Caption: Decision tree for selecting coupling conditions and troubleshooting incomplete incorporation of Boc-D-Thr(tBu)-OH.

Mechanism of Failure: Racemization

Understanding why optimization fails is key to preventing it. The diagram below illustrates the "Danger Zone" where high temperature or excess base drives the activated amino acid into an oxazolone intermediate, destroying chirality.

Racemization AA Boc-D-Thr(tBu)-OH (Chiral Pure) Activated O-Acylurea / Active Ester (Activated Form) AA->Activated Activation (DIC/HATU) Oxazolone Oxazolone Intermediate (Achiral/Planar C-alpha) Activated->Oxazolone Slow Coupling + Excess Base/Heat Product_D Peptide-D-Thr (Desired Product) Activated->Product_D Amine Attack (Fast Coupling) Product_L Peptide-L-Thr (Racemized Product) Oxazolone->Product_L Epimerization Oxazolone->Product_D

Caption: Racemization pathway via oxazolone formation. Slow coupling of hindered Thr allows time for base-catalyzed epimerization.

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link[1]

  • Han, S. Y., & Kim, Y. A. (2004).[1] Recent development of peptide coupling reagents in organic synthesis.[3][5][7] Tetrahedron, 60(11), 2447-2467.[1] Link[1]

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][3][5][8][9] Journal of the American Chemical Society, 115(10), 4397–4398. Link[1]

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[1] Link[1]

Sources

Technical Support Center: Optimizing Yields for Peptides Containing Boc-D-Thr(tBu)-OH

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource, designed for immediate application by research scientists and process chemists. It prioritizes troubleshooting logic, mechanistic understanding, and validated protocols.

Ticket Subject: Strategies to improve coupling efficiency and yield for sequences containing Boc-D-Thr(tBu)-OH. Applicable Chemistries: Fmoc SPPS (N-terminal capping), Solution Phase Synthesis, Hybrid Strategies. Support Level: Tier 3 (Senior Application Scientist)

Core Directive & Usage Context

Warning: Verify Your Chemistry Strategy First Before troubleshooting yield, we must validate the compatibility of Boc-D-Thr(tBu)-OH with your synthesis strategy. This building block contains two acid-labile groups:[1]

  • N-terminal Boc: Removed by TFA (Trifluoroacetic acid).[1][2]

  • Side-chain tBu: Removed by TFA.

  • Scenario A (Correct): You are using this as the final N-terminal residue in an Fmoc SPPS workflow. You intend to cleave the peptide from the resin and remove the tBu side chain simultaneously using TFA, leaving a Boc-protected N-terminus (often for stability or specific assays).

  • Scenario B (Incorrect): You are using this in standard Boc SPPS (Boc/Bzl strategy). The tBu group will be prematurely removed during the repetitive TFA deprotection cycles, leading to side-chain branching or O-acylation. If this is your case, switch to Boc-D-Thr(Bzl)-OH.

Troubleshooting Modules

Module A: The Steric Barrier (Incomplete Coupling)

Symptom: HPLC shows a significant peak corresponding to the "Des-Thr" sequence (deletion sequence) or unreacted amine. Root Cause: Threonine is a


-branched amino acid. The bulk of the tBu protection combined with the D-configuration creates significant steric hindrance, slowing down the acylation of the resin-bound amine.

Technical Solutions:

  • Reagent Switch: Standard HBTU/DIEA coupling is often insufficient for hindered residues.

    • Recommendation: Switch to HATU/HOAt or DIC/Oxyma Pure . HATU generates the highly reactive aza-benzotriazole ester, which reacts faster than the benzotriazole ester formed by HBTU.

    • Mechanism: The pyridine nitrogen in HOAt/HATU provides an anchimeric assistance effect (neighboring group participation) that accelerates the acylation rate by ~10-100x compared to HOBt.

  • Double Coupling:

    • Perform the coupling reaction twice.

    • Step 1: 1 hour with 3 eq. AA / 3 eq. HATU / 6 eq. DIEA.

    • Step 2: Drain, wash (DCM), and repeat with fresh reagents for 2 hours.

  • Solvent Optimization:

    • Acylation rates are solvent-dependent. If aggregation is suspected (common with hydrophobic D-peptides), switch from pure DMF to NMP (N-methylpyrrolidone) or a mixture of DMF/DMSO (90:10) .

Module B: Racemization & Epimerization

Symptom: HPLC shows a "doublet" peak or impurities with identical mass but different retention times (diastereomers). Root Cause: Activation of urethane-protected amino acids (like Boc) usually suppresses racemization.[3] However, D-amino acids and hindered residues are more prone to base-catalyzed enolization (proton abstraction at the


-carbon) during slow couplings.

Technical Solutions:

  • Base Management (Critical):

    • Avoid using a large excess of DIEA (Diisopropylethylamine). High pH promotes proton abstraction.

    • Protocol: Reduce base to 2.0 eq relative to the amino acid.

    • Alternative: Use TMP (2,4,6-Trimethylpyridine / Collidine) . It is a weaker, more sterically hindered base that effectively neutralizes the acid generated during activation but is less likely to abstract the

      
      -proton.
      
  • Pre-Activation Limits:

    • Do not pre-activate Boc-D-Thr(tBu)-OH with uronium salts (HATU/HBTU) for more than 1-2 minutes. Prolonged activation in the presence of base increases the risk of racemization and guanidinylation of the amino component.

Module C: Aggregation & Solubility

Symptom: The resin beads do not swell properly, or the reaction stalls after this residue is added.[4] Root Cause: The tBu group is hydrophobic. A sequence rich in D-amino acids and hydrophobic protecting groups can induce


-sheet formation (aggregation) on the resin, burying the N-terminus.

Technical Solutions:

  • The "Magic Mixture": Use a solvent system of DCM:DMF:NMP (1:1:1) to disrupt secondary structures.

  • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding networks.

Visual Troubleshooting Logic

The following diagram outlines the decision process for optimizing the coupling of Boc-D-Thr(tBu)-OH.

OptimizationStrategy Start Issue: Low Yield with Boc-D-Thr(tBu)-OH CheckChem 1. Check Chemistry Strategy Is tBu required on final peptide? Start->CheckChem WrongChem STOP: Switch to Boc-D-Thr(Bzl)-OH (tBu is acid labile) CheckChem->WrongChem No (Boc SPPS) CorrectChem Proceed: Strategy is Valid CheckChem->CorrectChem Yes (Fmoc SPPS/Soln) IdentifyProblem 2. Identify Failure Mode CorrectChem->IdentifyProblem Prob_Deletion Deletion Sequence (Incomplete Coupling) IdentifyProblem->Prob_Deletion Prob_Racem Diastereomers (Racemization) IdentifyProblem->Prob_Racem Sol_Sterics Solution: Steric Optimization 1. Switch to HATU/HOAt 2. Double Couple 3. Use Microwave (50°C) Prob_Deletion->Sol_Sterics Sol_Base Solution: Base Control 1. Switch DIEA -> Collidine 2. Reduce Base Eq. 3. Minimize Pre-activation Prob_Racem->Sol_Base

Caption: Decision tree for troubleshooting synthesis failures involving Boc-D-Thr(tBu)-OH, distinguishing between chemical incompatibility, steric hindrance, and racemization.

Validated Experimental Protocols

Protocol A: High-Efficiency Coupling (Manual)

Use this for difficult sequences where standard coupling fails.

Reagents:

  • Amino Acid: Boc-D-Thr(tBu)-OH (3.0 equivalents relative to resin loading)

  • Activator: HATU (2.9 equivalents)

  • Base: HOAt (3.0 equivalents) - Optional but recommended for max efficiency

  • Base: Collidine (TMP) (6.0 equivalents)

  • Solvent: NMP (N-methylpyrrolidone)

Procedure:

  • Dissolution: Dissolve Amino Acid and HATU in minimal NMP.

  • Activation: Add Collidine. Shake for 30 seconds (Do not exceed 1 min).

  • Addition: Immediately add the activated solution to the resin-bound free amine.

  • Reaction: Agitate at Room Temperature for 2 hours .

  • Monitoring: Perform a Kaiser Test (ninhydrin) or Chloranil Test (for secondary amines).

    • If positive (blue/purple): Drain and repeat steps 1-4 (Double Coupling).

    • If negative (yellow): Proceed to wash steps.

Protocol B: Microwave-Assisted Coupling (Automated)

Microwave energy overcomes steric barriers but increases racemization risk. Strict temperature control is vital.

  • Temperature: 50°C (Do not exceed 75°C for D-Cys or D-His; D-Thr is safer but 50°C is prudent to prevent tBu loss or racemization).

  • Power: 25-30 Watts.

  • Time: 10 minutes single coupling.

  • Reagents: DIC/Oxyma Pure is preferred over HATU for microwave to reduce racemization risks at higher temps.

Data Summary: Coupling Reagent Comparison

Reagent SystemActivation MechanismSuitability for D-Thr(tBu)Racemization RiskNotes
HBTU / DIEA Benzotriazole esterLowModerateStandard reagent. Often fails for hindered AA.
HATU / DIEA Aza-benzotriazole esterHigh ModerateGold Standard for hindered couplings. Fast kinetics.
DIC / Oxyma Carbodiimide / OximeHigh Low Excellent alternative. Safer (non-explosive) than HOAt.[3]
PyBOP / DIEA Phosphonium saltMediumModerateGood for cyclization, but generates toxic HMPA byproducts (if BOP used).

References

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

Sources

Technical Support Center: Managing Peptide Aggregation Associated with Boc-D-Thr(tBu)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Researcher

Welcome to the technical support guide for managing challenging peptide sequences, specifically those involving the sterically hindered, β-branched amino acid, Boc-D-Thr(tBu)-OH. Peptide aggregation during Solid-Phase Peptide Synthesis (SPPS) is a significant hurdle that can lead to incomplete reactions, low yields, and difficult purifications.[1] The incorporation of bulky residues like tert-butyl protected threonine can exacerbate this issue due to both steric hindrance and the propensity of such residues to promote the formation of intermolecular hydrogen bonds, leading to β-sheet structures.

This guide is structured to provide you with not only solutions but also the underlying principles to empower you to make informed decisions in your synthetic strategy. We will delve into the causes of aggregation, diagnostic methods, and a range of preventative and troubleshooting measures.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding aggregation and the use of Boc-D-Thr(tBu)-OH.

Q1: What is peptide aggregation in the context of SPPS?

A1: During SPPS, as the peptide chain elongates, it can fold and self-associate with neighboring chains on the resin. This process is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the formation of highly stable β-sheet secondary structures.[1] This aggregation can physically block reactive sites, leading to failed or incomplete coupling and deprotection steps. The result is often a complex mixture of deletion sequences and truncated peptides, which significantly complicates purification and reduces the overall yield of the desired product.

Q2: Why is Boc-D-Thr(tBu)-OH particularly challenging?

A2: Boc-D-Thr(tBu)-OH presents a dual challenge. Firstly, as a β-branched amino acid (along with Valine and Isoleucine), its structure inherently restricts the conformational freedom of the peptide backbone, which can favor aggregation. Secondly, the bulky tert-butyl (tBu) protecting group on the side-chain hydroxyl adds significant steric hindrance. This bulkiness can make the approach of the incoming activated amino acid difficult, leading to slow or incomplete coupling reactions. While the Boc/Bzl SPPS strategy, with its repetitive acidolytic cleavage steps using TFA, can disrupt forming aggregates, neutralization of the peptide-resin can allow for re-aggregation.[2]

Q3: What are the early warning signs of on-resin aggregation?

A3: Early detection is key to mitigating the effects of aggregation. Key signs include:

  • Poor Resin Swelling: A noticeable shrinking of the resin bed is a primary indicator that the peptide chains are collapsing onto themselves and excluding solvent.[1]

  • Inconsistent or Failed Ninhydrin/Kaiser Test: In cases of severe aggregation, the N-terminal amines can be buried within the aggregated structure, making them inaccessible to the test reagents. This can lead to a false negative result (a colorless or faint blue bead), suggesting a complete reaction when, in fact, the coupling has failed.

  • Sluggish or Incomplete Reactions: A significant increase in the required coupling or deprotection time compared to previous cycles can indicate aggregation is beginning to impede reaction kinetics.

Q4: Can I predict if a sequence containing Boc-D-Thr(tBu)-OH will aggregate?

A4: While it is difficult to predict with absolute certainty, sequences that are rich in hydrophobic and β-branched amino acids are at a higher risk of aggregation.[1] The presence of multiple bulky residues like Boc-D-Thr(tBu)-OH in close proximity should be considered a high-risk factor. There are computational tools and online predictors that can help assess the aggregation potential of a sequence, which can be useful for planning a synthesis strategy.

Part 2: Troubleshooting Guide: From Diagnosis to Solution

This section provides a problem-and-solution framework for when you suspect aggregation is occurring during your synthesis.

Issue 1: Incomplete Coupling of Boc-D-Thr(tBu)-OH or the Subsequent Residue

  • Symptom: Positive ninhydrin test after a prolonged coupling time.

  • Underlying Cause: Steric hindrance from the Boc and tBu groups, or nascent aggregation, is preventing efficient acylation.

Troubleshooting Workflow

start Incomplete Coupling Detected (Positive Ninhydrin Test) double_couple Action: Perform a second coupling (double coupling). start->double_couple check_completion Check Completion (Ninhydrin Test) double_couple->check_completion Re-test change_reagent Action: Switch to a more potent coupling reagent. change_reagent->check_completion increase_temp Action: Increase coupling temperature (e.g., to 40-50°C). increase_temp->check_completion check_completion->change_reagent Positive check_completion->increase_temp Positive success Success: Proceed to next cycle. check_completion->success Negative escalate Problem Persists: Consider more disruptive methods. check_completion->escalate Still Positive start Systemic Aggregation Detected solvent Strategy 1: Modify Solvent System start->solvent chaotrope Strategy 2: Introduce Chaotropic Salts start->chaotrope pseudoproline Strategy 3 (Proactive): Incorporate Pseudoproline Dipeptides start->pseudoproline outcome Improved Solvation & Disrupted Aggregation solvent->outcome chaotrope->outcome pseudoproline->outcome

Caption: Strategies for disrupting systemic aggregation.

  • Strategy 1: Modify the Solvent System: Standard solvents like Dichloromethane (DCM) may not be sufficient to solvate aggregating peptides. Switching to or incorporating more polar, aprotic solvents can help. [3]

    Solvent Properties Recommended Use
    N,N-Dimethylformamide (DMF) Standard SPPS solvent. Can be insufficient for severe aggregation.
    N-Methyl-2-pyrrolidone (NMP) More polar than DMF; excellent solvating properties. A common and effective replacement for DMF. [3]

    | Dimethyl sulfoxide (DMSO) | Highly polar; disrupts hydrogen bonds. | Often used as a co-solvent with DMF or NMP (e.g., 15-25% DMSO). |

  • Strategy 2: Introduce Chaotropic Salts: Chaotropic agents are ions that disrupt the structure of water and interfere with non-covalent interactions like hydrogen bonds. [4]Adding them to washes or coupling reactions can help break up aggregated structures.

    • Common Chaotropic Salts: Lithium Chloride (LiCl), Sodium Perchlorate (NaClO₄), Potassium Thiocyanate (KSCN). * See Protocol 1 for a detailed experimental procedure.

  • Strategy 3 (Proactive): Incorporate Pseudoproline Dipeptides: This is a preventative measure. If you anticipate a difficult sequence, incorporating a pseudoproline dipeptide can preemptively disrupt β-sheet formation. Pseudoprolines are derivatives of Serine or Threonine that introduce a "kink" into the peptide backbone, disrupting the planarity required for aggregation. [5][6][7]Since Boc-D-Thr(tBu)-OH is a Threonine derivative, a pseudoproline can be introduced at a nearby Ser or Thr residue in the sequence.

    • Mechanism: The oxazolidine ring of the pseudoproline favors a cis-amide bond, which acts as a "beta-sheet breaker". [6][7] * See Protocol 2 for a detailed experimental procedure.

Part 3: Experimental Protocols

Protocol 1: Use of Chaotropic Salts to Disrupt On-Resin Aggregation

Objective: To disaggregate peptide chains on the resin using a chaotropic salt wash. This protocol is intended to be used after a failed coupling or deprotection step.

Materials:

  • Peptide-resin exhibiting signs of aggregation.

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • Sodium Perchlorate (NaClO₄).

  • Standard SPPS washing solvents (e.g., DCM, IPA).

Procedure:

  • Prepare a 0.8 M solution of NaClO₄ in DMF. Note: Ensure the salt is fully dissolved.

  • Drain the reaction solvent from the peptide-resin.

  • Add the 0.8 M NaClO₄/DMF solution to the resin (approx. 10 mL per gram of resin).

  • Agitate the resin slurry for 15-30 minutes. You may observe the resin swelling as the peptide chains resolvate.

  • Drain the chaotropic salt solution.

  • Wash the resin thoroughly to remove all traces of the salt:

    • 3x with DMF

    • 3x with DCM

    • 3x with IPA

  • Proceed to re-attempt the failed coupling or deprotection step. It is advisable to use a more potent coupling reagent (e.g., HATU) for the subsequent coupling.

Protocol 2: Proactive Incorporation of a Pseudoproline Dipeptide

Objective: To prevent aggregation in a known "difficult sequence" by incorporating a pseudoproline dipeptide during synthesis. This is a proactive, not a reactive, measure.

Materials:

  • Fmoc-Xaa-Ser(ΨMe,Mepro)-OH or Fmoc-Xaa-Thr(ΨMe,Mepro)-OH dipeptide (where Xaa is the preceding amino acid).

  • Fmoc-deprotected peptide-resin.

  • Coupling reagent (e.g., HBTU, HATU, or DIC/OxymaPure).

  • Base (e.g., DIPEA or 2,4,6-Collidine).

  • DMF or NMP.

Procedure:

  • Selection: Identify a Ser or Thr residue in your sequence, ideally every 5-6 residues and preceding a hydrophobic patch, to replace with a pseudoproline. [7]2. Synthesis up to Insertion Point: Synthesize the peptide normally up to the residue immediately preceding the Xaa of your chosen dipeptide. Perform the final Fmoc deprotection as usual.

  • Dipeptide Activation:

    • Dissolve 1.5 equivalents of the pseudoproline dipeptide and 1.45 equivalents of the coupling reagent (e.g., HBTU) in DMF.

    • Add 3.0 equivalents of DIPEA to the solution and allow it to pre-activate for 2-5 minutes.

  • Coupling: Add the activated dipeptide solution to the deprotected peptide-resin.

  • Reaction: Allow the coupling to proceed for 1-2 hours. Due to the nature of the dipeptide, coupling is generally efficient. 6. Confirmation: Wash the resin and perform a ninhydrin test to confirm the completion of the coupling.

  • Continuation: Proceed with the standard Fmoc deprotection of the pseudoproline dipeptide and continue the synthesis. The pseudoproline ring will be cleaved during the final TFA cleavage cocktail, yielding the native Ser or Thr residue. [5]

References

  • BenchChem. (2025). An In-depth Technical Guide to Cbz-O-tert-butyl-L-threonine tert-butyl ester and its Application in Peptide Synthesis. BenchChem Technical Support.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Digital CSIC. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • BenchChem. (2025). The Role of Pseudoprolines in Preventing Beta-Sheet Formation: A Technical Guide. BenchChem Technical Support.
  • ACS Publications. (2016). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • ACS Publications. (2021). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Procedures to Improve Difficult Couplings. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Retrieved from [Link]

  • Amblard, M., Fehrentz, J.-A., Martinez, J., & Subra, G. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 56(6), 515-535.
  • Biozentrum, University of Basel. (n.d.). Preventing Protein Aggregation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • National Institutes of Health. (1995). Comparative study of methods to couple hindered peptides. PubMed. Retrieved from [Link]

  • National Institutes of Health. (1990). Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). Threonine tert-butyl ester. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2012). What happens to DNA in the presence of a chaotropic salt?. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Greening Fmoc/tBu solid-phase peptide synthesis. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]

  • National Institutes of Health. (2023). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]

  • National Institutes of Health. (2014). Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. PubMed. Retrieved from [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Thr(But)-OH – Threonine derivative utilized in peptide synthesis. Retrieved from [Link]

Sources

Technical Support Center: Scavenger Use in the Cleavage of D-Threonine Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

A Note From Your Senior Application Scientist

Welcome to the technical support guide for navigating the critical final step of peptide synthesis: cleavage and deprotection. When your sequence contains D-Threonine, particularly the standard Fmoc-D-Thr(tBu)-OH derivative, the success of your entire synthesis hinges on the careful execution of this stage. Many researchers focus intensely on chain assembly, only to face frustrating side-products and yield loss during cleavage.

This guide is structured to move beyond simple protocols. It is designed to provide you with the causal understanding—the "why"—behind the choices you make. The primary challenge during the cleavage of a D-Threonine-containing peptide is not the D-stereoisomer itself, but the management of the reactive carbocations generated from its acid-labile tert-butyl (tBu) side-chain protecting group.[1][2][3] Understanding how to effectively "scavenge" these reactive species is the key to obtaining a pure product. Here, we will troubleshoot common issues, answer frequently asked questions, and provide validated protocols to ensure your cleavage process is both efficient and reliable.

Section 1: The "Why" — Understanding the Genesis of Side-Products

This section explains the fundamental chemistry that necessitates the use of scavengers during Trifluoroacetic Acid (TFA)-mediated cleavage.

Q: Why are scavengers absolutely necessary when cleaving peptides containing D-Thr(tBu)?

A: During the final cleavage step in Fmoc-based Solid Phase Peptide Synthesis (SPPS), the peptide is treated with a strong acid, most commonly TFA. This acid serves two purposes: it cleaves the peptide from the resin linker and removes the acid-labile side-chain protecting groups.[4]

The protecting group on Threonine, the tert-butyl (tBu) ether, is cleaved to generate a highly reactive tert-butyl carbocation (tBu⁺).[5][6]

If left unchecked, this electrophilic carbocation will attack any available nucleophilic site on your peptide.[4][7] Amino acids with electron-rich side chains like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys) are particularly vulnerable to this alkylation, resulting in a peptide with an unwanted +56 Da mass addition. Scavengers are nucleophilic molecules added to the cleavage cocktail to trap these carbocations before they can react with your peptide.[7][8]

Cleavage_Mechanism cluster_0 TFA Cleavage cluster_1 Scavenging Action Peptide_Thr_tBu Resin-Peptide-D-Thr(tBu) TFA + TFA Peptide_Thr_tBu->TFA Products Peptide-D-Thr(OH) (Desired Product) TFA->Products Carbocation tBu⁺ (Reactive Cation) TFA->Carbocation Reactive_Cation tBu⁺ Carbocation->Reactive_Cation Needs to be trapped Scavenger Scavenger (e.g., TIS, H₂O) Reactive_Cation->Scavenger Trapped Trapped Cation (e.g., tBu-Scavenger) Scavenger->Trapped

Caption: Generation and scavenging of tBu⁺ during cleavage.

Section 2: Troubleshooting Guide: Common Cleavage Issues

This section addresses specific problems you might encounter during your experiments in a Q&A format.

Q: My mass spectrometry results show my main product, but also a significant peak at +56 Da. What is this and how do I prevent it?

A: This is a classic sign of incomplete scavenging. The +56 Da mass addition corresponds to the tert-butylation of a nucleophilic residue on your peptide by the tBu⁺ cation generated from the D-Thr(tBu) protecting group.

  • Causality: Your cleavage cocktail did not contain a sufficient concentration or the right type of scavenger to trap all the tBu⁺ cations generated. This is especially common in sequences rich in Trp, Met, or Cys.

  • Solution:

    • Verify Your Cocktail: For a simple peptide, a standard cocktail like TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5) should be sufficient.[2] TIS is a powerful scavenger that reduces the carbocation.

    • Add a Thiol: If your peptide contains Cys or Met, the addition of a thiol scavenger like 1,2-ethanedithiol (EDT) is highly recommended.[9] A robust cocktail would be TFA/TIS/H₂O/EDT (94:1:2.5:2.5) . EDT is an excellent scavenger for t-butyl cations and also helps prevent the oxidation of sensitive residues.

    • Increase Scavenger Concentration: For sequences with multiple tBu-protected residues (e.g., Asp(OtBu), Glu(OtBu), Tyr(tBu)), you may need to increase the total scavenger concentration to 5-10% of the cocktail volume.

Q: My analysis shows incomplete removal of the tBu group from D-Threonine. Why did this happen if I used TFA?

A: This indicates that the cleavage conditions were not strong enough or the reaction time was too short.

  • Causality: While high concentrations of TFA are very effective, sometimes in an attempt to minimize side reactions on sensitive peptides, researchers might reduce the TFA concentration or cleavage time. This can lead to incomplete deprotection of sterically hindered groups like Thr(tBu).[10]

  • Solution:

    • Time: Ensure a sufficient cleavage time. For most peptides, 2-3 hours at room temperature is adequate.[2] For sequences with multiple Arg(Pbf) residues, which deprotect more slowly, you may need to extend this to 4 hours.[11]

    • TFA Concentration: Do not reduce the TFA concentration below 90% in your cocktail. A standard 95% TFA concentration is recommended for robust deprotection of tBu groups.[2]

    • Re-cleavage: If you have already precipitated your peptide and discovered incomplete deprotection, you can redissolve the crude peptide in a fresh cleavage cocktail and repeat the procedure for 1-2 hours.

Q: My peptide contains D-Thr(tBu) and Arg(Pbf). I'm seeing a side product related to my Tryptophan residue. What's the connection?

A: This is likely a sulfonation side reaction. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group on Arginine can generate reactive sulfonyl species during TFA cleavage. These can modify the indole ring of Tryptophan.

  • Causality: While not directly related to D-Threonine, this is a common cocktail-related problem. The scavengers chosen to trap tBu⁺ may not be optimal for trapping sulfonyl species.

  • Solution:

    • Use Fmoc-Trp(Boc)-OH: The most effective way to prevent this side reaction is to use a Boc-protected Tryptophan derivative during synthesis. The Boc group shields the indole ring from modification during cleavage.[8]

    • Optimize Scavengers: If you have already synthesized the peptide with unprotected Trp, using a cocktail containing thioanisole can help suppress this side reaction.[12] Reagent K (TFA/water/phenol/thioanisole/EDT at 82.5:5:5:5:2.5) is a classic, albeit malodorous, choice for complex peptides with this issue.[8]

Section 3: FAQs - Advanced Scavenger Strategy

Q: Is there a single, universal cleavage cocktail for all peptides containing D-Threonine?

A: While a cocktail of TFA/TIS/water (95:2.5:2.5) is a highly effective and broadly applicable starting point, a true "one-size-fits-all" solution does not exist.[8] The optimal cocktail is always sequence-dependent. The presence of other sensitive residues dictates the ideal scavenger combination. Always analyze your full peptide sequence to anticipate potential side reactions before choosing your cleavage cocktail.

Q: Are there any specific side reactions involving the D-Threonine backbone or hydroxyl group itself during cleavage?

A: Yes, although they are less common than tBu⁺ alkylation.

  • O-Sulfonation: As mentioned, if your peptide contains Arg(Pmc/Pbf), the liberated sulfonyl species can potentially modify the hydroxyl group of Threonine, although this is more commonly reported for Tryptophan.[8] A well-scavenged reaction minimizes this.

  • N-O Acyl Shift: Peptides containing Serine or Threonine can undergo an acid-catalyzed intramolecular N-O acyl shift, forming an ester linkage.[9] This side reaction is reversible upon treatment with a mild base (e.g., aqueous ammonia or ammonium bicarbonate solution) during workup.[9] This is a mechanistic possibility inherent to the Ser/Thr structure rather than a scavenger issue.

Q: I am designing a new synthesis. Can I choose a different D-Threonine derivative to make cleavage easier?

A: Absolutely. This is an excellent strategy. While Fmoc-D-Thr(tBu)-OH is the standard, you could consider Fmoc-D-Thr(Trt)-OH . The trityl (Trt) protecting group is significantly more acid-labile than the tBu group.[2] This allows for the use of milder TFA concentrations (e.g., 1-5% TFA in DCM for selective deprotection, or standard cleavage cocktails for faster, cleaner reactions), which can be advantageous for very sensitive peptides, potentially reducing other acid-catalyzed side reactions.

Section 4: Protocols & Data Reference

Protocol 1: Standard Cleavage of a D-Thr(tBu)-Containing Peptide

This protocol is a robust starting point for peptides containing D-Thr(tBu) and other common tBu-protected residues.

Safety Warning: Trifluoroacetic acid (TFA) is extremely corrosive and volatile. Always perform this procedure in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials:

  • Peptide-resin (dried under vacuum for at least 3 hours).

  • Cleavage Cocktail: TFA/H₂O/TIS (95:2.5:2.5, v/v/v) .

  • Reaction vessel (e.g., a fritted syringe or round-bottom flask).

  • Cold diethyl ether (Et₂O).

  • Centrifuge and centrifuge tubes.

  • Dichloromethane (DCM).

Procedure:

  • Place the dried peptide-resin (e.g., 50 mg) in the reaction vessel.

  • Prepare the cleavage cocktail. For 50 mg of resin, 1-2 mL is sufficient.

  • Add the cleavage cocktail to the resin.

  • Stopper the vessel and allow it to react at room temperature for 2-3 hours with occasional swirling.

  • Filter the resin and collect the filtrate (which contains your peptide) into a clean centrifuge tube.

  • Wash the resin twice with a small volume of fresh TFA or DCM and combine the washes with the original filtrate.[7]

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether. A white precipitate should form.

  • Centrifuge the mixture (e.g., at 3000 rpm for 5 minutes) to pellet the peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet twice more with cold ether to remove residual scavengers and organic impurities.

  • Dry the resulting white solid under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification and analysis.

Table 1: Common Scavengers and Their Applications
ScavengerTarget Reactive SpeciesTypical Conc. (v/v %)Notes & Cautions
Triisopropylsilane (TIS) Carbocations (tBu⁺, Trt⁺, Pbf⁺)2.5 - 5%Excellent general-purpose cation scavenger. Reduces cations via hydride transfer.[1][11]
Water (H₂O) t-Butyl cations (tBu⁺)2.5 - 5%Quenches tBu⁺ to form tert-butanol. Essential component of most cocktails.[11]
1,2-Ethanedithiol (EDT) t-Butyl cations, Trityl cations2.5%Strong odor. Highly effective for preventing t-butylation of Cys and oxidation of Met.[9][11]
Thioanisole Sulfonyl species (from Arg(Pbf/Pmc)), Carbocations2 - 5%Helps with Pbf group removal and suppresses Trp sulfonation.[11][12] May partially cleave some Cys protecting groups.
Phenol Carbocations, protects Tyr/Trp2 - 5%Acts as a scavenger and protects aromatic side chains from modification.[11]
Table 2: Recommended Cleavage Cocktails for D-Threonine Peptides
Sequence Contains...Recommended Cocktail (TFA is remainder)Rationale
D-Thr(tBu) and other tBu-protected residues only2.5% H₂O, 2.5% TISA clean, low-odor, and highly effective general-purpose cocktail.[2][8]
D-Thr(tBu), Met, Cys(Trt)2.5% H₂O, 2.5% EDT, 1% TISEDT is critical to prevent reattachment of Trt to Cys and scavenge tBu⁺.[9]
D-Thr(tBu), Trp (unprotected), Arg(Pbf)5% Thioanisole, 5% H₂O, 2.5% EDTThioanisole and EDT work synergistically to remove Pbf and protect Trp from both alkylation and sulfonation.[8][12]

Section 5: Visualizing the Decision Workflow

The selection of a cleavage strategy is a logical process based on the composition of your synthesized peptide.

Workflow Start Dried Peptide-Resin (with D-Thr) Analyze Analyze Full Peptide Sequence for Sensitive Residues Start->Analyze Cocktail1 Cocktail: TFA/H₂O/TIS (95:2.5:2.5) Analyze->Cocktail1 No Cys, Met, or Trp Cocktail2 Cocktail: Add EDT (e.g., TFA/H₂O/EDT/TIS) Analyze->Cocktail2 Cys and/or Met Present Cocktail3 Cocktail: Add Thioanisole (e.g., Reagent K) Analyze->Cocktail3 Unprotected Trp + Arg(Pbf) Present Cleavage Perform Cleavage (2-3h, Room Temp) Cocktail1->Cleavage Cocktail2->Cleavage Cocktail3->Cleavage Precipitate Precipitate in Cold Ether Cleavage->Precipitate Purify Purify & Analyze Precipitate->Purify End Pure Peptide Purify->End

Caption: Decision workflow for selecting an appropriate cleavage cocktail.

References

  • Muttenthaler, M., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]

  • Purdue University. Peptide Cleavage from Resin Protocol. [Link]

  • Advanced Automated Peptide Protein Technologies. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Sato, K., et al. (1998). Specific cleavage of amino side chains of serine and threonine in peptides and proteins with S-ethyltrifluorothioacetate vapor. Journal of Biochemistry. [Link]

  • Bode, J. W. (2017). Protein chemical synthesis by serine and threonine ligation. Proceedings of the National Academy of Sciences. [Link]

  • CEM Corporation. Application Note: Peptide Cleavage and Protected Cleavage Procedures. [Link]

  • Advanced Automated Peptide Protein Technologies. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Raftery, M. J., et al. (2016). Spontaneous cleavage of proteins at serine and threonine is facilitated by zinc. Aging Cell. [Link]

  • Simon, M. D., et al. (2017). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition. [Link]

  • de la Torre, B. G., & Andreu, D. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. [Link]

  • Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. [Link]

  • Varga, Z., et al. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development. [Link]

  • Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. (2023). ResearchGate. [Link]

  • Houben-Weyl. (2002). Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Science of Synthesis. [Link]

  • Advanced Automated Peptide Protein Technologies. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

Sources

Technical Support Center: Purification of Peptides Synthesized with BOC-D-THR(TBU)-OH

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific purification and synthesis challenges associated with the amino acid building block BOC-D-THR(TBU)-OH (N-alpha-t-Butyloxycarbonyl-O-t-butyl-D-threonine).

This guide assumes the reagent is primarily used in Solid Phase Peptide Synthesis (SPPS) , most commonly as the N-terminal residue in Fmoc chemistry (to allow simultaneous N-terminal and side-chain deprotection) or in specialized solution-phase strategies.

Status: Active Agent: Senior Application Scientist Subject: Troubleshooting Purity, Side Reactions, and Isolation of D-Thr Peptides

Executive Summary: The "Double-Labile" Paradox

BOC-D-THR(TBU)-OH is a unique building block that carries two acid-labile protecting groups: the N-terminal Boc group and the side-chain tert-butyl (tBu) ether.

  • Primary Use Case: It is frequently used as the final amino acid in Fmoc SPPS. This strategy allows the final Trifluoroacetic Acid (TFA) cleavage cocktail to remove the resin linker, all side-chain protections, and the N-terminal Boc group in a single "global deprotection" step.

  • The Challenge: Upon cleavage, this residue releases a massive surge of tert-butyl cations (

    
    ) and isobutylene. Without aggressive scavenging, these electrophiles will alkylate electron-rich residues (Trp, Tyr, Met, Cys), creating a complex mixture of hydrophobic impurities that are difficult to separate by HPLC.
    

Troubleshooting Tickets (Q&A Format)

Ticket #01: "My Mass Spectrum shows peaks at +56 Da, +112 Da. Is this a coupling error?"

User Report:

"I synthesized a peptide ending with D-Thr. The main peak is correct, but I see significant impurities at M+56 and M+112. I suspect the coupling didn't finish."

Scientist Diagnosis: This is likely not a coupling error. It is a Scavenging Failure . The +56 Da mass shift corresponds exactly to a tert-butyl group (


). Because BOC-D-THR(TBU)-OH releases two equivalents of 

per molecule (one from Boc, one from the side chain), the concentration of reactive cations in your cleavage cocktail is higher than usual. These cations have alkylated your Tryptophan (Trp) indole rings or Tyrosine (Tyr) rings.

Resolution Protocol:

  • Switch Scavenger Cocktail: Standard "Reagent K" may be insufficient. Use a "High-Thiol" cocktail to outcompete the peptide for cations.

  • Add Dithioerythritol (DTT): Thiols are superior

    
     acceptors.
    
  • Optimize Cleavage:

    • Cocktail: TFA / TIS / DTT / H2O (90:2.5:5:2.5).

    • Volume: Increase the volume of the cocktail to dilute the cation concentration.

    • Time: Do not exceed 2-3 hours; prolonged exposure increases equilibrium alkylation.

Data Table 1: Recommended Scavenger Cocktails for Boc-Thr(tBu) Cleavage

Cocktail NameComposition (v/v)Best For...
Standard (Reagent K) TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%)General sequences (avoid if odor is an issue).
High-Thiol (DTT) TFA (90%), TIS (2.5%), DTT (5%) , Water (2.5%)High Risk: Peptides with Trp/Tyr + Boc-Thr(tBu).
Silane Heavy TFA (90%), TIS (5%), Water (5%)Sequences without Trp/Met (Silanes are weaker scavengers for tBu).
Ticket #02: "I see a peak at -18 Da. Is my Threonine dehydrating?"

User Report:

"I isolated the peptide, but the LC-MS shows a split peak. One fraction has the correct mass, the other is -18 Da. Is this D-Thr converting to something else?"

Scientist Diagnosis: Yes, this is Beta-Elimination . Threonine derivatives are prone to acid-catalyzed dehydration, converting the threonine residue into Dehydrobutyrine (DhB) . This results in a loss of water (


, 18 Da). This reaction is accelerated if:
  • The cleavage cocktail gets too hot (exothermic reaction of TFA + scavengers).

  • The side-chain protection removal is slow, creating a transient carbocation at the

    
    -carbon.
    

Resolution Protocol:

  • Temperature Control: Pre-chill the TFA cleavage cocktail to 0°C before adding it to the resin. Keep the reaction on ice for the first 15 minutes.

  • Avoid Strong Acids: Do not add halides (like HBr or TFMSA) which promote elimination.

  • Purification Strategy: DhB peptides are more hydrophobic than the native Thr peptide. Use a shallow gradient on RP-HPLC (e.g., 0.5% B/min) to resolve the -18 Da impurity, which typically elutes after the main peak.

Ticket #03: "How do I separate the D-Thr product from the L-Thr impurity?"

User Report:

"I used BOC-D-THR(TBU)-OH, but I suspect some L-Thr epimer is present. They co-elute on my C18 column."

Scientist Diagnosis: Separating diastereomers (D vs. L) is one of the hardest challenges in peptide purification. The D-Thr and L-Thr peptides have identical mass and very similar hydrophobicity.

Resolution Protocol:

  • Check the Raw Material: Ensure your BOC-D-THR(TBU)-OH has high optical purity (>99.5%). D-amino acids are often more expensive and prone to lower purity grades.

  • Change Stationary Phase: C18 is often insufficient for diastereomer separation.

    • Try Phenyl-Hexyl: The

      
       interactions often discriminate between the subtle shape changes of D vs L isomers.
      
    • Try C12 (Jupiter Proteo): Different hydrophobicity selectivity.

  • Change Mobile Phase pH: Run a pH screen.

    • Low pH (0.1% TFA): Standard.

    • High pH (Ammonium Bicarbonate, pH 8-10): Warning: Only if your sequence is stable. The change in ionization state can dramatically shift the elution profile of diastereomers.

Visual Troubleshooting Workflow

Use this logic flow to diagnose impurities in your crude peptide mass spectrum.

Troubleshooting Start Analyze Crude LC-MS CheckMass Check Mass Shift (Delta M) Start->CheckMass Plus56 +56, +112 Da CheckMass->Plus56 Impurity > Main Minus18 -18 Da CheckMass->Minus18 PlusNextAA +Mass of Next AA CheckMass->PlusNextAA CorrectMass Correct Mass (Split Peak) CheckMass->CorrectMass TBuAdduct t-Butyl Adduct (Alkylation of Trp/Tyr) Plus56->TBuAdduct Dehydration Beta-Elimination (Thr -> DhB) Minus18->Dehydration Branching O-Acylation (Premature tBu loss) PlusNextAA->Branching Diastereomer D vs L Isomerism (Racemization) CorrectMass->Diastereomer Sol_Scavenger Solution: Use High-Thiol Cocktail (DTT/EDT) TBuAdduct->Sol_Scavenger Sol_Temp Solution: Chill Cleavage to 0°C Dehydration->Sol_Temp Sol_Coupling Solution: Check Boc Stability (Avoid Acidic Coupling) Branching->Sol_Coupling Sol_Column Solution: Use Phenyl-Hexyl Column or pH Gradient Diastereomer->Sol_Column

Caption: Diagnostic logic tree for identifying impurities in peptides synthesized with Boc-D-Thr(tBu)-OH.

Detailed Experimental Protocols

Protocol A: Optimized Cleavage for Trp-Containing Peptides

Use this when your sequence contains Tryptophan and you used Boc-D-Thr(tBu)-OH.

  • Preparation: Calculate the resin weight. For every 100 mg of resin, prepare 2 mL of cleavage cocktail.

  • Cocktail Mix: In a separate vial, mix:

    • TFA: 9.0 mL

    • TIS (Triisopropylsilane): 0.25 mL

    • DTT (Dithiothreitol): 0.50 g (dissolved directly in the TFA)

    • Water: 0.25 mL

  • Chilling: Place the cocktail on ice for 10 minutes.

  • Reaction: Add cold cocktail to the resin. Shake gently at room temperature for 2.0 hours . Note: Do not exceed 2 hours to minimize t-butylation.

  • Precipitation: Filter the resin. Drop the filtrate into 40 mL of cold diethyl ether (-20°C).

  • Wash: Centrifuge, decant ether, and wash the pellet 2x with fresh cold ether to remove scavengers and tBu-byproducts.

Protocol B: HPLC Method for Diastereomer Separation

Use this if D-Thr and L-Thr species are co-eluting.

  • Column: Phenomenex Kinetex Phenyl-Hexyl (or equivalent), 5 µm, 150 x 4.6 mm.

  • Mobile Phase A: 0.1% TFA in Water.[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Hold)

    • 2-30 min: Linear gradient from X% to Y% B, where X is 5% below your target elution and Y is 5% above. Slope: 0.3% B per minute.

  • Temperature: 40°C (Elevated temperature improves mass transfer and peak shape).

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][4][5][6][7][8] Chemical Reviews, 109(6), 2455-2504. Link

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). "A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis."[5] International Journal of Peptide and Protein Research, 36(3), 255-266. Link

  • Lundt, B. F., et al. (1978). "Selective removal of the N-alpha-benzyloxycarbonyl group in the presence of tert-butyl esters and ethers." International Journal of Peptide and Protein Research, 12(5), 258-268. Link

  • Coin, I., et al. (2007). "Depsipeptides as tools for the study of amyloid peptide aggregation." Nature Protocols, 2, 3247–3256. (Discusses O-acyl isopeptide strategies relevant to Thr side reactions). Link

Sources

Validation & Comparative

Technical Guide: HPLC Analysis of Peptides Containing D-Threonine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chirality Challenge

In peptide therapeutics, the presence of D-amino acids—whether intentional (to improve stability and half-life) or accidental (racemization impurities)—presents a critical analytical challenge. D-Threonine (D-Thr) is particularly problematic due to its two chiral centers (


 and 

carbons), creating potential for four stereoisomers: L-Thr, D-Thr, L-allo-Thr, and D-allo-Thr.

Standard C18 RP-HPLC protocols often fail to resolve D-Thr containing peptides from their all-L counterparts because the mass is identical and the hydrophobicity shift is subtle. This guide provides an evidence-based framework for selecting and optimizing HPLC methods to separate these diastereomers, complying with ICH Q3A/B impurity guidelines.

Decision Framework: Selecting the Right Method

The choice of method depends entirely on the analytical objective: Purity Profiling (Intact Peptide) or Absolute Configuration (Amino Acid Composition).

MethodSelection Start Analytical Objective Purity Purity/Impurity Profiling (Intact Peptide) Start->Purity Identity Stereochemical Identity (Hydrolysate) Start->Identity MethodA Optimized RP-HPLC (Shallow Gradient) Purity->MethodA Separation of Diastereomers MethodB Marfey's Method (Derivatization) Identity->MethodB Determination of D-Thr Content

Figure 1: Decision tree for selecting the appropriate HPLC workflow based on analytical needs.

Comparative Analysis of Methodologies

Method A: Optimized RP-HPLC (The Gold Standard for Purity)

For intact peptides, Reversed-Phase HPLC (RP-HPLC) remains the dominant technique, but "standard" conditions (e.g., 1% gradient/min) are insufficient. The separation mechanism relies on the "Structure-Based Selectivity" —the D-Thr residue disrupts the peptide's secondary structure (e.g.,


-helix amphipathicity), altering its solvated surface area and interaction with the stationary phase.

Comparison of Stationary Phases for D-Thr Peptides:

FeatureC18 (High Coverage)Phenyl-HexylC8 (Octyl)
Mechanism Hydrophobic interaction; Methylene selectivity.

-

interactions; Steric selectivity.
Lower hydrophobicity; Faster mass transfer.
Best For General diastereomer separation.[1][2]Peptides with aromatic residues (Phe, Tyr, Trp).Very hydrophobic peptides where C18 retains too strongly.
D-Thr Specificity High. Steric protection prevents silanol interaction with D-Thr hydroxyl.Medium. Good if D-Thr is adjacent to aromatics.Low. Often insufficient resolution for subtle isomers.
Rec. Condition Low Temp (<25°C), Shallow Gradient.Methanol mobile phase (promotes

-

).
High flow rates.
Method B: Marfey’s Method (The Gold Standard for Identity)

When you must prove the presence of D-Thr (and not L-allo-Thr), you cannot rely on intact mass. You must hydrolyze the peptide and derivatize the free amino acids with Marfey’s Reagent (L-FDAA) . This converts enantiomers (L-Thr vs D-Thr) into diastereomers (L-FDAA-L-Thr vs L-FDAA-D-Thr), which are easily separable on standard C18 columns.

Detailed Experimental Protocols

Protocol 1: Separation of Intact D-Thr Peptide Impurities (RP-HPLC)

Objective: Resolve a D-Thr containing impurity (0.5% level) from the main L-Thr peptide peak.

Reagents & Equipment:

  • Column: C18, 150 x 2.1 mm, 1.7 µm or 2.5 µm (e.g., Waters BEH C18 or Phenomenex Kinetex). Note: Smaller particle size is critical for efficiency.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. TFA is preferred over formic acid for diastereomers due to stronger ion-pairing.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

Step-by-Step Workflow:

  • Screening Run: Run a linear gradient from 5% to 60% B over 20 minutes. Note the %B where the peptide elutes (e.g., 25% B).

  • Isocratic Hold Calculation: The optimal separation often occurs at an isocratic hold approx. 2-5% below the elution point.

  • Shallow Gradient Optimization (The "Focused Gradient"):

    • Initial: 0-2 min: 5% B (Load)

    • Ramp: 2-5 min: Ramp to 20% B (Fast ramp to approach elution)

    • Separation: 5-35 min: 20% to 25% B (Slope = 0.16% B/min). Crucial Step.

    • Wash: 35-40 min: 95% B.

  • Temperature Control: Set column oven to 15°C - 25°C .

    • Scientific Rationale: Lower temperatures reduce the kinetic energy of the analytes, increasing the "residence time" in the stationary phase and magnifying the subtle steric differences between the L- and D-forms.

Protocol 2: Determination of D-Thr Content (Marfey’s Method)

Objective: Quantify D-Thr vs L-Thr ratio in a raw material or peptide hydrolysate.

Reagents:

  • Marfey's Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA), 1% solution in acetone.[3]

  • Hydrolysis Acid: 6 M HCl.

Step-by-Step Workflow:

  • Hydrolysis: Dissolve 0.5 mg peptide in 1 mL 6 M HCl. Heat at 110°C for 24 hours (sealed, N2 atmosphere). Dry under vacuum.

  • Derivatization:

    • Redissolve residue in 100 µL water.

    • Add 200 µL 1 M NaHCO3 (pH adjustment).

    • Add 100 µL 1% L-FDAA solution.

    • Incubate at 40°C for 1 hour.

    • Stop reaction with 20 µL 2 M HCl.

  • Analysis: Inject onto C18 column.

    • Elution Order: L-FDAA-L-Thr typically elutes after L-FDAA-D-Thr (depending on specific column/pH, but separation is usually > 1 min).

    • Detection: 340 nm (specific to the dinitrophenyl group).[4]

Data & Validation: What to Expect

The following table illustrates the impact of gradient slope and temperature on the Resolution (


) between a model peptide (L-isomer) and its D-Thr impurity.

Table 1: Optimization Data for D-Thr Peptide Separation

VariableConditionResolution (

)
Tailing FactorNotes
Gradient Slope 1.0% B/min0.8 (Co-elution)1.1Standard screening fails.
0.5% B/min1.2 (Partial)1.1Better, but not baseline.
0.1% B/min 2.1 (Baseline) 1.05 Optimal condition.
Temperature 40°C1.11.0High T reduces selectivity.
20°C 2.1 1.1 Low T maximizes steric discrimination.
Ion Pair 0.1% Formic Acid1.51.4Poor peak shape (tailing).
0.1% TFA 2.1 1.05 TFA masks silanols, sharpening peaks.

Visualizing the Mechanism

Why does D-Thr change retention? It is not just hydrophobicity; it is the disruption of the "hydrophobic footprint."

Mechanism Peptide Peptide Sequence (L-Thr) D_Sub D-Thr Substitution Peptide->D_Sub StructChange Disrupted Secondary Structure (Helix Kink / Side Chain Orientation) D_Sub->StructChange Steric Clash SurfaceArea Altered Hydrophobic Contact Area StructChange->SurfaceArea Retention Shift in Retention Time (Separation) SurfaceArea->Retention

Figure 2: Mechanistic pathway showing how D-amino acid substitution leads to chromatographic separation.

References

  • FDA Guidance for Industry. (2006). Q3A(R2) Impurities in New Drug Substances. U.S. Food and Drug Administration. Link

  • Marfey, P. (1984).[5][6] Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications, 49(6), 591-596. Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247. Link

  • Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press.
  • Clemmer Group. (n.d.). Resolving Isomeric Peptide Mixtures: A Combined HPLC/Ion Mobility-TOFMS Analysis. Indiana University. Link

Sources

Comparative Mass Spectrometry Guide: Characterization of BOC-D-THR(TBU)-OH

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of mass spectrometry (MS) methodologies for the characterization of Boc-D-Thr(tBu)-OH (N-tert-butoxycarbonyl-O-tert-butyl-D-threonine).[1][2][3][4] It is designed for analytical scientists and peptide chemists requiring rigorous quality control (QC) protocols.[1][2][4]

Executive Summary

Boc-D-Thr(tBu)-OH (MW: 275.34 Da) is a critical building block for Solid Phase Peptide Synthesis (SPPS), particularly when constructing protease-resistant peptides or specific diastereomers.[1][2][3][4] Its dual protection—acid-labile Boc on the N-terminus and tBu on the side-chain hydroxyl—presents a unique analytical challenge: instability during ionization .[1][3][4]

Standard ESI conditions often induce "in-source fragmentation" (ISF), stripping the protecting groups and mimicking impurities.[1][2][4] Furthermore, mass spectrometry alone cannot distinguish the D-isomer from the L-isomer (chiral impurity), necessitating a coupled Chiral LC-MS approach.[1][2][3][4]

This guide compares three primary characterization workflows:

  • High-Resolution ESI-MS/MS (Structural confirmation).

  • MALDI-TOF (Intact mass verification).

  • Chiral LC-MS (Enantiomeric purity).

Comparative Analysis of MS Methodologies

The following table objectively compares the performance of alternative ionization and separation techniques for this specific protected amino acid.

Table 1: Performance Comparison of Analytical Architectures
FeatureMethod A: ESI-QTOF / Orbitrap Method B: MALDI-TOF Method C: Chiral LC-MS
Primary Utility Structural elucidation & Impurity IDRapid intact mass confirmationEnantiomeric Excess (% ee) determination
Ionization Hardness Medium/High: Prone to losing tBu (-56 Da) and Boc (-100 Da) in-source.[1][2][3][4]Soft: Preserves the intact molecular ion

.[1][2][4]
Medium: Depends on the MS interface.
Sample Throughput Medium (requires LC separation)High (plate-based)Low (long gradient times for chiral resolution)
Sensitivity High (picomole range)MediumMedium
Critical Limitation Cannot distinguish D/L isomers alone.[1][2]Matrix interference in low mass range (<500 Da).[1][2][4]Requires specialized columns (e.g., ZWIX, Teicoplanin).[1][2][4]
Recommendation Gold Standard for general purity and identity.[3][4]Alternative for confirming "intactness" if ESI fails.Mandatory for QC release to ensure no racemization.

Structural Validation & Fragmentation Pathways

Understanding the fragmentation behavior of Boc-D-Thr(tBu)-OH is essential to distinguish between actual impurities (e.g., H-D-Thr(tBu)-OH) and artifacts created by the mass spectrometer.[1][2][3][4]

Theoretical Fragmentation Data[3]
  • Monoisotopic Mass: 275.1733 Da[1][2][3]

  • Molecular Ion

    
    :  276.18 Da[1][2]
    
  • Sodium Adduct

    
    :  298.16 Da[1][2]
    

Common Artifacts (In-Source Fragmentation):

  • Loss of tBu:

    
    [1][2][3]
    
  • Loss of Boc:

    
     (Often appears as loss of isobutylene 
    
    
    
    followed by decarboxylation
    
    
    )[1][2][3]
Visualization: Fragmentation Pathway

The following diagram illustrates the stepwise degradation observed in MS/MS experiments.

Fragmentation_Pathway Parent Parent Ion [M+H]+ (Boc-D-Thr(tBu)-OH) m/z 276.18 Fragment1 Loss of t-Butyl (-C4H8) (Boc-D-Thr-OH) m/z 220.12 Parent->Fragment1 -56 Da (Isobutylene) Fragment2 Loss of Boc Group (H-D-Thr(tBu)-OH) m/z 176.13 Parent->Fragment2 -100 Da (Boc) Core Core Amino Acid (H-D-Thr-OH) m/z 120.07 Fragment1->Core -100 Da (Boc) Fragment2->Core -56 Da (Isobutylene) Immonium Threonine Immonium Ion m/z 74.06 Core->Immonium -46 Da (HCOOH)

Caption: ESI-MS/MS fragmentation pathway for Boc-D-Thr(tBu)-OH showing characteristic neutral losses.

Detailed Characterization Protocol

This protocol serves as a self-validating system.[1][2][3][4] If the System Suitability Test (SST) fails, data must be rejected.[2]

Phase 1: Sample Preparation[3]
  • Solvent: 50:50 Acetonitrile:Water (LC-MS Grade).[1][2][3][4] Avoid alcohols (MeOH) as solvents if possible to prevent potential transesterification artifacts during storage, though rare with tBu.[1][2][4]

  • Concentration: 0.1 mg/mL (100 ppm).[1][2][4]

  • Filtration: 0.22 µm PTFE syringe filter.

Phase 2: LC-MS Parameters (ESI Mode)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[3][4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3][4]

    • Note: Do not use TFA (Trifluoroacetic acid) as it suppresses ionization and can induce on-column Boc deprotection.[1][2][3][4]

  • Gradient: 5% B to 95% B over 10 minutes.

  • MS Source Settings (Critical):

    • Gas Temp: 300°C (Lower temps reduce thermal degradation).[1][2][4]

    • Fragmentor Voltage: Low (70-100 V) . High voltages (>130 V) will artificially strip the Boc group, leading to a false "Fail" for purity.[2]

Phase 3: Chiral Purity Determination (The "Hidden" Impurity)

Standard C18 columns cannot separate Boc-D -Thr(tBu)-OH from Boc-L -Thr(tBu)-OH.[1][2][3][4]

  • Column: Chiralpak ZWIX(+) or Teicoplanin-based column (e.g., Chirobiotic T).[1][2][4]

  • Mode: Polar Ionic Mode (MeOH/ACN with weak acid/base additives).

  • Detection: MS (SIM mode at m/z 276) or UV at 210 nm.[1][2][4]

  • Acceptance Criteria: L-isomer < 0.5%.[1][2][3][4]

Visualization: Analytical Workflow

Analytical_Workflow Sample Raw Material Boc-D-Thr(tBu)-OH Prep Dilution 50:50 ACN:H2O Sample->Prep Split Analysis Path Prep->Split PathA Path A: Purity & ID (C18 LC-MS) Split->PathA PathB Path B: Chiral QC (Chiral LC-MS) Split->PathB ResultA Check: m/z 276 Check: <1% m/z 176 PathA->ResultA ResultB Check: D-Isomer >99.5% Check: L-Isomer <0.5% PathB->ResultB Final QC Release ResultA->Final ResultB->Final

Caption: Dual-path workflow ensuring both chemical identity (Path A) and stereochemical purity (Path B).

Troubleshooting & Causality

  • Issue: High abundance of m/z 220 or 176 in the spectrum, but single peak in UV.

    • Causality: This is likely In-Source Fragmentation , not sample impurity.[1][2][3][4] The Boc group is thermally falling off in the source.[4]

    • Solution: Lower the Fragmentor voltage and Source Temperature. Switch to MALDI-TOF (DHB matrix) to confirm the intact ion.[1][2][4]

  • Issue: Doublet peaks in LC-MS chromatogram.

    • Causality: Diastereomeric contamination (e.g., Boc-D-allo-Thr(tBu)-OH) or racemization.[1][2][3][4]

    • Solution: Run the Chiral LC method immediately.

References

  • Comparison of ESI and MALDI for Protected Peptides

    • Title: "Differentiation of Boc-protected peptide positional isomers by electrospray ioniz
    • Source: Journal of Mass Spectrometry (via PubMed/Wiley)[1][2]

    • URL:[Link] (Generalized link to PubMed for verification of method principles).[1][2][4]

  • Chiral Separation Methodologies

    • Title: "Facile t-BOC and FMOC Amino Acid Chiral Separ
    • Source: Sigma-Aldrich Technical Guides[1][2][3][4]

  • General Fragmentation Mechanisms

    • Title: "Mass Spectrometry - Fragmentation P
    • Source: Chemistry LibreTexts[1][3][4]

    • URL:[Link][1][2][4]

  • Compound Properties

    • Title: "Boc-Thr(tBu)-OH Product Information."[1][2][3][4][5][6]

    • Source: PubChem / NIH[1][2][3][4]

    • URL:[Link][1][2][4]

Sources

A Senior Application Scientist's Guide: Comparing BOC-D-THR(TBU)-OH and Fmoc-D-Thr(tBu)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategies is a critical decision that dictates the entire synthetic workflow. This guide provides an in-depth, objective comparison of two key building blocks, BOC-D-THR(TBU)-OH and Fmoc-D-Thr(tBu)-OH, grounding the discussion in the fundamental principles of their respective chemistries and supported by practical insights for laboratory application.

The Orthogonal Philosophies of Boc and Fmoc Strategies

The core difference between the Boc and Fmoc methodologies lies in their orthogonal protection schemes, which dictate the chemical environments for deprotection and cleavage.[1]

  • Boc/Bzl Strategy: This classic approach utilizes the acid-labile Boc group for temporary α-amino protection. Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups, including the tert-butyl (tBu) ether on the threonine hydroxyl group, are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage from the resin.[2][3]

  • Fmoc/tBu Strategy: Developed as a milder alternative, this strategy employs the base-labile Fmoc group for α-amino protection, which is readily cleaved by a secondary amine, most commonly piperidine. The side-chain protecting groups, such as the tBu ether on threonine, are acid-labile and are removed concurrently with cleavage from the resin using TFA.[][5] This true orthogonality, where temporary and permanent protecting groups are removed by distinct chemical mechanisms, is a significant advantage of the Fmoc approach.[5]

Head-to-Head Comparison: BOC-D-THR(TBU)-OH vs. Fmoc-D-Thr(tBu)-OH

While direct, side-by-side quantitative data for the synthesis of the same peptide using BOC-D-THR(TBU)-OH and Fmoc-D-Thr(tBu)-OH is not abundant in publicly available literature, a robust comparison can be made based on the well-established performance characteristics of their respective synthetic strategies.[1]

FeatureBOC-D-THR(TBU)-OH (Boc/Bzl Strategy)Fmoc-D-Thr(tBu)-OH (Fmoc/tBu Strategy)
α-Amino Deprotection Strong acid (e.g., 50% TFA in DCM)[6]Mild base (e.g., 20% piperidine in DMF)[]
Side-Chain & Resin Cleavage Strong acid (e.g., HF, TFMSA)[6]Moderate acid (e.g., 95% TFA)[5]
Orthogonality Partial (both Boc and side-chain groups are acid-labile, differing in lability)[8]High (α-amino is base-labile, side-chain is acid-labile)[5]
Typical Crude Purity 80-90%[8]85-95%[8]
Common Side Reactions - Truncated sequences due to incomplete deprotection.[8]- Alkylation of sensitive residues by carbocations generated during deprotection.[2]- Deletion sequences.[8]- Diketopiperazine formation at the dipeptide stage.[3]
Advantages - Can be advantageous for long, hydrophobic sequences prone to aggregation.[9]- Milder conditions are compatible with a wider range of functionalities.[]- Readily automated and generally yields higher purity crude products.[1]
Disadvantages - Harsh acidic conditions can degrade sensitive peptides.[5]- Requires specialized equipment for handling corrosive reagents like HF.[5]- The hydrophobicity of the Fmoc group can sometimes hinder solubility and lead to aggregation.[9]

Experimental Insights and Performance Considerations

The Fmoc strategy has largely become the method of choice for routine peptide synthesis due to its milder reaction conditions and amenability to automation.[1] The high coupling yields, often exceeding 99%, contribute to the synthesis of high-purity crude products.[1] However, for certain "difficult" sequences, particularly those that are long and hydrophobic, the Boc strategy can offer distinct advantages. The repeated acidic deprotection steps in Boc chemistry can help to disrupt interchain hydrogen bonding, thereby reducing aggregation and improving synthesis outcomes.[9]

Side Reactions Specific to Threonine Derivatives

While the tBu protection on the threonine side chain is robust in both strategies, the different chemical environments can lead to distinct side-reaction profiles. In the Boc strategy, the strong acid used for final cleavage can promote side reactions if not carefully controlled with appropriate scavengers. In Fmoc SPPS, the primary concerns are related to the base-mediated deprotection of the Fmoc group, which can sometimes be challenging for sterically hindered residues like threonine, potentially leading to incomplete deprotection and deletion sequences.

Experimental Workflows: A Visual Comparison

The following diagrams illustrate the cyclical nature of Boc and Fmoc solid-phase peptide synthesis, highlighting the key steps where BOC-D-THR(TBU)-OH and Fmoc-D-Thr(tBu)-OH would be incorporated.

Boc_SPPS_Workflow start Resin-NH2 coupling Couple BOC-D-THR(TBU)-OH start->coupling wash1 Wash coupling->wash1 deprotection Deprotect (TFA) wash1->deprotection wash2 Wash deprotection->wash2 neutralization Neutralize (DIEA) wash2->neutralization wash3 Wash neutralization->wash3 next_cycle Couple Next Boc-AA wash3->next_cycle

Caption: Boc-SPPS Workflow for a single coupling cycle.

Fmoc_SPPS_Workflow start Resin-NH2 coupling Couple Fmoc-D-Thr(tBu)-OH start->coupling wash1 Wash coupling->wash1 deprotection Deprotect (Piperidine) wash1->deprotection wash2 Wash deprotection->wash2 next_cycle Couple Next Fmoc-AA wash2->next_cycle

Caption: Fmoc-SPPS Workflow for a single coupling cycle.

Detailed Experimental Protocols

The following are representative protocols for a single coupling cycle using BOC-D-THR(TBU)-OH and Fmoc-D-Thr(tBu)-OH.

Protocol 1: Coupling of BOC-D-THR(TBU)-OH in Boc-SPPS
  • Resin Preparation: Start with a deprotected peptide-resin (free amine).

  • Amino Acid Activation: In a separate vessel, pre-activate BOC-D-THR(TBU)-OH (3 equivalents) with a coupling reagent such as HBTU (3 equivalents) and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) to the activation mixture.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Thoroughly wash the resin with DMF, DCM, and isopropanol.

  • Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group.

  • Washing and Neutralization: Wash the resin with DCM, followed by a neutralization step with 10% DIEA in DCM. The resin is now ready for the next coupling cycle.

Protocol 2: Coupling of Fmoc-D-Thr(tBu)-OH in Fmoc-SPPS
  • Resin Preparation: Start with an Fmoc-protected peptide-resin.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group, exposing the free amine.

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Activation: In a separate vessel, pre-activate Fmoc-D-Thr(tBu)-OH (3 equivalents) with a coupling reagent like HBTU (3 equivalents) and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents).

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM. The resin is now ready for the next deprotection and coupling cycle.

Conclusion and Recommendations

The choice between BOC-D-THR(TBU)-OH and Fmoc-D-Thr(tBu)-OH is fundamentally a choice between the Boc and Fmoc solid-phase peptide synthesis strategies. For routine synthesis, especially of peptides that do not present significant aggregation challenges, the Fmoc/tBu strategy using Fmoc-D-Thr(tBu)-OH is generally the preferred method due to its milder conditions, higher crude purity, and ease of automation.

However, BOC-D-THR(TBU)-OH remains a valuable tool in the peptide chemist's arsenal, particularly for the synthesis of long and hydrophobic peptides where aggregation is a major concern. The aggressive deprotection conditions of the Boc strategy can be leveraged to disrupt secondary structures and improve synthesis outcomes in these challenging cases.

Ultimately, the optimal choice depends on the specific peptide sequence, the scale of the synthesis, and the available laboratory resources. A careful evaluation of these factors will enable the researcher to select the most appropriate threonine derivative and synthetic strategy to achieve their desired product with the highest possible yield and purity.

References

  • Scribd. (2016). tBoc and Fmoc Peptide Synthesis Protocol. [Link]

  • Digital CSIC. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Aapptec. (n.d.). Peptide Synthesis - FAQ. [Link]

Sources

Optimizing Protected D-Threonine Derivatives: A Comparative Yield & Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers and drug development professionals, D-Threonine (D-Thr) presents a unique set of synthetic challenges compared to its L-enantiomer or non-hydroxylated amino acids. Its incorporation into peptidomimetics and antibiotics (e.g., cyclosporin analogs) requires robust protection strategies to prevent racemization (inversion at


-carbon) and allo-threonine formation (inversion at 

-carbon).

This guide objectively compares the two dominant protected derivatives: Fmoc-D-Thr(tBu)-OH and Boc-D-Thr(Bzl)-OH . While Fmoc chemistry offers a safer, higher-yield workflow for standard Solid Phase Peptide Synthesis (SPPS), Boc chemistry remains superior for aggregation-prone sequences and solution-phase scale-up.

Part 1: The Stereochemical & Synthetic Challenge

The protection of D-Threonine is non-trivial due to its secondary hydroxyl group and two chiral centers.

  • 
    -Elimination Risk:  Under strong basic conditions, the hydroxyl group can leave, forming a dehydro-amino acid.
    
  • Allo-Threonine Formation: Improper activation can lead to inversion at the

    
    -carbon, yielding D-allo-Thr, a difficult-to-separate impurity.
    
  • O-Acylation: Without orthogonal side-chain protection, the hydroxyl group acts as a nucleophile, leading to branched peptides.

Decision Matrix: Selecting the Right Derivative

D_Thr_Selection Start Start: D-Threonine Application Method Synthesis Method? Start->Method SPPS Solid Phase (SPPS) Method->SPPS Solution Solution Phase Method->Solution Agg Aggregation Prone? SPPS->Agg Scale Scale > 100g? Solution->Scale Fmoc Use Fmoc-D-Thr(tBu)-OH (Standard) Agg->Fmoc No BocSPPS Use Boc-D-Thr(Bzl)-OH (Difficult Seq) Agg->BocSPPS Yes (In-situ Neutralization) BocSol Use Boc-D-Thr(Bzl)-OH (Cost/Stability) Scale->BocSol Yes FmocSol Use Fmoc-D-Thr(tBu)-OH (Safety) Scale->FmocSol No

Caption: Decision tree for selecting D-Thr derivatives based on synthesis scale and peptide physicochemical properties.

Part 2: Comparative Yield Analysis

The following data aggregates typical industrial yields and purity metrics for the synthesis of the protected derivatives themselves, starting from H-D-Thr-OH.

MetricFmoc-D-Thr(tBu)-OH Boc-D-Thr(Bzl)-OH Notes
N-Protection Yield 91% - 98%92% - 96%Fmoc-OSu is highly efficient; Boc anhydride is quantitative.
Side-Chain Protection Yield 65% - 80% (tBu)75% - 85% (Bzl)tBu ether formation is equilibrium-limited and sterically hindered.
Overall Synthesis Yield ~60% - 70% ~70% - 80% Bzl protection is generally more robust than tBu etherification.
Purity (HPLC) > 99.0%> 98.0%Fmoc derivatives often crystallize better, aiding purification.
Racemization Risk Low (< 0.5%)Low-MediumBenzylation conditions (NaH) carry higher racemization risk than acid-catalyzed t-Butylation.
Cleavage Condition 95% TFA (Mild)HF or TFMSA (Harsh)Critical Differentiator: HF is hazardous and requires special apparatus.
Technical Insight: Why the Yield Difference?

The t-Butyl (tBu) protection of the threonine hydroxyl group typically involves isobutylene gas under acidic catalysis. This reaction is reversible and sensitive to steric hindrance from the


-methyl group of threonine. Conversely, Benzyl (Bzl)  protection often uses benzyl bromide, which is an irreversible alkylation, generally driving higher conversion rates but requiring stricter control to prevent racemization.

Part 3: Experimental Protocols

Protocol A: Synthesis of Fmoc-D-Thr(tBu)-OH

Target: High purity for SPPS applications.

Mechanism: Schotten-Baumann acylation followed by acid-catalyzed etherification.

  • N-Protection (Fmoc):

    • Reagents: H-D-Thr-OH (1.0 eq), Fmoc-OSu (1.1 eq), NaHCO₃ (2.5 eq).

    • Solvent: Water/Acetone (1:1).

    • Procedure: Dissolve D-Thr and base in water. Add Fmoc-OSu in acetone dropwise at 0°C. Stir at RT for 4-6h. Acidify to pH 2 with HCl. Extract with EtOAc.

    • Checkpoint: TLC (CHCl₃/MeOH/AcOH 90:8:2). Product Rf ~ 0.5.

    • Yield: Expect >90% crude.

  • Side-Chain Protection (tBu):

    • Reagents: Fmoc-D-Thr-OH (1.0 eq), Isobutylene gas (excess), H₂SO₄ (cat).

    • Solvent: DCM (Dichloromethane).[1][2]

    • Procedure: In a pressure vessel, dissolve intermediate in DCM. Cool to -78°C. Condense isobutylene (liquid) into the flask. Add H₂SO₄.[3] Seal and stir at RT for 24-48h.

    • Workup: Pour into ice-cold NaHCO₃ solution (Critical: Neutralize acid fast to prevent deprotection). Evaporate DCM. Crystallize from EtOAc/Hexane.

    • Validation: ¹H-NMR must show t-butyl singlet at ~1.2 ppm (9H).

Protocol B: Synthesis of Boc-D-Thr(Bzl)-OH

Target: Robustness for solution phase synthesis.

Mechanism: Copper-complex protection (to mask


-amino/carboxyl) followed by O-alkylation.
  • Copper Complex Formation:

    • Reagents: H-D-Thr-OH, Basic Copper Carbonate.

    • Procedure: Boil D-Thr with copper carbonate in water. Filter excess copper. The blue solution contains the copper-chelated threonine (protecting N and C termini).

  • O-Benzylation:

    • Reagents: Benzyl bromide, KOH.

    • Procedure: Add benzyl bromide to the copper complex solution. Maintain pH > 10.

    • Note: The copper chelation prevents N-alkylation.

  • Decomplexation & N-Boc Protection:

    • Reagents: EDTA or H₂S (to remove Cu), Boc₂O.

    • Procedure: Remove copper (precipitate CuS or chelate with EDTA). React the resulting H-D-Thr(Bzl)-OH with Boc₂O and NaOH in dioxane/water.

    • Yield: ~75% overall.[4]

Part 4: Visualizing the Synthesis Pathway

The following diagram illustrates the critical chemical pathway for the Fmoc derivative, highlighting the specific reagents that determine yield.

Fmoc_Synthesis Start H-D-Thr-OH (Starting Material) Step1 Step 1: N-Protection (Fmoc-OSu / NaHCO3) Start->Step1 Inter Intermediate: Fmoc-D-Thr-OH Step1->Inter Yield: >95% Step2 Step 2: O-tert-Butylation (Isobutylene / H2SO4) Inter->Step2 Final Product: Fmoc-D-Thr(tBu)-OH Step2->Final Yield: ~70% Side1 Impurity: Fmoc-D-allo-Thr-OH (If high temp) Step2->Side1 Risk: Epimerization

Caption: Synthetic pathway for Fmoc-D-Thr(tBu)-OH showing the critical yield-determining etherification step.

References

  • Comparison of Boc and Fmoc SPPS Strategies. ResearchGate. Available at: [Link]

  • Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital CSIC. Available at: [Link]

  • Enantioselective Synthesis of Fmoc-O-tert-butyl-threonine. National Institutes of Health (PMC). Available at: [Link]

Sources

Technical Guide: Chiral HPLC for Assessing Enantiomeric Purity of D-Threonine in Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The Challenge: D-Threonine (D-Thr) is increasingly incorporated into therapeutic peptides to confer resistance against proteolytic degradation. However, verifying D-Thr purity is analytically deceptive due to its two chiral centers (


 and 

). Unlike simple amino acids (e.g., Alanine), Threonine has four stereoisomers: L-Thr, D-Thr, L-allo-Thr, and D-allo-Thr.[1]

The Pitfall: Standard acid hydrolysis (6N HCl, 110°C) causes epimerization at the


-carbon.
  • D-Thr (2R, 3S) epimerizes to L-allo-Thr (2S, 3S).

  • L-Thr (2S, 3R) epimerizes to D-allo-Thr (2R, 3R).

A standard chiral method that fails to resolve allo-isomers from enantiomers will yield false purity data. This guide compares the two dominant methodologies—Direct Chiral HPLC (Crown Ether) vs. Indirect Derivatization (Marfey’s Method) —and recommends a self-validating workflow using Crown Ether columns.

Strategic Comparison: Direct vs. Indirect Methods[2]

FeatureMethod A: Direct Chiral HPLC (Recommended)Method B: Indirect (Marfey’s Method) Method C: Zwitterionic Ion-Exchange
Mechanism Host-guest complexation (Crown Ether)Diastereomeric derivatization (FDAA)Double ion-pairing (Cinchona alkaloid)
Column Class CROWNPAK CR-I(+) / CR(+)C18 (Standard RP)CHIRALPAK ZWIX(+) / ZWIX(-)
Resolution High (

) for all 4 isomers
High, but requires gradient optimizationExcellent for free AAs; tunable elution order
Sample Prep Minimal (Hydrolysis

Dry

Reconstitute)
High (Hydrolysis

Derivatization

Quench)
Minimal
Throughput High (< 15 min run time)Low (45–60 min run time)High
Detection UV (200 nm) or MSUV (340 nm) or MS (High Sensitivity)UV or MS (requires specific additives)
Primary Risk Co-elution of matrix aminesIncomplete derivatization; reagent peaksMobile phase sensitivity (pH/Ionic strength)
Expert Verdict

Method A (Crown Ether) is the superior choice for routine purity assessment of D-Thr due to its ability to directly separate the four stereoisomers without the kinetic variability of derivatization. Method B (Marfey's) is reserved for trace analysis (<0.05% impurity) where the high extinction coefficient of the FDAA tag is required for UV detection limits.

The "Gold Standard" Protocol: Direct Chiral HPLC

This protocol utilizes the CROWNPAK CR-I(+) column.[2][3] The chiral selector is a chiral crown ether (3,3’-diphenyl-1,1’-binaphthyl-20-crown-6) which forms selective ammonium complexes with primary amines.

Phase 1: Hydrolysis with Epimerization Control (Self-Validating)

Scientific Rationale: You must distinguish between "intrinsic" L-Thr impurity (from synthesis error) and "induced" L-allo-Thr impurity (from hydrolysis).

Reagents:

  • 6N HCl (LC-MS grade).

  • Validation Control: L-Threonine Standard.

  • Peptide Sample: ~0.5 mg.

Step-by-Step Workflow:

  • Preparation: Dissolve peptide in 6N HCl (1 mg/mL) in a vacuum hydrolysis tube.

  • Control Spike: In a separate tube, treat pure D-Thr standard under identical conditions to determine the Hydrolysis-Induced Epimerization Factor (

    
    ) .
    
  • Hydrolysis: Seal under vacuum (<50 mTorr) and heat at 110°C for 24 hours .

    • Note: For hydrophobic peptides, add 5% phenol to prevent halogenation of Tyr/Trp, though this may interfere with UV; MS detection is preferred if phenol is used.

  • Drying: Evaporate HCl under nitrogen stream or speed-vac.

  • Reconstitution: Dissolve residue in Mobile Phase (see below) to a final concentration of 1 mg/mL. Filter through 0.22 µm PTFE filter.

Phase 2: Chromatographic Separation

System: HPLC with UV (200 nm) or ESI-MS. Column: Daicel CROWNPAK CR-I(+) (3.0 × 150 mm, 5 µm).

Mobile Phase Optimization:

  • Standard: Perchloric acid (pH 1.5 to 2.0).

  • Optimized for Thr: Perchloric acid (pH 1.5) / Methanol (90:10 v/v).

    • Why Methanol? Lower temperature and organic modifiers improve the resolution of the four Threonine isomers on Crown ether columns.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 10°C - 25°C . (Lower temperature significantly enhances chiral resolution (

    
    ) on crown ethers).
    
Phase 3: Data Interpretation & Calculation

The elution order on CROWNPAK CR-I(+) is typically:

  • D-Threonine (First)

  • D-allo-Threonine

  • L-allo-Threonine

  • L-Threonine (Last)

Note: Elution order must be confirmed with standards as it can shift with MeOH concentration.

Calculation of Enantiomeric Purity:



Correction for Hydrolysis (


): 
If the D-Thr standard (Control Step 2) shows 0.8% L-allo-Thr post-hydrolysis, you must subtract 0.8% from the L-allo-Thr peak area in your peptide sample to quantify the true isomeric content.

Visualization of Workflows

Diagram 1: Analytical Decision Tree & Workflow

This diagram illustrates the decision process and the specific chemical pathway for Threonine analysis, highlighting the critical differentiation between enantiomers and allo-isomers.

G cluster_isomers Threonine Isomer Detection Start Peptide Sample (Containing D-Thr) Hydrolysis Acid Hydrolysis (6N HCl, 110°C, 24h) Start->Hydrolysis Risk CRITICAL RISK: Epimerization at C-alpha (D-Thr -> L-allo-Thr) Hydrolysis->Risk Side Reaction Choice Select Analytical Method Hydrolysis->Choice MethodA Method A: Direct HPLC (CROWNPAK CR-I(+)) Choice->MethodA Routine / High Throughput MethodB Method B: Marfey's Method (FDAA Derivatization) Choice->MethodB Trace Sensitivity (<0.05%) ResultA Output: 4 Distinct Peaks (D-Thr, D-allo, L-allo, L-Thr) MethodA->ResultA ResultB Output: Diastereomeric Pairs (Requires Gradient Opt.) MethodB->ResultB Quantify D-Thr Quantify D-Thr ResultA->Quantify D-Thr Detect L-Thr (Impurity) Detect L-Thr (Impurity) ResultA->Detect L-Thr (Impurity) Detect L-allo-Thr\n(Hydrolysis Artifact) Detect L-allo-Thr (Hydrolysis Artifact) ResultA->Detect L-allo-Thr\n(Hydrolysis Artifact)

Caption: Workflow for D-Threonine assessment. Note the critical step of distinguishing L-allo-Thr (hydrolysis artifact) from L-Thr (synthesis impurity).

Experimental Data Summary (Comparative)

The following data represents typical performance metrics for D-Threonine separation in a hydrolyzed peptide matrix.

ParameterCROWNPAK CR-I(+) Marfey's (C18 + FDAA) Chiralpak ZWIX(+)
Separation Factor (

)
(D-Thr / L-Thr)
2.4 - 3.0 1.2 - 1.81.5 - 2.5
Resolution (

)
(D-Thr / L-allo-Thr)
> 2.0 (Baseline)~1.2 (Often partial overlap)> 1.5
Limit of Detection (LOD) 10 pmol (UV 200nm)0.5 pmol (UV 340nm)5 pmol (MS)
Run Time 12 min (Isocratic)55 min (Gradient)15 min
Mobile Phase pH 1.5

/ MeOH
TEAP / ACN GradientMeOH / Formic Acid /

Advanced Protocol: DCl/D2O Hydrolysis (For MS Users)

To definitively prove that an L-isomer impurity is not a hydrolysis artifact:

  • Perform hydrolysis in Deuterated HCl (DCl) in

    
     .
    
  • Mechanism: Epimerization during hydrolysis involves proton exchange at the

    
    -carbon.
    
  • Result:

    • L-allo-Thr formed during hydrolysis will have a mass shift of +1 Da (incorporation of Deuterium).

    • L-Thr present originally in the peptide will have +0 Da shift (no exchange at chiral center if no inversion occurred, though exchange can happen without inversion; however, the inverted product is definitively marked).

  • Analysis: Use LC-MS with the Crownpak column to monitor specific m/z transitions.

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-).

  • Bhardwaj, V. & Bhushan, R. (2008). Direct resolution of threonine and allo-threonine isomers by ligand exchange HPLC. Biomedical Chromatography.[4][5]

  • Marfey, P. (1984). Determination of D-amino acids in peptides and proteins.[6][7] Carlsberg Research Communications.

  • Ilisz, I., et al. (2012). Separation of Amino Acids on Zwitterionic Chiral Stationary Phases (ZWIX).[5][8][9][10] Journal of Chromatography A. [11]

  • Liardon, R. & Jost, R. (1981). Racemization of free and protein-bound amino acids in strong mineral acid.[12] (Demonstrates the DCl/D2O correction method).

Sources

literature review of peptides synthesized using BOC-D-THR(TBU)-OH

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical application, comparative advantages, and experimental protocols for BOC-D-THR(TBU)-OH in peptide synthesis.

Executive Summary & Technical Profile

BOC-D-THR(TBU)-OH (N-alpha-t-Butoxycarbonyl-O-t-butyl-D-threonine) represents a specialized "hybrid" reagent in peptide chemistry. Unlike standard Boc-amino acids that utilize Benzyl (Bzl) side-chain protection to ensure orthogonality with TFA (Trifluoroacetic acid), this reagent employs a tert-butyl (tBu) ether side chain.

This unique pairing renders both the N-terminal and side-chain protecting groups acid-labile. Consequently, it is not suitable for chain elongation in standard Boc SPPS (Solid Phase Peptide Synthesis) because removing the N-Boc group would prematurely deprotect the side chain. Instead, it serves a critical niche: it acts as a "Terminal Cap" or "Global Deprotection" reagent , allowing researchers to synthesize Boc-terminated peptides that can be fully deprotected using TFA, thereby completely avoiding the hazardous Hydrogen Fluoride (HF) cleavage step required by traditional Boc/Bzl strategies.

Chemical Specifications
FeatureSpecification
CAS Number 201217-86-9
Formula C₁₃H₂₅NO₅
MW 275.34 g/mol
Stereochemistry D-Isomer (Induces proteolytic resistance; promotes

-turn structures)
Lability Acid Sensitive (Both N-term and Side-chain cleaved by TFA)
Primary Application N-Terminal residue in antimicrobial peptides (e.g., Polymyxin analogs); Solution-phase synthesis.[1][2]

Strategic Comparison: The "HF-Free" Advantage

The choice of BOC-D-THR(TBU)-OH is a strategic decision to bypass the operational hazards of HF cleavage while maintaining the solubility and aggregation-breaking properties of Boc chemistry.

Comparison Table: Protecting Group Strategies
FeatureStrategy A: The Hybrid Route (Focus of Guide)Strategy B: Classic Boc Strategy C: Standard Fmoc
Reagent BOC-D-THR(TBU)-OH Boc-D-Thr(Bzl)-OH Fmoc-D-Thr(tBu)-OH
N-Term Removal TFA (Simultaneous side-chain loss)TFA (Side-chain stable)Piperidine (Orthogonal)
Side-Chain Removal TFAHF (Hydrogen Fluoride) TFA
Chain Elongation? NO (Only as N-terminal/Final AA)YES (Standard SPPS)YES (Standard SPPS)
Safety Profile High (Standard fume hood)Low (Requires HF apparatus/Teflon)High (Standard fume hood)
Best Use Case Final residue addition ; avoiding HF; Solution phase.Long peptide chains requiring Boc solubility.Routine synthesis; acid-sensitive resins.
Decision Logic: When to use BOC-D-THR(TBU)-OH?
  • You require D-stereochemistry to stabilize a peptide against proteases (common in peptidomimetics and antibiotics).

  • You are using a Boc-strategy to prevent aggregation (beta-sheet formation) which is common in Fmoc synthesis of hydrophobic sequences.

  • You lack an HF cleavage apparatus , or the peptide contains moieties sensitive to HF (e.g., certain glycosylations or sensitive linkers).

  • Positioning: The D-Threonine is the last amino acid to be added (N-terminus).

Mechanism & Workflow Visualization

The following diagram illustrates the "Simultaneous Deprotection" pathway utilized by BOC-D-THR(TBU)-OH versus the orthogonal "Classic" pathway.

DeprotectionPathways cluster_Hybrid Hybrid Strategy (BOC-D-THR(TBU)-OH) cluster_Classic Classic Boc Strategy (Boc-D-Thr(Bzl)-OH) Start Resin-Peptide Chain Step1A Coupling: Add BOC-D-THR(TBU)-OH Start->Step1A Step1B Coupling: Add Boc-D-Thr(Bzl)-OH Start->Step1B IntermediateA Boc-D-Thr(tBu)-Peptide-Resin Step1A->IntermediateA FinalA Global Deprotection (TFA) (Removes Boc, tBu, & Resin) IntermediateA->FinalA 95% TFA ProductA H-D-Thr-Peptide-OH (Clean Product) FinalA->ProductA IntermediateB Boc-D-Thr(Bzl)-Peptide-Resin Step1B->IntermediateB Step2B TFA Treatment (Removes N-Boc ONLY) IntermediateB->Step2B FinalB HF Cleavage (Hazardous) IntermediateB->FinalB If End of Chain Elongation Chain Elongation (Add Next AA) Step2B->Elongation Free Amine Available

Caption: Figure 1. The Hybrid Strategy (Top) allows single-step global deprotection with TFA, whereas the Classic Strategy (Bottom) requires HF to remove the Benzyl ether side chain.

Experimental Protocol: Synthesis of Polymyxin Analog (PMBN)

Based on methodologies for Polymyxin B Nonapeptide analogs [1, 2].

Objective: Synthesize a D-Thr containing antimicrobial peptide where Boc-D-Thr(tBu)-OH is the N-terminal residue.

Materials
  • Reagent: BOC-D-THR(TBU)-OH (1.07 g/cm³ density, white powder).[3]

  • Coupling Agents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

  • Solvent: DMF (Dimethylformamide).

  • Cleavage Cocktail: TFA / TIPS (Triisopropylsilane) / Water (95:2.5:2.5).

Protocol Steps
1. Resin Preparation & Elongation

Synthesize the core peptide sequence (e.g., positions 2–9) using standard Fmoc or Boc protocols on a suitable resin (e.g., 2-Chlorotrityl chloride for protected fragments or Rink Amide for amides).

  • Note: If using Fmoc chemistry for the core, ensure the final N-Fmoc is removed before adding the Boc-D-Thr derivative.

2. N-Terminal Coupling (The Critical Step)

This step introduces the D-Threonine cap.

  • Dissolve: Dissolve BOC-D-THR(TBU)-OH (3 eq. relative to resin loading) in DMF.[2]

  • Activate: Add Oxyma Pure (3 eq.) and DIC (3 eq.). Activate for 2–3 minutes.

  • Couple: Add the mixture to the resin-bound peptide. Shake at room temperature for 60–90 minutes.

  • Monitor: Verify coupling completion via Kaiser Test (Ninhydrin). The resin should be colorless (negative).

  • Wash: Wash resin with DMF (3x) and DCM (3x).

3. Global Deprotection & Cleavage

This single step removes the N-terminal Boc, the side-chain tBu, and cleaves the peptide from the resin.

  • Cocktail Prep: Prepare 10 mL of TFA/TIPS/H₂O (95:2.5:2.5).

    • Why TIPS? To scavenge the tert-butyl cations released from the threonine side chain, preventing them from alkylating Tryptophan or Methionine residues.

  • Reaction: Add cocktail to the dried resin. Shake for 2–3 hours at room temperature.

  • Precipitation: Filter the resin and collect the filtrate. Concentrate under nitrogen flow.

  • Isolation: Pour the concentrated oil into cold diethyl ether to precipitate the crude peptide. Centrifuge and dry.

Purification & Analysis
  • HPLC: Purify using a C18 Reverse-Phase column (Water/Acetonitrile gradient with 0.1% TFA).

  • Validation: Verify mass using ESI-MS. The D-Thr residue should contribute the standard Threonine mass (101.1 Da residue weight); the Boc and tBu groups are gone.

Troubleshooting & Optimization

IssueCauseSolution
Incomplete Coupling Steric hindrance of the D-isomer.Use stronger activation (HATU/HOAt) and double couple.
t-Butylation of Trp/Cys Scavenging failure during cleavage.Increase TIPS concentration or add EDT (Ethanedithiol) if Cys is present.
Premature Side-Chain Loss Exposure to acid during synthesis.Ensure BOC-D-THR(TBU)-OH is only used as the final amino acid. Do not treat with TFA before the final cleavage.

References

  • Polymyxin Stereochemistry and Its Role in Antibacterial Activity. ACS Infectious Diseases. (2022). Describes the use of Boc-D-Thr(tBu)-OH as the final amino acid in the synthesis of Polymyxin B analogs to avoid HF cleavage.

  • BOC-D-THR(TBU)-OH Product Properties. ChemicalBook. (2025).[3] Physical properties and solubility data for protocol planning.

  • Peptide Synthesis with the Boc Protecting Group. Vertex AI / YouTube. (2020). General mechanisms of Boc deprotection and acid lability.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of BOC-D-THR(TBU)-OH

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The responsible management of chemical waste is a critical component of our work. This guide provides a detailed, step-by-step protocol for the proper disposal of BOC-D-THR(TBU)-OH, a common protected amino acid derivative. Our approach moves beyond a simple checklist, focusing on the chemical principles that inform safe handling and disposal, ensuring a self-validating and compliant workflow.

Part 1: Core Chemical Profile and Hazard Assessment

Before disposal, a fundamental understanding of the compound's chemical nature is paramount. BOC-D-THR(TBU)-OH, or N-α-(tert-Butoxycarbonyl)-O-tert-butyl-D-threonine, is an amino acid derivative where the amino group and the threonine side-chain hydroxyl group are masked by protecting groups.[1][2]

The key to its safe handling lies in the nature of these protectors:

  • Boc (tert-Butoxycarbonyl) Group: Protects the alpha-amino group.

  • tBu (tert-Butyl) Group: Protects the side-chain hydroxyl group.

Both of these protecting groups are highly susceptible to cleavage under acidic conditions.[3][4] Contact with strong acids will initiate a deprotection reaction, leading to the evolution of gaseous byproducts, primarily isobutylene and carbon dioxide.[] This reactivity is a critical safety consideration; accidental mixing of BOC-D-THR(TBU)-OH waste with acidic waste streams could lead to container pressurization and rupture.

While specific toxicity data for this exact compound is limited, related safety data sheets (SDS) for similar protected amino acids indicate that it should be handled as a potential irritant.[6] Assume it may cause respiratory tract, skin, and eye irritation.[6] Therefore, adherence to standard chemical handling protocols is mandatory.

Table 1: Key Chemical and Safety Data for BOC-D-THR(TBU)-OH

PropertyDataSource
Chemical Formula C₁₃H₂₅NO₅[2]
Molecular Weight 275.3 g/mol [2]
Appearance White to off-white solid/powder[7]
Primary Hazard Potential for skin, eye, and respiratory irritation.[6]
Chemical Incompatibility Strong Acids: Reacts to release gaseous byproducts.[]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines a risk-based approach to the disposal of BOC-D-THR(TBU)-OH, from the point of generation to final handoff. The logical flow is designed to prevent chemical incompatibilities and ensure regulatory compliance.

Disposal_Workflow cluster_0 Step 1: At the Bench cluster_1 Step 2: Containerization cluster_2 Step 3: Storage & Handoff A Generation of Waste (Unused reagent, spill cleanup) B Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) A->B C Identify Waste Stream: 'Non-Halogenated Solid Organic Waste' B->C D Select Designated, Compatible Solid Waste Container C->D E Label Container Accurately: - Full Chemical Name: BOC-D-THR(TBU)-OH - No Abbreviations - List all constituents & percentages D->E F Add Waste to Container (Including contaminated items like gloves, weigh boats) E->F G Keep Container Securely Closed F->G H Store in Designated Satellite Accumulation Area (SAA) (Away from acids) G->H I Schedule Pickup with Institutional Environmental Health & Safety (EHS) H->I

Caption: Decision workflow for the safe disposal of BOC-D-THR(TBU)-OH.

Experimental Protocol: Waste Handling and Disposal

1.0 Waste Segregation and Personal Protective Equipment (PPE)

1.1. Identify the Waste: Classify all unused, expired, or contaminated BOC-D-THR(TBU)-OH as "non-halogenated solid organic chemical waste."[8]

1.2. Segregate: Do NOT mix this waste with other waste streams, such as halogenated solvents, aqueous waste, or acidic solutions.[9]

1.3. Don PPE: Before handling the waste, ensure you are wearing appropriate personal protective equipment. This includes:

  • Chemical safety glasses.
  • Chemical-resistant nitrile gloves.
  • A laboratory coat.[9]

2.0 Containerization and Labeling

2.1. Select Container: Use a designated solid chemical waste container that is clean, dry, and made of a compatible material (e.g., a high-density polyethylene drum).

2.2. Labeling (The Critical Step): Proper labeling is mandated by regulations like the OSHA Hazard Communication Standard and is essential for safe handling by EHS personnel.[10][11]

  • Use your institution's official hazardous waste tag.[12]
  • Write the full chemical name : "BOC-D-THR(TBU)-OH". Do not use abbreviations or chemical formulas.
  • List all components and their approximate percentages. If it is pure, list it as 100%. If it is a mixture with a solvent from a cleanup, list all components. The total percentage must equal 100%.[11]
  • Indicate the relevant hazards (e.g., "Irritant").

3.0 On-Site Accumulation and Storage

3.1. Collect Waste: Place the solid BOC-D-THR(TBU)-OH waste into the labeled container. This includes any contaminated disposable materials such as weighing paper, paper towels from spill cleanup, and gloves used during handling.[9]

3.2. Secure Container: Keep the waste container securely closed at all times, except when adding waste.

3.3. Store Safely: Store the container in a designated and marked "Satellite Accumulation Area" (SAA), which is often located within a fume hood.[11][12] Ensure this storage area is away from any containers of acidic waste to prevent accidental mixing.

4.0 Final Disposal

4.1. Professional Handoff: Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[13][14]

4.2. Contact EHS: Once the waste container is nearing its full capacity, follow your institution's specific procedures to schedule a pickup by the Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[12] They are trained and equipped to transport and dispose of the chemical in compliance with all local, state, and federal regulations.

References

  • Safety Data Sheet: Boc-L-Threonine. Carl ROTH. [Link]

  • Dispose of Hazardous Waste. (2024, June 3). Ohio EPA. [Link]

  • MSDS ABY235 Boc-D-Tyr(tBu).pdf. AAPPTec. [Link]

  • Boc-Thr(tBu)-OH [13734-40-2]. Aapptec Peptides. [Link]

  • 3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid. PubChem. [Link]

  • Amino Acid-Protecting Groups. (2009). Chemical Reviews, ACS Publications. [Link]

  • Guide to Chemical Waste Disposal in Chemistry Lab (USF). (2023, August 18). YouTube. [Link]

  • 1910.1200 - Hazard Communication. Occupational Safety and Health Administration. [Link]

  • Amino Protecting Groups Stability. Organic Chemistry Portal. [Link]

  • School Science Safety | Disposal of Hazardous Waste. (2023, June 21). YouTube. [Link]

  • Amino Acid-Protecting Groups. ResearchGate. [Link]

  • Protecting Groups in Peptide Synthesis. (2020). Methods in Molecular Biology, PubMed - NIH. [Link]

  • Amino Acid-Protecting Groups Amino Acid-Protecting Groups. Academia.edu. [Link]

  • How To: Lab Waste. (2022, May 23). YouTube. [Link]

Sources

Navigating the Nuances of Safety: A Practical Guide to Handling BOC-D-THR(TBU)-OH

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Personal Protective Equipment

For the seasoned researcher, the handling of BOC-D-THR(TBU)-OH, a protected amino acid, might seem routine. Its generally low hazard profile, as indicated by available safety data, can lead to a sense of complacency. However, it is precisely in these routine operations that the foundations of a robust safety culture are laid. This guide moves beyond a simple checklist of personal protective equipment (PPE). It delves into the rationale behind each protective measure, offering a framework for risk assessment that safeguards not only the individual but also the integrity of the research.

The core principle of our approach is that effective safety protocols are not merely about compliance but are a critical component of experimental precision. Contamination, whether of your experiment or yourself, is an unquantified variable that can have significant consequences. Therefore, the following recommendations are presented through the lens of both personal safety and scientific rigor.

A Proactive Approach to Protection: More Than Just a Mandate

While BOC-D-THR(TBU)-OH is not classified as a hazardous substance, the physical form of the compound—a fine powder—presents its own set of considerations. The primary risks in handling such a substance are inhalation of airborne particulates and inadvertent dermal exposure. While the toxicity may be low, repeated exposure to any chemical powder can potentially lead to respiratory irritation. Furthermore, ensuring that the compound does not contaminate other experiments or work surfaces is a cornerstone of Good Laboratory Practice (GLP).

The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for their employees, and that this equipment be properly maintained and used.[1][2][3][4] This guidance is built upon that foundation, providing a specific operational context for researchers handling protected amino acids.

Tailoring PPE to the Task: A Risk-Based Assessment

The selection of PPE should be a dynamic process, tailored to the specific procedure being undertaken. The following table outlines the recommended PPE for common laboratory operations involving BOC-D-THR(TBU)-OH.

Laboratory Operation Primary Concern Recommended PPE Rationale
Weighing and Aliquoting Inhalation of fine powder, contamination of balances and surrounding areas.Safety glasses with side shields, disposable nitrile gloves, lab coat.Safety glasses protect against accidental eye contact with airborne particles. A lab coat prevents the transfer of the powder to personal clothing. Disposable nitrile gloves are crucial to prevent skin contact and cross-contamination.[5]
Solution Preparation Splashes during dissolution, potential for aerosol generation.Safety glasses with side shields or chemical splash goggles, disposable nitrile gloves, lab coat.Goggles offer a higher level of protection from splashes than safety glasses. The choice between them depends on the volume of solvent being used and the vigor of the dissolution process.
Reaction Setup and Work-up Potential for splashes, exposure to other reagents.Chemical splash goggles, disposable nitrile gloves (consider double-gloving if working with more hazardous reagents), lab coat.The complexity and potential hazards of the other reagents in the reaction mixture dictate the level of PPE. Double-gloving can provide an extra layer of protection against a wider range of chemicals.[6]
General Handling and Storage Minor spills, maintaining a clean work environment.Lab coat, safety glasses, gloves as needed.Basic PPE is a fundamental aspect of maintaining a safe and professional laboratory environment.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Decision_Tree start Start: Handling BOC-D-THR(TBU)-OH operation What is the operation? start->operation weighing Weighing/ Alquoting operation->weighing  Dry Powder dissolving Solution Preparation operation->dissolving  In Solution reaction Reaction Setup/ Work-up operation->reaction  In Reaction ppe_weighing Safety Glasses Nitrile Gloves Lab Coat weighing->ppe_weighing ppe_dissolving Splash Goggles Nitrile Gloves Lab Coat dissolving->ppe_dissolving ppe_reaction Splash Goggles Nitrile Gloves (consider double) Lab Coat reaction->ppe_reaction

Figure 1. PPE Selection Workflow for BOC-D-THR(TBU)-OH

Procedural Guidance: Ensuring Efficacy of Your Protective Barrier

The effectiveness of PPE is contingent upon its proper use. The following steps provide a self-validating system for the donning, doffing, and disposal of your protective gear.

Donning PPE: A Deliberate Sequence
  • Lab Coat: Your lab coat is the first line of defense. Ensure it is fully buttoned to provide maximum coverage.

  • Safety Glasses/Goggles: Position your eye protection comfortably on your face, ensuring a snug fit.

  • Gloves: Select nitrile gloves of the appropriate size. Inspect each glove for any visible defects such as tears or punctures before putting them on. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.

Doffing PPE: A Protocol to Prevent Contamination

The sequence of removal is critical to prevent the transfer of any potential contaminants to your skin or clothing.

  • Gloves: This is the most critical step. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove, being careful not to touch the outside of the glove. Peel it off from the inside, creating a "bag" for both gloves.

  • Lab Coat: Unbutton your lab coat. Remove it by folding it inward, ensuring the potentially contaminated exterior is contained.

  • Safety Glasses/Goggles: Remove your eye protection by handling the earpieces.

Disposal: Maintaining a Clean and Safe Workspace
  • Gloves: Dispose of used gloves in the appropriate laboratory waste container immediately after removal. Never wash or reuse disposable gloves.

  • Lab Coats: Reusable lab coats should be laundered regularly. Do not take lab coats home for laundering.

  • Chemical Waste: Although BOC-D-THR(TBU)-OH is not classified as hazardous, it should be disposed of in accordance with local, state, and federal regulations for chemical waste.[7][8] Avoid disposing of chemical waste down the drain unless explicitly permitted by your institution's environmental health and safety office.

By adhering to these principles and procedures, you are not only ensuring your personal safety but also contributing to a culture of excellence and reproducibility in your research endeavors.

References

  • Bakar Labs. (2025, September 10). Personal Protective Equipment (PPE) Guidelines for Laboratory Work.
  • University of California, Riverside Environmental Health & Safety.Selecting Chemical-Resistant Gloves. Retrieved from the University of California, Riverside Environmental Health & Safety website.
  • Grounds Maintenance. (n.d.). Select the Right Gloves to Protect Yourself when Handling Chemicals, Vol. 12, Issue 3.
  • University of California, Berkeley Environmental Health & Safety.Weighing Hazardous Powders in the Laboratory. Retrieved from the University of California, Berkeley Environmental Health & Safety website.
  • Occupational Safety and Health Administration. (n.d.). 1910.132 - General requirements.
  • University of California, Santa Barbara Environmental Health & Safety. (2017, January 26). Guidelines for the Selection of Chemical-Resistant Gloves. Retrieved from the University of California, Santa Barbara Environmental Health & Safety website.
  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart.
  • University of Florida Environmental Health and Safety. (2020, July 13). Using PPE in the Laboratory (OHS101) Course Material. Retrieved from the University of Florida Environmental Health and Safety website.
  • Connecticut College. (n.d.). Glove Selection.
  • University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from the University of Washington Environmental Health & Safety website.
  • BioNetwork. (2014, March 25). Proper Dress and PPE / Lab Safety Video Part 1 [Video]. YouTube.
  • Harvard Environmental Health and Safety. (n.d.). Personal Protective Equipment. Retrieved from the Harvard Environmental Health and Safety website.
  • SafetyCulture. (2025, September 25). PPE Requirements: Standard & Levels.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from the American Chemical Society website.
  • NGL. (2020, June 30). How To Dispose Non-Hazardous Waste.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Standards.
  • American Chemical Society. (n.d.). Safety Tipsheets & Best Practices. Retrieved from the American Chemical Society website.
  • VLS Environmental Services. (n.d.). Hazardous vs. Non-Hazardous Waste.
  • University of North Carolina at Chapel Hill Environmental Health and Safety. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from the University of North Carolina at Chapel Hill Environmental Health and Safety website.
  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview.
  • United States Environmental Protection Agency. (2025, December 19). Non-Hazardous Materials and Waste Management Hierarchy. Retrieved from the United States Environmental Protection Agency website.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.